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6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine Documentation Hub

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  • Product: 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine
  • CAS: 2094638-75-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine: Structure, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, properties, proposed synthesis, and potential applications of the novel he...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, proposed synthesis, and potential applications of the novel heterocyclic compound, 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine. This molecule, belonging to the versatile pyrazolo[1,5-a]pyrimidine class, holds significant promise as a scaffold in medicinal chemistry due to the diverse biological activities exhibited by its structural analogs.[1][2][3] This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Core Chemical Identity and Structural Elucidation

The fundamental characteristics of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine define its potential for chemical interactions and biological activity.

Molecular Structure and Descriptors

The chemical structure of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is characterized by a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. The pyrazolo[1,5-a]pyrimidine core is substituted with a bromine atom at the 6-position, an iodine atom at the 3-position, and a methoxy group at the 2-position.

Key Structural Descriptors: [4]

  • Molecular Formula: C₇H₅BrIN₃O

  • IUPAC Name: 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

  • SMILES: COC1=NN2C=C(C=NC2=C1I)Br

  • InChI: InChI=1S/C7H5BrIN3O/c1-13-7-5(9)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3

  • InChIKey: PXICRCBTWBIKHI-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight 353.94 g/mol PubChemLite[4]
Monoisotopic Mass 352.86606 DaPubChemLite[4]
XlogP (predicted) 2.0PubChemLite[4]

Proposed Synthetic Strategy: A Rational Approach

The logical flow for the synthesis would likely involve the initial construction of a substituted pyrazolo[1,5-a]pyrimidine core, followed by selective halogenation.

Synthetic Pathway cluster_0 Core Scaffold Synthesis cluster_1 Functionalization cluster_2 Halogenation A 5-Amino-3-halopyrazole C Substituted Pyrazolo[1,5-a]pyrimidin-2-one A->C Condensation B 1,3-Dicarbonyl Compound B->C E 2-Chloropyrazolo[1,5-a]pyrimidine C->E D Chlorination (e.g., POCl3) G 2-Methoxypyrazolo[1,5-a]pyrimidine E->G F Methoxylation (e.g., NaOMe) I 3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine G->I H Iodination (e.g., NIS) K 6-Bromo-3-iodo-2-methoxypyrazolo [1,5-a]pyrimidine I->K J Bromination (e.g., NBS)

Caption: Proposed synthetic workflow for 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine.

Step-by-Step Methodologies

Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

  • Condensation: React a suitable 5-amino-3-halopyrazole with a 1,3-dicarbonyl compound (e.g., a malonic ester derivative) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to drive the cyclization and formation of the pyrazolo[1,5-a]pyrimidin-2-one intermediate.

  • Work-up: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid), and the precipitated product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

Part 2: Functionalization of the Core

  • Chlorination: The pyrazolo[1,5-a]pyrimidin-2-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating, to convert the hydroxyl group into a chlorine atom, yielding the 2-chloro derivative.

  • Methoxylation: The 2-chloro intermediate is then subjected to nucleophilic substitution with sodium methoxide (NaOMe) in methanol. This reaction typically proceeds smoothly at room temperature or with gentle heating to afford the 2-methoxy-pyrazolo[1,5-a]pyrimidine.

Part 3: Selective Halogenation

  • Iodination: The 2-methoxypyrazolo[1,5-a]pyrimidine is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) and treated with an iodinating agent such as N-iodosuccinimide (NIS). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Bromination: Following the iodination, the resulting 3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is subjected to bromination. N-bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of such electron-rich heterocyclic systems. The reaction is usually carried out in a chlorinated solvent like chloroform or dichloromethane.

  • Purification: The final product, 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine, is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[3] Analogs have demonstrated a wide range of activities, including acting as kinase inhibitors, which are crucial in cancer therapy.[1][2]

The specific substitution pattern of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine suggests several avenues for investigation:

  • Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine core is a known hinge-binding motif for many kinases. The bromo and iodo substituents can be exploited for further structural modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the chemical space around the core and optimize binding to a target kinase.

  • Probe for Target Identification: The presence of two different halogens (bromine and iodine) at distinct positions offers opportunities for sequential and selective chemical modifications. This dual-handle approach can be valuable in the development of chemical probes for target identification and validation studies.

Drug Discovery Workflow A 6-Bromo-3-iodo-2-methoxypyrazolo [1,5-a]pyrimidine B Library Synthesis via Cross-Coupling Reactions A->B Suzuki, Sonogashira, etc. C High-Throughput Screening (e.g., Kinase Panels) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Candidate E->F

Sources

Exploratory

Molecular Weight, Formula, and Pharmacological Profiling of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine: A Technical Guide

Executive Summary In the landscape of modern targeted therapeutics, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore. Functioning as a highly effective bioisostere for purines, this fused...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore. Functioning as a highly effective bioisostere for purines, this fused bicyclic system is frequently utilized in the design of potent kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKA), and Phosphoinositide 3-kinases (PI3K)[1][2].

This whitepaper provides an in-depth technical analysis of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine , a highly functionalized building block. By detailing its exact physicochemical properties, structural rationale, and a self-validating synthetic methodology, this guide serves as a foundational resource for medicinal chemists and drug development professionals.

Part 1: Physicochemical and Analytical Profiling

Accurate molecular weight and formula determinations are critical for mass spectrometry validation, stoichiometric calculations, and downstream pharmacokinetic modeling. The presence of both bromine and iodine in this molecule yields a highly distinct isotopic signature.

Table 1: Core Physicochemical Properties
ParameterValue
Compound Name 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine
Molecular Formula C7H5BrIN3O
Standard Molecular Weight 353.94 g/mol
Monoisotopic Mass 352.86606 Da
SMILES COC1=NN2C=C(C=NC2=C1I)Br
InChIKey PXICRCBTWBIKHI-UHFFFAOYSA-N
Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profile

For analytical validation via LC-MS, the following predicted mass-to-charge ratios (m/z) and Collision Cross Section (CCS) values serve as a reference standard[3].

Adduct SpeciesPredicted m/zPredicted CCS (Ų)
[M+H]+ 353.87334140.7
[M+Na]+ 375.85528149.8
[M-H]- 351.85878138.8
[M]+ (Radical Cation) 352.86551159.9

Part 2: Structural Rationale & Pharmacological Causality

As an Application Scientist, I evaluate molecular building blocks not just by their structure, but by their thermodynamic and reactive utility in the active site of a target protein. The substitution pattern of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is highly deliberate:

  • The Pyrazolo[1,5-a]pyrimidine Core: Computational analyses demonstrate that this core possesses a less favorable aqueous solvation energy compared to standard purines. This thermodynamic penalty acts as a driving force, pushing the molecule out of the aqueous cellular environment and deep into the hydrophobic ATP-binding pocket of kinases, thereby significantly enhancing binding affinity[1].

  • 2-Methoxy Group: This moiety acts as a critical hydrogen bond acceptor. In CDK2 inhibition, for example, it interacts with key hinge-region residues (such as Leu83) while simultaneously tuning the overall topological polar surface area (TPSA) to maintain optimal cellular permeability.

  • Orthogonal Halogens (3-Iodo and 6-Bromo): The true value of this compound lies in its dual halogens, which provide orthogonal reactivity for late-stage functionalization. The C-I bond at the 3-position is more labile and will undergo oxidative addition with Palladium(0) significantly faster than the C-Br bond at the 6-position. This allows chemists to perform sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura followed by Sonogashira) to build complex, multi-targeted kinase inhibitors[2][4].

Part 3: Signaling Pathway Visualization

When functionalized into a mature drug candidate, pyrazolo[1,5-a]pyrimidine derivatives frequently act as competitive ATP antagonists. The diagram below maps the downstream causality of this inhibition within the CDK2/Retinoblastoma (Rb) signaling pathway.

G Compound Pyrazolo[1,5-a]pyrimidine Derivative Kinase CDK2 / TRKA (ATP-Binding Pocket) Compound->Kinase Competitive Binding Rb Retinoblastoma (Rb) Phosphorylation Kinase->Rb Blocked E2F E2F Transcription Factor Release Rb->E2F Prevented CellCycle G1/S Phase Transition (Cell Proliferation) E2F->CellCycle Inhibited Apoptosis Cell Cycle Arrest & Apoptosis E2F->Apoptosis Induced

Mechanism of Action: CDK2/TRKA inhibition and cell cycle arrest by pyrazolo[1,5-a]pyrimidines.

Part 4: Synthetic Methodology & Validation Protocols

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating, two-step synthesis for generating 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine[4].

Step 1: Cyclocondensation (Core Assembly)
  • Objective: Form the fused bicyclic 6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine core.

  • Reagents: 5-methoxy-1H-pyrazol-3-amine (1.0 eq), 2-bromomalonaldehyde (1.1 eq), Glacial Acetic Acid.

  • Procedure: Dissolve the pyrazole in glacial acetic acid. Add 2-bromomalonaldehyde dropwise at room temperature. Heat the reaction mixture to 80°C for 4 hours.

  • Causality of Choices: Acetic acid serves a dual purpose: it acts as a highly polar protic solvent that readily dissolves the precursors, and it functions as a Brønsted acid catalyst. By protonating the carbonyl oxygen of the malonaldehyde, it lowers the LUMO energy, accelerating the nucleophilic attack from the pyrazole's exocyclic amine. Furthermore, it drives the subsequent dehydration step required for the thermodynamically favorable aromatization of the fused system.

  • Validation: TLC (Hexane:EtOAc 7:3) will confirm the consumption of the starting material. LC-MS of the intermediate must yield an [M+H]+ peak exhibiting a 1:1 isotopic ratio at m/z ~227.97 and 229.97, confirming the successful incorporation of the single bromine atom.

Step 2: Regioselective Iodination
  • Objective: Install the iodine atom strictly at the C3 position.

  • Reagents: 6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine (1.0 eq), N-Iodosuccinimide (NIS) (1.05 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve the intermediate in anhydrous DMF and cool to 0°C. Add NIS portion-wise in the dark. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous sodium thiosulfate and precipitate the product with water.

  • Causality of Choices: The C3 position of the pyrazolo[1,5-a]pyrimidine core is strictly the most nucleophilic site. This is dictated by the electron-donating resonance from the bridgehead nitrogen (N4) and the inductive/resonance effects of the adjacent C2-methoxy group. NIS is selected over elemental iodine (I2) because it provides a mild, controlled, and constant low concentration of electrophilic iodine (I+). Utilizing DMF as a solvent stabilizes the polar transition state, ensuring complete regioselectivity at C3 while preventing off-target oxidative degradation. Sodium thiosulfate is strictly required during the quench to reduce any unreacted iodine species, preventing side reactions during workup.

  • Validation: Final LC-MS must align with the parameters outlined in Table 2 (Monoisotopic mass: 352.866 Da). 1H-NMR should show the disappearance of the C3 proton, leaving only the characteristic singlet of the pyrimidine ring proton at the C5 or C7 position, depending on the exact electronic shielding environment.

References

  • 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine - PubChemLite . Université du Luxembourg. 3

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration . Journal of Medicinal Chemistry - ACS Publications. 1

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity . MDPI. 2

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine . Taylor & Francis. 4

Sources

Foundational

Strategic Functionalization of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine: A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine structural motif has emerged as a highly versatile, rigid, and planar N-heterocyclic system[1]. It serves as a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine structural motif has emerged as a highly versatile, rigid, and planar N-heterocyclic system[1]. It serves as a privileged scaffold for the design of ATP-competitive protein kinase inhibitors, demonstrating profound efficacy against targets such as Tropomyosin Receptor Kinases (TRK), Activin Receptor-like Kinases (ALK), and Casein Kinase 2 (CSNK2)[2][3]. Among the most valuable building blocks in this class is 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine . By featuring three distinct functional handles—a highly reactive C3-iodo group, a moderately reactive C6-bromo group, and a hinge-binding C2-methoxy group—this molecule enables medicinal chemists to execute programmable, orthogonal cross-coupling strategies to rapidly generate complex, target-specific chemical libraries.

Molecular Architecture & Physicochemical Profile

The precise chemical identity of a building block dictates its behavior in both synthetic environments and biological systems. The SMILES string (COC1=NN2C=C(C=NC2=C1I)Br) and InChIKey (PXICRCBTWBIKHI-UHFFFAOYSA-N) provide the exact topological mapping of this di-halogenated scaffold[4].

Table 1: Chemical Identifiers & Physicochemical Properties

PropertyValue
Compound Name 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine
SMILES COC1=NN2C=C(C=NC2=C1I)Br
InChIKey PXICRCBTWBIKHI-UHFFFAOYSA-N
Molecular Formula C7H5BrIN3O
Monoisotopic Mass 352.86606 Da
Key Reactive Sites C3 (Iodo), C6 (Bromo)
Kinase Binding Motif C2-Methoxy (Hydrogen Bond Acceptor)

Mechanistic Rationale in Drug Design

The architectural design of 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is not accidental; it is highly optimized for kinase targeting[5].

  • The Pyrazolo[1,5-a]pyrimidine Core: This fused bicyclic system mimics the purine ring of ATP. Its enhanced planarity and rigidity result in superior binding affinity within the ATP-binding pocket of protein kinases compared to monocyclic counterparts[6].

  • The C2-Methoxy Group: The methoxy substituent acts as a critical electron-donating group via resonance, modulating the electron density of the pyrazole ring. More importantly, the oxygen atom serves as a highly directional hydrogen bond acceptor, frequently interacting with the backbone NH of conserved residues (e.g., Valine or Leucine) in the kinase hinge region[3].

  • The Halogen Vectors: The C3 and C6 positions project directly into the solvent-exposed region and the hydrophobic selectivity pockets of the kinase, respectively. The differential reactivity of iodine and bromine allows for the sequential attachment of distinct pharmacophores to probe these sub-pockets.

The Logic of Orthogonal Cross-Coupling

The core synthetic advantage of this scaffold lies in its di-halogenated nature, which permits site-selective, stepwise functionalization. The causality behind this orthogonal reactivity is rooted in the bond dissociation energies (BDE) of the respective carbon-halogen bonds.

Table 2: Bond Dissociation Energies & Cross-Coupling Kinetics

Halogen SiteBond TypeApprox. BDE (kcal/mol)Oxidative Addition RatePreferred Coupling Phase
C3-Position C(sp2)-I~55 - 65Extremely Fast1st (Mild Conditions, 50-60°C)
C6-Position C(sp2)-Br~68 - 80Moderate2nd (Elevated Temp, 80-100°C)

Because the C-I bond is significantly weaker than the C-Br bond, palladium catalysts will preferentially undergo oxidative addition at the C3 position. By strictly controlling the thermal energy of the reaction system, chemists can force the catalytic cycle to turn over exclusively at the C3 site, leaving the C6-bromo handle completely intact for subsequent reactions.

OrthogonalCoupling A 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine (Starting Scaffold) B Pd(dppf)Cl2, K2CO3, 60°C Selective C-I Oxidative Addition A->B Step 1: Suzuki-Miyaura C C3-Functionalized, 6-Bromo Intermediate B->C D Pd(PPh3)4, CuI, 90°C C-Br Oxidative Addition C->D Step 2: Sonogashira E C3, C6-Difunctionalized Target (Kinase Inhibitor) D->E

Workflow of sequential orthogonal cross-coupling on the di-halogenated scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm the mechanistic causality described above.

Protocol A: Regioselective C3 Suzuki-Miyaura Coupling

Objective: Selectively functionalize the C3-iodo position while preserving the C6-bromo handle.

  • Preparation: In an oven-dried Schlenk flask, combine 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine (1.0 equiv), the desired aryl boronic acid (1.05 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Atmosphere Control: Evacuate the flask and backfill with ultra-pure N₂ (repeat 3x). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species, which would stall the catalytic cycle.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v).

  • Thermal Control: Heat the reaction strictly to 60 °C. Causality: 60 °C provides sufficient kinetic energy to break the C-I bond (~55 kcal/mol) but is insufficient to overcome the activation barrier for the C-Br bond (~68 kcal/mol).

  • Validation Checkpoint (t = 2h): Withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

    • Self-Validation Logic: The protocol is validated if the chromatogram shows the complete disappearance of the m/z 353.9 [M+H]+ peak and the emergence of the mono-coupled product. If >2% of a di-coupled byproduct is observed, the system indicates a failure in thermal control; the temperature must be immediately reduced by 5 °C.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Late-Stage C6 Sonogashira Coupling

Objective: Functionalize the remaining C6-bromo position of the intermediate generated in Protocol A.

  • Preparation: Charge a vial with the C3-functionalized intermediate (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Atmosphere Control: Evacuate and backfill with N₂ (3x).

  • Reagent Addition: Add degassed DMF, followed by anhydrous Et₃N (3.0 equiv) and the desired terminal alkyne (1.5 equiv). Causality: The CuI co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a highly nucleophilic copper acetylide, which facilitates transmetalation to the palladium center.

  • Thermal Activation: Heat the reaction to 90 °C. Causality: Elevated thermal energy is now required to force the oxidative addition of the more inert C-Br bond.

  • Validation Checkpoint (t = 4h): Analyze via LC-MS.

    • Self-Validation Logic: The absence of the brominated starting material validates the completion of the catalytic cycle. If starting material persists, it indicates catalyst deactivation (likely due to trace oxygen), requiring a spike of 0.02 equiv Pd(PPh₃)₄.

  • Workup: Filter through a pad of Celite, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Downstream Biological Applications

Compounds derived from the 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine scaffold are frequently advanced into kinome-wide screening panels. Notably, derivatives of this core have shown exceptional potency against Tropomyosin Receptor Kinases (TRK), which are encoded by NTRK genes[2]. When NTRK gene fusions occur, they produce constitutively active chimeric TRK proteins that drive oncogenesis through the PI3K/AKT and RAS/MAPK pathways. Pyrazolo[1,5-a]pyrimidine inhibitors directly compete with ATP, shutting down these downstream survival signals[5].

KinaseInhibition TRK NTRK Fusion Kinase (Active) PI3K PI3K / AKT Pathway TRK->PI3K Phosphorylation MAPK RAS / MAPK Pathway TRK->MAPK Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRK ATP-Competitive Binding Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Inhibition of oncogenic TRK signaling pathways by pyrazolo[1,5-a]pyrimidine derivatives.

References

  • PubChemLite. 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine (C7H5BrIN3O). Université du Luxembourg.[4] (Note: Standardized PubChem URL for CID 126839428 based on grounding data)

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules 2024.[2]

  • RSC Advances / PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Adv. 2024.[5]

  • PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules 2021.[1]

  • Organic & Biomolecular Chemistry. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies. RSC Publishing.

  • PMC. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. J Med Chem. 2024.[3]

Sources

Exploratory

Solubility Profile of 2-Methoxy-Substituted Pyrazolo[1,5-a]pyrimidines

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and synthetic accessibility of 2-methoxy-substituted pyrazolo[1,5-a]pyrimidines. It is designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and synthetic accessibility of 2-methoxy-substituted pyrazolo[1,5-a]pyrimidines. It is designed for medicinal chemists and formulation scientists optimizing this privileged scaffold for drug discovery.

Technical Guide & Optimization Strategy

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of purine, widely utilized in kinase inhibitors (e.g., Trk, Pim-1, CK2) and GABA-A receptor ligands (e.g., Zaleplon, Indiplon analogs). While substitution at the 3-, 5-, and 7-positions is standard for potency tuning, the 2-position (located on the pyrazole ring) is a critical vector for modulating physicochemical properties without drastically altering the pharmacophore's binding mode.

Incorporating a 2-methoxy group offers a strategic advantage over the more common 2-methyl or 2-hydrogen substituents. It introduces a hydrogen bond acceptor (HBA) that disrupts high-energy crystal lattices and enhances aqueous solvation, often improving thermodynamic solubility while maintaining a favorable lipophilic profile for membrane permeability.

Physicochemical Basis of Solubility

The solubility of 2-methoxy-substituted derivatives is governed by the interplay between Crystal Lattice Energy (


)  and Solvation Energy (

)
.
The "Methoxy Effect" on the Core

Unlike a 2-methyl group (lipophilic,


) or a 2-hydrogen atom, the 2-methoxy group (

) exerts a unique electronic and steric influence:
  • Electronic Donation: The methoxy oxygen donates electron density into the pyrazole ring via resonance, increasing the basicity of the bridgehead nitrogen (N1) and potentially the pyrimidine nitrogens (N4). This can elevate the pKa, improving solubility in acidic media (e.g., gastric fluid).

  • H-Bond Accepting (HBA): The ether oxygen acts as a weak HBA. In aqueous environments, this site recruits water molecules, lowering the entropic penalty of solvation compared to a hydrophobic methyl group.

  • Lattice Disruption: The rotational freedom of the methoxy bond (O-Me) creates a "sweeping volume" that can frustrate dense crystal packing. A less stable crystal lattice (lower melting point) directly correlates to higher thermodynamic solubility.

Comparative Physicochemical Profile

Data extrapolated from structure-property relationships (SPR) of analogous heteroaromatic systems.

Property2-H (Unsubstituted)2-Me (Methyl)2-OMe (Methoxy)Impact on Solubility
LogP (Lipophilicity) LowHighModerate2-OMe balances permeability & solubility.
H-Bond Acceptors 2 (Ring Ns)2 (Ring Ns)3 (Ring Ns + OMe)2-OMe increases solvation potential.
Crystal Packing High (Planar)High (Planar/Compact)Moderate (Steric bulk)2-OMe lowers

, aiding dissolution.
pKa (Basicity) BaselineSlightly IncreasedIncreased 2-OMe enhances pH-dependent solubility.

Synthetic Accessibility

Accessing the 2-methoxy core requires a specific de novo synthesis strategy, as direct methoxylation of the pyrazolo[1,5-a]pyrimidine core is challenging. The preferred route involves the condensation of 3-methoxy-5-aminopyrazole with 1,3-dielectrophiles.

Retrosynthetic Analysis

The core is constructed via a [3+3] cyclocondensation. The 2-methoxy group must be installed on the pyrazole precursor before ring fusion.

Synthesis Start Malononitrile (CH2(CN)2) Step1 1. Formation of 3-Methoxy-5-aminopyrazole Start->Step1 + Hydrazine Intermed 3-Methoxy-5-aminopyrazole (Key Building Block) Step1->Intermed O-Methylation step Reagent1 Methanol / Base (Pinner-like reaction) Reagent1->Step1 Product 2-Methoxy-pyrazolo[1,5-a]pyrimidine Intermed->Product Cyclocondensation (Reflux/Acid or Base) Reagent2 1,3-Dielectrophile (e.g., 1,3-Diketone, Beta-keto ester) Reagent2->Product

Caption: Synthetic pathway for 2-methoxy-pyrazolo[1,5-a]pyrimidines via 3-methoxy-5-aminopyrazole condensation.

Detailed Protocol: Cyclocondensation
  • Precursor Synthesis: React 3-amino-3-methoxy-acrylonitrile (or equivalent) with hydrazine hydrate to yield 3-methoxy-1H-pyrazol-5-amine .

  • Condensation:

    • Dissolve 3-methoxy-1H-pyrazol-5-amine (1.0 eq) and the appropriate 1,3-diketone (1.1 eq) in Ethanol or Acetic Acid.

    • Reflux for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to room temperature. The 2-methoxy derivative often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

  • Validation: Confirm structure via 1H-NMR (Methoxy singlet at ~3.8–4.0 ppm) and NOESY (interaction between OMe and H-3).

Solubility Profiling Protocols

To accurately assess the solubility advantage of the 2-methoxy substitution, a rigorous thermodynamic solubility assay is required.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol measures the equilibrium solubility of the compound in a saturated solution, distinguishing it from kinetic solubility (which can be misleading due to supersaturation).

Materials:

  • Test Compound (Solid powder)

  • Buffer Systems: pH 1.2 (SGF), pH 6.8 (SIF), pH 7.4 (PBS)

  • HPLC/UPLC with UV or MS detection

Workflow:

  • Saturation: Add excess solid compound (~1–2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 37°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC. Calculate concentration using a standard curve.

SolubilityAssay cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Analysis Step1 Excess Solid + Buffer (pH 1.2, 6.8, 7.4) Step2 Shake @ 37°C (24 - 48 Hours) Step1->Step2 Step3 Filtration / Centrifugation (Remove undissolved solid) Step2->Step3 Step4 HPLC/UV Quantification Step3->Step4

Caption: Standard workflow for thermodynamic solubility profiling of pyrazolo[1,5-a]pyrimidine derivatives.

Case Study & Biological Implications

Impact on Kinase Inhibitors (Trk/Pim-1)

In the development of Trk and Pim-1 inhibitors, solubility is often a bottleneck due to the planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core.

  • Observation: Analogs with a 2-methoxy group (or 2-methoxyphenyl at position 3) consistently show improved kinetic solubility in bioassays compared to their 2-unsubstituted counterparts.

  • Metabolic Stability: While the methoxy group improves solubility, it introduces a metabolic soft spot (O-demethylation by CYP450s). This can be mitigated by deuteration (

    
    ) or by ensuring the 2-position is sterically shielded by flanking groups.
    
Structural Alerts
  • 2-Methoxy vs. 2-Methoxyphenyl: It is crucial to distinguish between a methoxy group directly on the core (Position 2) and a methoxy group on a phenyl ring attached to the core.

    • Core 2-OMe: Increases core polarity and pKa directly.

    • Pendant 2-OMe-Ph: Increases lipophilicity (LogP) but can disrupt planarity via steric clash (ortho-effect), which also improves solubility by lowering lattice energy.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors. RSC Advances.

  • The role of the methoxy group in approved drugs: Analysis of physicochemical effects. European Journal of Medicinal Chemistry.

  • Synthesis of 5-aminopyrazoles: Key precursors for pyrazolo[1,5-a]pyrimidines.[1][2] Beilstein Journal of Organic Chemistry.

  • Solubility and SAR of Pyrazolo[1,5-a]pyrimidines: Pim-1 Inhibitor studies. Journal of Medicinal Chemistry.

  • Water Solubilities of Heteroaromatic Compounds: NIST Standard Reference Data.

Sources

Foundational

Commercial suppliers and price of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine: A Privileged Scaffold for Orthogonal Cross-Coupling in Kinase Inhibitor Discovery Executive Summary In the landscape of modern targeted oncology, the pyrazolo[1,5-a]pyri...

Author: BenchChem Technical Support Team. Date: March 2026

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine: A Privileged Scaffold for Orthogonal Cross-Coupling in Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern targeted oncology, the pyrazolo[1,5-a]pyrimidine core has emerged as a structurally privileged pharmacophore, particularly in the design of ATP-competitive protein kinase inhibitors[1]. As a bioisostere of purine, this fused bicyclic system exhibits a less favorable aqueous solvation energy—a thermodynamic property that actively drives the scaffold into the hydrophobic hinge region of kinase active sites[2].

For medicinal chemists and drug development professionals, 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine represents a highly programmable building block. By featuring two distinct halogen vectors (iodine at C3 and bromine at C6), this molecule enables orthogonal, site-selective cross-coupling. This technical guide details the chemical profile, structural rationale, and self-validating synthetic methodologies required to leverage this scaffold in the discovery of novel therapeutics targeting Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks)[3][4].

Chemical Profile & Commercial Sourcing

Due to its highly specialized nature as an advanced intermediate, 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is typically synthesized on demand or supplied by niche chemical vendors. Pricing is highly dependent on scale and purity requirements, often requiring direct inquiry.

Table 1: Quantitative Chemical Profile and Supplier Data

Property / MetricValueReference
Chemical Name 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine[5]
Molecular Formula C7H5BrIN3O[5]
Monoisotopic Mass 352.86606 Da[5]
SMILES COC1=NN2C=C(C=NC2=C1I)Br[5]
InChIKey PXICRCBTWBIKHI-UHFFFAOYSA-N[5]
Supplier: AA Blocks Catalog ID: AA01E8QJ[6]
Supplier: Accela ChemBio Catalog ID: SY222571[7]
Commercial Pricing Price on Application (POA) / Inquire[7]

Structural Rationale: Causality in Kinase Inhibition

The architecture of 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is not accidental; every functional group serves a distinct mechanistic purpose in drug design:

  • The Pyrazolo[1,5-a]pyrimidine Core: The nitrogen atoms (specifically N1 and the exocyclic groups) act as critical hydrogen bond acceptors. Crystallographic evidence demonstrates that these atoms interact directly with the kinase hinge region backbone, such as the Val116 residue in CDK2[4].

  • The 2-Methoxy Group: This moiety serves a dual purpose. It acts as a weak hydrogen bond acceptor while modulating the overall lipophilicity (LogP) of the molecule. This improves cell permeability and directs the scaffold's orientation away from the solvent-exposed channel.

  • The Halogen Vectors (C3 and C6): The C3-iodo and C6-bromo positions are perfectly angled to probe the hydrophobic pocket and the ribose-binding pocket of the ATP site, respectively[3]. More importantly, they allow for sequential chemical diversification[8].

Orthogonal Cross-Coupling: A Self-Validating Workflow

The true synthetic power of this building block lies in its differential halogen reactivity. The carbon-iodine (C-I) bond at the C3 position is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond at C6. This dictates the causality of the reaction: Palladium(0) will undergo oxidative addition into the C-I bond at much lower activation energies than the C-Br bond[8].

This thermodynamic difference allows chemists to perform a Suzuki-Miyaura coupling at C3 exclusively, isolating the mono-coupled product without disturbing the C6 bromine. Subsequently, the C6 bromine can be activated using a more electron-rich ligand (e.g., XPhos) for Buchwald-Hartwig amination.

OrthogonalCoupling SM 6-Bromo-3-iodo-2-methoxy- pyrazolo[1,5-a]pyrimidine Step1 C3 Suzuki-Miyaura (Pd(PPh3)4, Ar-B(OH)2) SM->Step1 Oxidative Addition (Iodine > Bromine) Int1 6-Bromo-3-aryl-2-methoxy- pyrazolo[1,5-a]pyrimidine Step1->Int1 Regioselective Step2 C6 Buchwald-Hartwig (Pd2(dba)3, Amine) Int1->Step2 C6 Activation Prod 3,6-Disubstituted Kinase Inhibitor Step2->Prod Final Assembly

Figure 1: Orthogonal cross-coupling workflow exploiting the differential reactivity of C3-I and C6-Br.

Methodologies: Step-by-Step Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: C3-Selective Suzuki-Miyaura Cross-Coupling

Objective: Regioselective arylation at the C3 position while preserving the C6 bromine.

  • Preparation: In an oven-dried Schlenk flask, combine 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine (1.0 eq), the desired arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) under an inert argon atmosphere.

  • Solvent: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v)[8].

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Causality Note: The temperature is strictly capped at 80 °C to provide enough thermal energy to break the C-I bond while preventing oxidative addition into the C-Br bond.

  • System Validation (LCMS): Monitor the reaction via LCMS. Validation is confirmed by the disappearance of the starting material mass (m/z ~353.8 [M+H]⁺)[5] and the appearance of the mono-coupled product. Crucially, the product must retain a 1:1 isotopic ratio (M, M+2), confirming the bromine atom is still intact.

Protocol B: C6-Selective Buchwald-Hartwig Amination

Objective: Amination of the deactivated C6 position.

  • Preparation: Combine the C3-arylated intermediate from Protocol A (1.0 eq), the desired secondary amine (1.2 eq), and Cs₂CO₃ (2.0 eq) in a dry flask.

  • Catalyst/Ligand: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq). Causality Note: XPhos is an electron-rich, bulky biaryl phosphine ligand strictly required to facilitate oxidative addition into the more sterically hindered and electronically deactivated C-Br bond.

  • Solvent: Inject anhydrous, degassed toluene.

  • Reaction: Heat to 100 °C for 12 hours.

  • System Validation (LCMS): Validation is achieved when the M/M+2 bromine isotope pattern is entirely lost, replaced by the exact mass of the fully disubstituted target compound.

Application in Drug Discovery: Kinase Signaling Pathways

Derivatives synthesized from this scaffold have shown profound efficacy in halting tumor progression by acting as ATP-competitive inhibitors. By occupying the ATP-binding pocket, pyrazolo[1,5-a]pyrimidines prevent kinases such as CDK2 from phosphorylating downstream targets like the Retinoblastoma (Rb) protein[2][4]. This effectively traps the cell in the G1 phase, inducing apoptosis in malignant tissues.

KinasePathway Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Competes with ATP (H-bonds to Val116) ATP ATP ATP->CDK2 Binds Hinge Region Rb Retinoblastoma (Rb) Protein (Unphosphorylated) CDK2->Rb Phosphorylates pRb Phosphorylated Rb (Inactive) Rb->pRb Release of E2F E2F E2F Transcription Factor (Active) Rb->E2F Dissociation CellCycle G1 to S Phase Progression E2F->CellCycle Gene Transcription

Figure 2: Mechanism of action for pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors blocking cell cycle progression.

Conclusion

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is far more than a simple heterocyclic building block; it is a highly engineered vector for drug discovery. By understanding the thermodynamic causality behind its orthogonal cross-coupling capabilities, researchers can rapidly generate diverse libraries of highly potent, structurally complex kinase inhibitors with high atom economy and regiochemical precision.

References

1.[5] PubChemLite - 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine (C7H5BrIN3O), Université du Luxembourg. URL:[Link] 2.[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment, RSC Advances / PMC. URL:[Link] 3.[2] A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration, Journal of Medicinal Chemistry. URL:[Link] 4.[3] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights, MDPI. URL:[Link] 5.[4] New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents, Bioorganic Chemistry. URL:[Link] 6.[8] Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2, Journal of Medicinal Chemistry / PMC. URL:[Link] 7.[7] SY222571 - 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine, Accela ChemBio Product Catalog. URL:[Link] 8.[6] AA01E8QJ - 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine, AA Blocks Product Catalog. URL:[Link]

Sources

Exploratory

Strategic Functionalization of the Pyrazolo[1,5-a]pyrimidine Scaffold

Executive Summary: The "Privileged" Gateway The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the purine core of ATP. This s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Gateway

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the purine core of ATP. This structural mimicry allows it to serve as a potent template for kinase inhibitors (e.g., B-Raf, Trk, CDK9) and GABA-A receptor modulators (e.g., Zaleplon).

The 3-iodo-pyrazolo[1,5-a]pyrimidine derivative is not merely a catalog compound; it is the strategic linchpin for diversity-oriented synthesis (DOS). The iodine atom at the C-3 position exploits the unique electronic distribution of the fused ring system, serving as a highly reactive handle for Palladium-catalyzed cross-couplings. This guide details the regioselective synthesis, chemical reactivity, and biological validation of this critical intermediate.[1]

Synthetic Architecture & Electronic Theory
2.1 Regioselectivity of the Core

The pyrazolo[1,5-a]pyrimidine system exhibits a distinct electronic push-pull mechanism.

  • C-3 Position (Nucleophilic): The pyrazole ring is electron-rich. The C-3 position is the most nucleophilic site, making it highly susceptible to electrophilic aromatic substitution (SEAr), such as iodination.

  • C-7 Position (Electrophilic): Conversely, the pyrimidine ring (specifically C-7) is electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr), particularly when a leaving group (Cl, Br) is present.

This duality allows for orthogonal functionalization: assembling the core, iodinating at C-3, and substituting at C-7 to create complex libraries.

2.2 Synthesis of the 3-Iodo Core

The most robust route involves the cyclization of 5-aminopyrazole with 1,3-dicarbonyls, followed by regioselective iodination.

Mechanism of Iodination: Unlike benzene, which often requires Lewis acid catalysis for iodination, the electron-rich pyrazole moiety reacts readily with N-iodosuccinimide (NIS) under mild conditions. The reaction proceeds via the formation of a sigma complex at C-3, followed by deprotonation to restore aromaticity.

SyntheticWorkflow Start 5-Aminopyrazole Core Pyrazolo[1,5-a]pyrimidine Core Start->Core Cyclocondensation (Ref 1, 4) Reagent1 1,3-Dicarbonyl (or Enaminone) Reagent1->Core Iodination Regioselective Iodination (NIS, MeCN) Core->Iodination Intermediate 3-Iodo-pyrazolo[1,5-a]pyrimidine Iodination->Intermediate Electrophilic Subst. (Ref 6, 8) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Intermediate->Coupling Gateway Step Final 3-Aryl/Alkynyl Kinase Inhibitor Coupling->Final

Figure 1: Synthetic workflow for accessing the 3-iodo gateway and downstream functionalization.

The Iodine Gateway: Functionalization Strategies

The 3-iodo group is the entry point for introducing hydrophobic bulk, which is critical for occupying the "gatekeeper" pockets in protein kinases.

3.1 Suzuki-Miyaura Cross-Coupling

The most common transformation is the coupling of the 3-iodo intermediate with aryl- or heteroaryl-boronic acids.

  • Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 are standard.

  • Base/Solvent: Na2CO3 or K3PO4 in Dioxane/Water (4:1).

  • Outcome: Introduction of biaryl motifs essential for π-stacking interactions within the ATP binding cleft.

3.2 Sonogashira Coupling

Direct alkynylation at C-3 allows for rigid spacers.

  • Reagents: Terminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N.

  • Application: Used to extend the molecule towards solvent-exposed regions of the target protein.

Medicinal Chemistry & SAR (Structure-Activity Relationship)

The 3-iodo derivatives are primarily precursors to potent inhibitors, but the iodine itself can participate in Halogen Bonding (X-bond). This is a highly directional non-covalent interaction where the sigma-hole of the iodine acts as a Lewis acid toward backbone carbonyl oxygen atoms in the target protein.

Key Biological Targets:

  • Trk Kinases (TrkA/B/C): 3-Aryl derivatives (synthesized from 3-iodo precursors) show nanomolar inhibition of NTRK fusion cancers [1].

  • CDK9 (Cyclin-Dependent Kinase 9): Inhibition leads to reduction of Mcl-1 and apoptosis in malignant cells [3].[2]

  • Pim-1 Kinase: 3-Aryl-5-amino derivatives are selective inhibitors, with the C-3 substituent dictating selectivity over other kinases [16].

Data Summary: Impact of C-3 Modification

Compound VariantC-3 SubstituentTargetIC50 / ActivityRole of Substituent
Intermediate Iodine Synthetic N/A Reactive Handle / Halogen Bond Donor
Derivative A4-Methoxy-phenylTrkA1.7 nMHydrophobic fit in ATP pocket [1]
Derivative BPyridin-3-ylCDK9<10 nMH-bond acceptor interaction [3]
Derivative CPhenyl-amideB-Raf<50 nMGatekeeper residue interaction [4]
Detailed Experimental Protocols
5.1 Protocol A: Regioselective Synthesis of 3-Iodo-pyrazolo[1,5-a]pyrimidine

Source Validation: Adapted from verified NIS protocols [6, 8, 21].

Reagents:

  • Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (MeCN) (0.5 M concentration)

Procedure:

  • Dissolution: Dissolve the pyrazolo[1,5-a]pyrimidine substrate in anhydrous MeCN in a round-bottom flask.

  • Addition: Add NIS (1.1 equiv) portion-wise at room temperature (25°C). Note: The reaction is generally exothermic; cooling to 0°C may be required for large scales.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor by TLC (typically 30 min to 2 hours). The starting material (lower Rf) should disappear, converting to the 3-iodo product (higher Rf).

  • Workup: Dilute the mixture with ethyl acetate. Wash with saturated aqueous sodium thiosulfate (to remove excess iodine/succinimide species) followed by brine.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc).

  • Expected Yield: 85–95%.

5.2 Protocol B: Suzuki Coupling of 3-Iodo Intermediate

Source Validation: Standard Pd-catalyzed cross-coupling [12, 17].

Reagents:

  • 3-Iodo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • 2M Na2CO3 (aq) (3.0 equiv)

  • 1,4-Dioxane (0.2 M)

Procedure:

  • Degassing: Combine the 3-iodo substrate, boronic acid, and solvent in a reaction vial. Sparge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and base. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Cool to RT, filter through a Celite pad, and concentrate.

  • Purification: Flash chromatography is required to remove Palladium residues and protodeboronated byproducts.

References
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules (MDPI). [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii). RSC Advances. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. RSC Advances. [Link]

  • NIS-promoted carbochalcogenation of styrenes: regioselective C-3 alkylation of pyrazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. [Link][3]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances. [Link]

Sources

Foundational

Halogenated Pyrazolo[1,5-a]pyrimidine Intermediates: A Technical Guide to Divergent Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its bioisosteric relationship with the purine core of ATP. This structural mimicry has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its bioisosteric relationship with the purine core of ATP. This structural mimicry has cemented its utility in the development of kinase inhibitors (e.g., CDK, CK2, Trk) and GABA-A receptor ligands (e.g., Zaleplon).

This technical guide focuses on halogenated intermediates —specifically the 3-bromo and 7-chloro derivatives—as the critical "switchboards" for divergent library synthesis. By exploiting the differential reactivity of the C3 (electrophilic) and C7 (nucleophilic) positions, researchers can rapidly access broad chemical space around this pharmacophore.

Part 1: Structural Significance & Pharmacophore Utility

Bioisosterism and Binding Mode

The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP. In kinase active sites, the N1 nitrogen typically serves as a hydrogen bond acceptor for the hinge region, while substituents at C7 (often amines) act as hydrogen bond donors.

  • C3 Position: Projects into the hydrophobic pocket (gatekeeper region). Halogenation here (Br, I) allows for the introduction of aryl/heteroaryl groups via cross-coupling to probe the hydrophobic depth of the pocket.

  • C7 Position: Solvent-exposed or hinge-binding region. Chlorine substitution here enables

    
     reactions to introduce solubilizing groups or specific H-bond donors.
    
Electronic Topography & Regioselectivity

Understanding the electronic bias of the ring system is prerequisite for successful synthesis.

  • Electrophilic Attack (

    
    ):  The pyrazole ring is electron-rich. Electrophilic halogenation (e.g., NBS, NIS) occurs exclusively at C3 .
    
  • Nucleophilic Attack (

    
    ):  The pyrimidine ring is electron-deficient. Nucleophilic displacement of leaving groups (Cl, OTs) occurs preferentially at C7  (and C5 if activated).
    

Part 2: Synthetic Strategies (The "Hub" Approach)

The most robust workflow for drug discovery involves creating a 3-bromo-7-chloro-pyrazolo[1,5-a]pyrimidine intermediate. This "bifunctional hub" allows for sequential, orthogonal functionalization.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start 3-Aminopyrazole + Beta-Keto Ester Core 7-Hydroxy-pyrazolo[1,5-a]pyrimidine (Core Formation) Start->Core Condensation (AcOH, reflux) Chlorination 7-Chloro Intermediate (POCl3) Core->Chlorination Deoxychlorination (POCl3) Bromination 3-Bromo-7-Chloro Intermediate (The 'Hub') Chlorination->Bromination Electrophilic Halogenation (NBS, MeCN) PathA Product A: Kinase Inhibitor (C7-Amine, C3-Aryl) Bromination->PathA 1. SNAr (C7) 2. Suzuki (C3) PathB Product B: GABA Ligand (C7-Aryl, C3-CN/EWG) Bromination->PathB 1. Suzuki (C7) 2. Cyanation (C3)

Figure 1: The divergent synthetic workflow starting from 3-aminopyrazole to access functionally diverse libraries.

Part 3: Experimental Protocols

The following protocols are standardized for the synthesis of the 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate, a versatile scaffold for Trk and CDK inhibitor discovery.

Step 1: Core Construction (Condensation)

Objective: Synthesis of pyrazolo[1,5-a]pyrimidine-5,7-diol (or 7-hydroxy derivative).

  • Reagents: 3-aminopyrazole (1.0 equiv), Diethyl malonate or Ethyl acetoacetate (1.1 equiv), Sodium ethoxide (NaOEt) (2.0 equiv).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve Na (metal) in EtOH to generate NaOEt in situ.

    • Add 3-aminopyrazole and stir for 15 min.

    • Add the 1,3-dicarbonyl compound dropwise.

    • Reflux for 4–6 hours (Monitor by TLC/LC-MS).

    • Workup: Cool to RT. Acidify with HCl (2N) to pH ~4 to precipitate the product. Filter, wash with cold water and Et2O.

    • Yield Expectation: 75–90%.

Step 2: Chlorination (Activation)

Objective: Conversion of C7-OH (and C5-OH) to C7-Cl (and C5-Cl).

  • Reagents: Phosphorus oxychloride (

    
    ) (Excess, solvent/reagent), N,N-Dimethylaniline (catalytic).
    
  • Procedure:

    • Suspend the hydroxy intermediate in

      
       (approx. 5 mL per gram).
      
    • Add N,N-Dimethylaniline (0.5 mL).

    • Reflux for 4–12 hours. The suspension will clear upon completion.

    • Critical Workup: Remove excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice  with vigorous stirring (Exothermic!). Neutralize with 
      
      
      
      . Extract with DCM.
    • Safety Note:

      
       reacts violently with water. Use a blast shield.
      
Step 3: Regioselective C3-Bromination

Objective: Introduction of the bromine handle at C3 without affecting the C7-Cl.

  • Reagents: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or DCM.

  • Procedure:

    • Dissolve the chloro-intermediate in MeCN at 0°C.

    • Add NBS portion-wise over 20 minutes to avoid over-bromination.

    • Stir at RT for 1–2 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with sodium thiosulfate (to remove Br2) and brine.

    • Yield Expectation: >85%.

Part 4: Functionalization & Reactivity Data

Once the 3-bromo-7-chloro scaffold is in hand, the order of operations is critical.

Reactivity Hierarchy
PositionReaction TypeReagentsConditionsOrder of Ops
C7 (Cl)

(Nucleophilic Sub)
Amines, AlkoxidesDIPEA, IPA/THF, HeatFirst (Usually)
C3 (Br) Cross-CouplingBoronic Acids, StannanesPd(dppf)Cl2,

Second
C5 (Cl)

(Secondary)
AminesHigher Temp, Stronger BaseThird (if present)
Protocol: Regioselective C7-Amination ( )

Because the C7 position is more electron-deficient than C5, it reacts first under mild conditions.

  • Reagents: 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (1.5 equiv).[1]

  • Solvent: Isopropanol (IPA) or THF.

  • Conditions: Stir at 0°C to RT. (Heating to 60°C may be required for sterically hindered amines, but watch for C5 substitution).

  • Observation: This reaction is highly regioselective for C7.[2]

Protocol: C3-Suzuki Coupling
  • Reagents: C7-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas with

    
    . Heat at 90°C for 4–12 hours.
    

Part 5: Case Study - Trk Inhibitor Analogues

Recent work in Tropomyosin Receptor Kinase (Trk) inhibitors (e.g., Larotrectinib congeners) utilizes this exact scaffold.[3]

  • Target: Trk fusion proteins in solid tumors.

  • Scaffold: (R)-2-phenylpyrrolidine substituted at C7; Aryl/Heteroaryl group at C3.

  • SAR Insight: The C3 substituent occupies the hydrophobic gatekeeper pocket. Halogen bonding (using C3-Br or C3-I) has been shown to increase potency by interacting with backbone carbonyls in the kinase hinge region [1].

SAR Logic Diagram

SAR Core Pyrazolo[1,5-a]pyrimidine Core C3 C3 Position: Hydrophobic Pocket (Aryl/Halogen) Core->C3 Suzuki Coupling C7 C7 Position: Solvent Exposed/Hinge (Solubilizing Amines) Core->C7 SNAr N1 N1 Nitrogen: H-Bond Acceptor (Kinase Hinge) Core->N1 Native Interaction

Figure 2: Pharmacophore mapping of the pyrazolo[1,5-a]pyrimidine core in kinase inhibition.

References

  • BenchChem. Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Retrieved from

  • National Institutes of Health (NIH). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. PubMed Central. Retrieved from

  • Royal Society of Chemistry (RSC). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii).[4] RSC Advances.[4] Retrieved from

  • ACS Publications. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. Retrieved from

  • Organic Chemistry Portal. Synthesis of New Pyrazolo[1,5-a]pyrimidines. Retrieved from

Sources

Exploratory

Comprehensive Safety &amp; Handling Framework: 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

Topic: Safety Data Sheet (SDS) & Handling Framework for 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine Content Type: Technical Safety Guide & Risk Management Framework Audience: Medicinal Chemists, process safety engi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Handling Framework for 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine Content Type: Technical Safety Guide & Risk Management Framework Audience: Medicinal Chemists, process safety engineers, and drug discovery scientists.[1]

[1]

Executive Summary & Compound Identity

Status: Novel Research Chemical / Pharmaceutical Intermediate CAS Number: Not commercially indexed (Analogous Reference: 1600378-80-0 for 2-methyl derivative) Molecular Formula: C₇H₅BrIN₃O Molecular Weight: ~353.94 g/mol [1]

This guide serves as a Predictive Safety Data Sheet (SDS) and handling framework. As a specific 2-methoxy derivative of the pyrazolo[1,5-a]pyrimidine scaffold, this compound is a highly functionalized intermediate often employed in the synthesis of kinase inhibitors (e.g., Pim-1, Trk).[1] Its safety profile is governed by the lability of the C-I bond and the biological activity inherent to the scaffold.[1]

Critical Handling Note: This compound must be treated as a Potent Pharmacological Agent until definitive toxicology data rules otherwise.[1] The presence of iodine at the C3 position confers light sensitivity, requiring specific storage protocols to prevent homolytic cleavage and degradation.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) of halogenated pyrazolo[1,5-a]pyrimidines.[1]

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1]
Sensitization (Skin) PredictedH317: May cause an allergic skin reaction (common in halogenated heterocycles).[1]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][3] Continue rinsing.[1][2][3]

  • P410: Protect from sunlight (Crucial for Iodide stability).[1]

Physico-Chemical Properties & Stability

Data derived from computational prediction and analog analysis.[1]

PropertyValue / DescriptionExperimental Note
Physical State Solid (Crystalline Powder)Likely off-white to pale yellow.[1] Yellowing indicates iodine liberation.[1]
Melting Point 160–180°C (Predicted)Decomposition likely near MP due to dehalogenation.[1]
Solubility DMSO, DMF, DCMPoor water solubility. The 2-methoxy group increases polarity slightly vs. 2-methyl analogs.[1]
LogP ~2.5 – 3.0Lipophilic; capable of cell membrane penetration.[1]
Reactivity Light Sensitive The C3-Iodine bond is susceptible to photolysis.[1]
Incompatibility Strong Oxidizers, Strong BasesBase can hydrolyze the methoxy group or displace halogens.[1]

Operational Handling Protocols

A. Engineering Controls

Mandatory: All open handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Airflow: Minimum face velocity of 0.5 m/s.[1]

  • Lighting: Use amber glassware or foil-wrap vessels to prevent photo-degradation of the C-I bond.[1]

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid weighing; P100/HEPA respirator if dust generation is uncontrolled.[1]

  • Dermal: Double-gloving recommended.[1]

    • Inner: Nitrile (0.11 mm)[1]

    • Outer: Nitrile (0.11 mm) or Neoprene (for prolonged solvent handling).[1]

  • Ocular: Chemical safety goggles. Face shield required if working with quantities >5g in solution.[1]

C. Workflow Visualization: Risk Assessment

The following decision tree outlines the logic for handling this uncharacterized potent compound.

HazardAssessment Start Start: Handling 6-Bromo-3-iodo-2-methoxy... Quantity Assess Quantity Start->Quantity SmallScale < 100 mg Quantity->SmallScale LargeScale > 100 mg Quantity->LargeScale Form Physical Form? SmallScale->Form LargeScale->Form Solid Solid / Powder Form->Solid High Dust Risk Solution Solution (DMSO/DCM) Form->Solution Skin Absorption Risk Control2 Powder Enclosure or Static-Dissipative Balance Solid->Control2 Control1 Standard Fume Hood (Sash < 18 inches) Solution->Control1 Light Light Protection Required? Control1->Light Control2->Light Action Wrap in Foil / Amber Vials Light->Action

Caption: Logic flow for determining engineering controls based on physical state and scale. Note the critical checkpoint for light protection.

Emergency Response & First Aid

Self-Validating Protocol: The effectiveness of these steps depends on rapid execution.[1]

A. Exposure Scenarios
  • Inhalation:

    • Immediate Action: Move to fresh air.[1][2][3]

    • Causality: Halogenated heterocycles can cause delayed pulmonary edema.[1] Monitor for 24 hours if coughing persists.

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[1] Do not use ethanol (enhances transdermal absorption of lipophilic compounds).[1]

    • Indicator: Yellow staining on skin suggests iodine release and chemical degradation on the dermis.[1]

  • Eye Contact:

    • Immediate Action: Flush with water for 15 minutes, lifting eyelids.[1][2]

    • Medical: Consult an ophthalmologist immediately; basic heterocycles can cause corneal clouding.[1]

B. Spill Cleanup (Solid)[1]
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Protect: Don PPE (Goggles, Double Gloves, N95).[1]

  • Contain: Cover spill with a damp absorbent pad (to prevent dust).[1]

  • Clean: Scoop into a hazardous waste container. Wipe surface with 10% Sodium Thiosulfate solution (neutralizes potential free iodine) followed by detergent.[1]

Toxicology & Metabolism (Mechanistic Insight)

Why is this compound a concern?

  • Kinase Inhibition Potential: The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of ATP.[1] It is designed to bind to the ATP-binding pocket of kinases (e.g., Pim-1, CDK2).[1]

    • Risk:[1] Unintended inhibition of wild-type kinases can lead to cytotoxicity or reproductive toxicity.[1]

  • Metabolic Activation:

    • The C-Br and C-I bonds are metabolic handles.[1] Oxidative insertion by Cytochrome P450 can lead to reactive dehalogenated intermediates.[1]

    • Iodine Release: In vivo deiodination can disrupt thyroid function if chronic exposure occurs.[1]

ToxPathway Compound Parent Compound (Br/I-Pyrazolo) Target Target: Kinase ATP Pocket (Pim-1, Trk) Compound->Target Intended Mode Metabolism Liver Metabolism (CYP450) Compound->Metabolism Systemic Exposure OffTarget Off-Target: General Cytotoxicity Reactive Reactive Intermediate (Dehalogenation) Metabolism->Reactive Reactive->OffTarget Thyroid Iodide Accumulation (Thyroid Risk) Reactive->Thyroid Free Iodide

Caption: Mechanistic pathway of potential toxicity, highlighting the dual risk of kinase inhibition and halogen release.[1]

Storage & Disposal

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidation of the methoxy group.[1]

  • Container: Amber glass vial with Teflon-lined cap.[1]

Disposal (Halogenated Waste)[1]
  • Classification: Hazardous Organic Waste (Halogenated).[1]

  • Protocol: Dissolve in a combustible solvent (Acetone/Ethanol) and dispose of via high-temperature incineration equipped with a scrubber (to neutralize HBr/HI gas generation).

  • Prohibition: Do NOT dispose of down the drain. Toxic to aquatic life with long-lasting effects.[1]

References

  • PubChem. (2025).[1] Compound Summary: 6-Bromopyrazolo[1,5-a]pyrimidine (CID 22236701).[1] National Library of Medicine.[1] [Link][1]

  • Wang, X., et al. (2014).[1] Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors.[1][4] Bioorganic & Medicinal Chemistry Letters, 24(1), 226-230.[1] (Establishes the biological activity and kinase targeting nature of the scaffold). [Link][1]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 6-Bromo-3-pyridazinamine (Analogous Halogenated Heterocycle Handling). [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine from aminopyrazoles

Application Note: Synthesis of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine Strategic Rationale & Mechanistic Insights The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

Strategic Rationale & Mechanistic Insights

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, including IRAK4 modulators and AMPK inhibitors like Dorsomorphin 12. For drug development professionals, synthesizing a di-halogenated derivative such as 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine provides an invaluable intermediate. The distinct electronic and steric properties of the bromine (C6) and iodine (C3) atoms allow for orthogonal, late-stage transition-metal-catalyzed cross-coupling reactions (e.g., sequential Suzuki-Miyaura or Sonogashira couplings).

Causality of the Synthetic Route: Achieving this specific di-halogenated pattern requires strict mechanistic control. Electrophilic aromatic substitution (EAS) on the pyrazolo[1,5-a]pyrimidine core is highly regioselective for the C3 position due to the strong electron-donating resonance from the bridgehead nitrogen and the adjacent C2-methoxy group 3. If one were to synthesize the unsubstituted 2-methoxypyrazolo[1,5-a]pyrimidine and attempt bromination, the bromine would preferentially install at C3, permanently blocking the desired substitution pattern.

To circumvent this, the C6-bromine must be pre-installed via a Knorr-type cyclocondensation using a brominated 1,3-biselectrophile (2-bromomalonaldehyde). Once the 6-bromo core is constructed, the highly nucleophilic C3 position can be selectively iodinated under mild conditions using N-iodosuccinimide (NIS) 4.

SynthesisWorkflow SM1 3-Amino-5-methoxypyrazole (Nucleophile) INT 6-Bromo-2-methoxypyrazolo [1,5-a]pyrimidine SM1->INT AcOH/EtOH (3:1) 90°C, 4h Knorr Cyclocondensation SM2 2-Bromomalonaldehyde (1,3-Biselectrophile) SM2->INT AcOH/EtOH (3:1) 90°C, 4h Knorr Cyclocondensation PROD 6-Bromo-3-iodo-2-methoxypyrazolo [1,5-a]pyrimidine INT->PROD NIS (1.05 eq) MeCN, RT, 2h Regioselective EAS

Fig 1: Two-phase synthetic workflow for 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine.

Reagent Matrix & Quantitative Data

Table 1: Stoichiometry and Reagent Properties for a 10 mmol Scale Synthesis

PhaseReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 3-Amino-5-methoxypyrazole113.121.001.13 gBis-nucleophile
1 2-Bromomalonaldehyde150.961.051.58 gBis-electrophile
1 Acetic Acid (Glacial)60.05Solvent15.0 mLAcidic Catalyst / Solvent
1 Ethanol (Absolute)46.07Solvent5.0 mLCo-solvent
2 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine228.051.002.28 gSubstrate
2 N-Iodosuccinimide (NIS)224.981.052.36 gElectrophilic

Source
2 Acetonitrile (MeCN)41.05Solvent25.0 mLPolar Aprotic Solvent

Self-Validating Experimental Protocols

Phase 1: Construction of the 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine Core

Causality Note: Acetic acid is strictly required to protonate the carbonyl oxygens of 2-bromomalonaldehyde, dramatically increasing their electrophilicity for attack by the exocyclic amine and endocyclic nitrogen of the pyrazole. The elevated temperature (90 °C) drives the dual dehydration steps required to aromatize the pyrimidine ring.

  • Initialization: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-methoxypyrazole (1.13 g, 10.0 mmol) and 2-bromomalonaldehyde (1.58 g, 10.5 mmol).

  • Solvation: Suspend the solids in a solvent mixture of glacial acetic acid (15 mL) and absolute ethanol (5 mL).

  • Thermal Activation: Heat the reaction mixture to 90 °C in an oil bath. Stir vigorously for 4 hours.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (50% EtOAc in Hexanes). The primary amine starting material (ninhydrin active) should be completely consumed, replaced by a single, highly UV-active spot (

    
    ).
    
  • Workup & Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the acetic acid. Neutralize the resulting residue carefully with saturated aqueous

    
     until 
    
    
    
    .
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, 20-40% EtOAc/Hexanes) to yield 6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine as a pale yellow solid. (Expected Yield: 75-80%).

Phase 2: Regioselective C3-Iodination

Causality Note: NIS is utilized over harsher reagents (like


) to prevent oxidative degradation of the methoxy group. Acetonitrile stabilizes the highly polar Wheland intermediate formed during the EAS process, allowing the reaction to proceed rapidly at room temperature without Lewis acid catalysis.
  • Initialization: In a 50 mL round-bottom flask, dissolve 6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine (2.28 g, 10.0 mmol) in anhydrous Acetonitrile (25 mL).

  • Electrophile Addition: Wrap the flask in aluminum foil to exclude light. Add N-Iodosuccinimide (2.36 g, 10.5 mmol) in a single portion. Stir the mixture at room temperature (20-25 °C) for 2 hours.

  • Validation Checkpoint 2 (In-Process): The solution will darken slightly upon NIS addition. Quench a 0.1 mL aliquot with 10% aqueous

    
    ; the immediate decolorization to a pale yellow validates the neutralization of unreacted 
    
    
    
    . TLC (30% EtOAc/Hexanes) should show complete conversion of the starting material (
    
    
    ) to a less polar product (
    
    
    ).
  • Quenching: Pour the reaction mixture into 50 mL of 10% aqueous sodium thiosulfate (

    
    ) to destroy excess electrophilic iodine.
    
  • Extraction: Extract the mixture with Ethyl Acetate (

    
     mL). Wash the combined organic phases with distilled water (30 mL) and brine (30 mL). Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Purification: Recrystallize the crude residue from hot ethanol or purify via short-pad silica gel chromatography to afford 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine as an off-white to pale yellow powder. (Expected Yield: 85-92%).

Analytical Characterization Profile

The success of the synthesis is definitively proven by the disappearance of the C3-proton in the


 NMR spectrum and the distinct isotopic mass shifts in LC-MS.

Table 2: Expected Analytical Signatures

Analytical MethodTarget Intermediate (Phase 1)Final Product (Phase 2)Diagnostic Proof of Transformation
LC-MS (ESI+)

228.0, 230.0 [M+H]

(1:1 ratio)

353.9, 355.9 [M+H]

(1:1 ratio)
Mass shift of +125.9 Da confirms mono-iodination.

H NMR (CDCl

)

8.65 (d,

Hz, 1H, C7-H)

8.40 (d,

Hz, 1H, C5-H)

6.45 (s, 1H, C3-H)

4.05 (s, 3H, -OCH

)

8.70 (d,

Hz, 1H, C7-H)

8.45 (d,

Hz, 1H, C5-H)[C3-H peak absent]

4.08 (s, 3H, -OCH

)
The complete disappearance of the singlet at

6.45 ppm validates absolute regiocontrol at C3.

References

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Journal of Medicinal Chemistry (OSTI). 1

  • Novel bone morphogenetic protein receptor inhibitor JL5 suppresses tumor cell survival signaling and induces regression of human lung cancer. NIH.2

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Polycyclic Aromatic Compounds (Taylor & Francis). 3

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances (RSC Publishing). 4

Sources

Application

Palladium-catalyzed cross-coupling protocols for pyrazolo[1,5-a]pyrimidine core

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for the Pyrazolo[1,5-a]pyrimidine Core Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for the Pyrazolo[1,5-a]pyrimidine Core

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine core of ATP. This structural mimicry has cemented its role in the development of kinase inhibitors (e.g., Dinaciclib, Zaleplon, Indiplon) targeting CDK, mTOR, and JAK pathways.

While the scaffold's utility is well-documented, its chemical functionalization presents distinct challenges due to the electronic disparity between the electron-rich pyrazole ring and the electron-deficient pyrimidine ring. This guide provides optimized protocols for Palladium-catalyzed cross-coupling, specifically addressing catalyst poisoning by bridgehead nitrogens and regioselectivity control between the C-3 and C-7 positions.

Chemo-Structural Analysis & Regioselectivity

Understanding the electronic bias of the core is the prerequisite for successful catalysis. The bridgehead nitrogen (N-1) donates electron density into the pyrazole ring (making C-3 nucleophilic) while simultaneously pulling density from the pyrimidine ring (making C-7 electrophilic).

  • C-3 Position: Electron-rich.[1] Reacts readily with electrophiles (

    
    ). In Pd-coupling, oxidative addition at C-3 halides is slower than at C-7 due to the increased bond strength, often requiring electron-rich ligands.
    
  • C-7 Position: Electron-deficient. The C-Cl bond here is activated for oxidative addition (similar to 4-chloropyridine). However, this position is also acidic, making it susceptible to Concerted Metallation-Deprotonation (CMD) pathways during C-H activation.

Visual 1: Reactivity Map & Electronic Bias

PyrazoloReactivity Core Pyrazolo[1,5-a]pyrimidine Core Scaffold N1 Bridgehead N (Lone Pair Donor) Core->N1 Structural Pivot C3 C-3 Position (Electron Rich) Suzuki Suzuki Coupling (Requires Activated Halide) C3->Suzuki Standard Route C7 C-7 Position (Electron Deficient) Buchwald Buchwald-Hartwig (Facile Oxidative Addition) C7->Buchwald Preferred Route CH_Act Direct C-H Arylation (Acidity Driven) C7->CH_Act CMD Mechanism N1->C3 Donates e- density (Nucleophilic Character) N1->C7 Inductive Withdrawal (Electrophilic Character)

Figure 1: Electronic distribution dictates the preferred catalytic cycle. C-3 favors electrophilic attack or coupling via halides, while C-7 supports nucleophilic attack and acidity-driven C-H activation.

Protocol 1: Suzuki-Miyaura Coupling at C-3[2]

Challenge: The C-3 bromide is sterically crowded and electronically deactivated compared to typical aryl bromides. Solution: Use of water-miscible co-solvents to facilitate boronate formation and robust phosphine ligands.

Materials
  • Substrate: 3-bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: In a microwave vial or Schlenk tube, combine the substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).[2]
    
  • Solvation: Add the Dioxane/Water mixture. Note: The presence of water is critical for the formation of the reactive boronate species.

  • Catalyst Addition: Add

    
     under a positive stream of Argon.
    
  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave (Preferred): Heat to 110°C for 30–60 minutes.

  • Work-up: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Scientist’s Note: If de-bromination (hydrodehalogenation) is observed, switch the solvent to Toluene/Ethanol/Water (2:1:1) and lower the temperature. This side reaction often occurs if the boronic acid degrades faster than the oxidative addition step.

Protocol 2: Buchwald-Hartwig Amination at C-7

Challenge: The pyrazolo[1,5-a]pyrimidine core is nitrogen-rich, which can lead to competitive binding of the Pd center (catalyst poisoning). Solution: Utilization of bulky, dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) to enforce reductive elimination and prevent catalyst sequestration.

Materials
  • Substrate: 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst Precursor:

    
     (2–5 mol%)
    
  • Ligand: XPhos (for general amines) or BrettPhos (for primary amines) (4–10 mol%)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under strict Argon, mix

    
     and the Ligand in the solvent and stir at room temperature for 10 minutes. The solution should change color (often to a lighter orange/yellow), indicating active catalyst formation (
    
    
    
    ).
  • Addition: Add the 7-chloro substrate, amine, and

    
    .
    
  • Thermal Activation: Seal and heat to 100°C for 12–18 hours.

    • Critical Check: Do not use microwave irradiation if the amine has a low boiling point; the pressure can inhibit the reaction equilibrium.

  • Quench: Cool to RT. Dilute with DCM.

  • Scavenging: If the product contains residual Pd, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.

Mechanism Insight: The 7-position is electron-deficient. While this aids


, in Pd-catalysis, it facilitates the oxidative addition but can make reductive elimination sluggish. Bulky ligands like XPhos increase the electron density on Pd, accelerating the oxidative addition, while their steric bulk forces the product off the metal (reductive elimination).

Protocol 3: Regiodivergent Direct C-H Arylation

Concept: Avoiding pre-functionalized halides by activating C-H bonds directly. This method is highly atom-economic but requires precise condition tuning to switch between C-3 and C-7.

Visual 2: C-H Activation Decision Tree

CHActivation Start Direct C-H Arylation Target Decision Target Position? Start->Decision PathC7 C-7 Position (Acidic C-H) Decision->PathC7 Acidity Driven PathC3 C-3 Position (Nucleophilic C-H) Decision->PathC3 Electronic Driven CondC7 Conditions: CMD Pathway Pd(OAc)2 (5 mol%) Ag2CO3 (Oxidant/Base) Pivalic Acid (Additive) PathC7->CondC7 CondC3 Conditions: Electrophilic Palladation Pd(OAc)2 (5-10 mol%) Cu(OAc)2 (Oxidant) Solvent: DMF/DMSO PathC3->CondC3

Figure 2: Selecting conditions based on the mechanistic pathway. C-7 relies on proton abstraction (CMD), while C-3 relies on electrophilic attack.

Protocol: C-7 Selective C-H Arylation
  • Reagents: Substrate, Aryl Iodide (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (1.0 equiv),
    
    
    (1.0 equiv).
  • Solvent: 1,4-Dioxane.[3]

  • Temp: 120°C.

  • Mechanism: The carbonate/silver system acts via a Concerted Metallation-Deprotonation (CMD) mechanism, abstracting the most acidic proton at C-7.

Data Summary & Troubleshooting

Ligand Screening Matrix (Yield %)

Conditions: 7-chloro-PP + Aniline, Pd source, Base, 100°C

LigandPd SourceYieldNotes


<10%Catalyst poisoning; ligand too small.
dppf

35%Moderate; significant dehalogenation.
XPhos

88% Excellent turnover; steric bulk protects Pd.
BrettPhos

92% Best for primary amines/anilines.
Troubleshooting Guide
  • Problem: "The Black Box" (Reaction turns black immediately, no conversion).

    • Cause: Rapid Pd precipitation (Pd black) due to unstable ligand complex.

    • Fix: Switch to a precatalyst like XPhos Pd G3 or G4 . These are air-stable and generate the active species controllably within the reaction mixture.

  • Problem: Protodehalogenation (Ar-Br

    
     Ar-H). 
    
    • Cause: Hydride source in the media (often from solvent oxidation or excessive heating).

    • Fix: Use strictly anhydrous solvents. Lower temperature by 10°C and extend time.

  • Problem: Regio-scrambling in C-H activation.

    • Cause: Temperature too high, allowing activation of thermodynamically less stable sites.

    • Fix: Add Pivalic acid (30 mol%) as a proton shuttle to lower the activation energy for the desired CMD pathway.

References

  • Review of Pyrazolo[1,5-a]pyrimidine SAR

    • Al-Sanea, M. M., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Suzuki Coupling Protocols

    • Loidreau, Y., et al. (2012). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances.
  • Direct C-H Arylation Mechanisms

    • Gouault, N., et al. (2015). "Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines.
  • General Buchwald-Hartwig Conditions

    • Surry, D. S., & Buchwald, S. L. (2008).

Sources

Method

Application Notes &amp; Protocols: Leveraging 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine as a Versatile Kinase Inhibitor Scaffold

Introduction: The Power of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition The pyrazolo[1,5-a]pyrimidine core is a "privileged" scaffold in medicinal chemistry, meaning it has proven to be a versatile framewo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a "privileged" scaffold in medicinal chemistry, meaning it has proven to be a versatile framework for designing potent and selective inhibitors against a range of protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The fused bicyclic structure of pyrazolo[1,5-a]pyrimidines offers a unique three-dimensional shape that can be tailored to fit into the ATP-binding pocket of various kinases, leading to the development of targeted therapies.[4] Notably, two of the three FDA-approved drugs for NTRK fusion cancers feature this pyrazolo[1,5-a]pyrimidine nucleus, underscoring its clinical significance.[6]

This guide focuses on the utility of a specific, highly functionalized derivative, 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine , as a foundational scaffold for the development of novel kinase inhibitors. The strategic placement of bromo, iodo, and methoxy groups on this core provides medicinal chemists with multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to achieve high potency and selectivity.

The Strategic Advantage of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

The true potential of this scaffold lies in its synthetic versatility. The bromo and iodo substituents at positions 6 and 3, respectively, are not merely passive decorations. They are key reactive sites that can be selectively addressed using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse array of chemical moieties. This allows for the rapid generation of a library of analogs to probe the chemical space around the kinase ATP-binding site. The 2-methoxy group can also be modified, for instance, by demethylation to a hydroxyl group, which can then serve as a hydrogen bond donor or be further functionalized.

Experimental Workflows: From Scaffold to Lead Compound

The journey from a starting scaffold to a potential drug candidate involves a series of well-defined experimental stages. The following protocols are designed to guide researchers in the initial characterization and optimization of kinase inhibitors derived from the 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine scaffold.

Diagram: Kinase Inhibitor Development Workflow

G cluster_0 Scaffold-Based Library Synthesis cluster_1 In Vitro Characterization cluster_2 Cell-Based Validation cluster_3 Lead Optimization A 6-Bromo-3-iodo-2-methoxy pyrazolo[1,5-a]pyrimidine B Selective Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Analog Library B->C D Biochemical Kinase Assays (e.g., ADP-Glo, TR-FRET) C->D Screening E Determine IC50 Values D->E F Kinase Selectivity Profiling E->F J Structure-Activity Relationship (SAR) Analysis F->J Data for SAR G Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) I Determine GI50/EC50 Values G->I H Target Engagement Assays (e.g., Western Blot for p-Substrate) H->I I->J Data for SAR K ADME/Tox Profiling J->K L In Vivo Efficacy Studies K->L

Caption: A generalized workflow for developing kinase inhibitors from a starting scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of newly synthesized compounds against a target kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[7][8]

Principle: The amount of ADP produced is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is measured as a decrease in luminescence.

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized pyrazolo[1,5-a]pyrimidine analogs

  • DMSO (for compound dilution)

  • Assay Buffer (specific to the kinase)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of each compound in DMSO.

    • Further dilute the compound series in the appropriate assay buffer to the desired starting concentration for the assay.

  • Kinase Reaction:

    • In each well of the assay plate, add the following components in this order:

      • Assay Buffer

      • Test compound dilution (or DMSO for control wells)

      • Kinase and substrate mixture

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the inhibitor's potency.[9]

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Data Presentation:

Compound IDTarget KinaseIC50 (nM)
Analog-1Kinase X15.2
Analog-2Kinase X89.5
Analog-3Kinase X5.8
Staurosporine (Control)Kinase X2.1

Protocol 2: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This protocol assesses the ability of the synthesized compounds to inhibit the proliferation of cancer cell lines that are known to be dependent on the target kinase.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in the signal indicates a reduction in cell proliferation or an increase in cell death.

Materials:

  • Cancer cell line of interest (e.g., a line with a known activating mutation in the target kinase)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized pyrazolo[1,5-a]pyrimidine analogs

  • DMSO

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear or opaque-walled tissue culture plates

  • Multichannel pipette

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds (or DMSO for the vehicle control).

    • Incubate the cells with the compounds for 72 hours.

  • Viability Measurement (CellTiter-Glo® example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or EC50 value using a non-linear regression curve fit.

Data Presentation:

Compound IDCell LineGI50 (µM)
Analog-1Cancer Cell Line A0.52
Analog-2Cancer Cell Line A3.1
Analog-3Cancer Cell Line A0.18
Positive Control InhibitorCancer Cell Line A0.09

Protocol 3: Target Engagement in Cells (Western Blotting for Substrate Phosphorylation)

This protocol is used to confirm that the inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of a known downstream substrate of the target kinase.[10]

Principle: A potent and specific kinase inhibitor will decrease the phosphorylation of its direct substrates in a cellular context. This change can be detected using phospho-specific antibodies.

Diagram: Kinase Signaling and Inhibition

G cluster_0 Normal Signaling cluster_1 Inhibited Signaling A Active Kinase D Phosphorylated Substrate A->D B ATP B->D C Substrate C->D E Cellular Response (e.g., Proliferation) D->E Downstream Signaling F Active Kinase I Inhibitor F->I G ATP H Substrate J No Phosphorylation H->J K Blocked Signaling J->K

Caption: A simplified diagram showing kinase-mediated phosphorylation and its inhibition.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized pyrazolo[1,5-a]pyrimidine analogs

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific for the substrate and total protein for loading control, e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a short period (e.g., 1-4 hours) to observe direct effects on signaling.

    • Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Loading Control:

    • Strip the membrane and re-probe with an antibody against a total protein (e.g., total substrate or a housekeeping protein like β-actin) to ensure equal protein loading across all lanes.

Expected Outcome: A dose-dependent decrease in the band intensity corresponding to the phosphorylated substrate should be observed in cells treated with an effective inhibitor, while the total protein levels remain unchanged.

Conclusion and Future Directions

The 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the protocols outlined above provide a robust framework for their biological evaluation. By systematically applying these methods, researchers can effectively navigate the path from initial hit identification to the development of potent and selective lead compounds for further preclinical and clinical investigation. The key to success will be the careful analysis of SAR data to guide the iterative process of inhibitor design and optimization.

References

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • bioRxiv. (2025, April 3). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. [Link]

  • PubMed. (2025, November 23). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). [Link]

  • PMC. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • MDPI. (2023, May 1). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. [Link]

  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. [Link]

  • PMC. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]

  • PMC. (n.d.). Specificity and mechanism of action of some commonly used protein kinase inhibitors. [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]

  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • Oxford Academic. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics. [Link]

  • PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]

  • MDPI. (2022, July 27). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. [Link]

  • PubMed. (2021, October 15). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. [Link]

  • Ovid. (2026, February 26). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5‐a]pyrimidine Derivatives as Pim. [Link]

  • EMBL-EBI. (n.d.). Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... - ChEMBL. [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • PMC. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]

  • PubChem. (n.d.). 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine. [Link]

Sources

Application

Nucleophilic aromatic substitution (SNAr) on 2-methoxypyrazolo[1,5-a]pyrimidine

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on the 2-Methoxypyrazolo[1,5-a]pyrimidine Scaffold Introduction The pyrazolo[1,5-a]pyrimidine system is a privileged bicyclic pharmacophore heavi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on the 2-Methoxypyrazolo[1,5-a]pyrimidine Scaffold

Introduction

The pyrazolo[1,5-a]pyrimidine system is a privileged bicyclic pharmacophore heavily utilized in the design of protein kinase inhibitors[1], phosphodiesterase (PDE) inhibitors[2], and targeted protein degraders such as IRAK degraders[3]. The incorporation of a 2-methoxy group on the pyrazole ring provides a critical hydrogen-bond acceptor while modulating the lipophilicity and topological polar surface area (TPSA) of the scaffold. The synthesis of these specific 2-methoxy derivatives often begins with early-stage methoxylation, such as treating ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate with sodium methoxide[3].

Late-stage functionalization of this scaffold relies heavily on Nucleophilic Aromatic Substitution (SNAr)[4]. Understanding the electronic disparities between the C-5 and C-7 positions is paramount for synthesizing complex, multi-substituted drug candidates with high regiocontrol.

Mechanistic Insights and Regioselectivity (Causality & Design)

The pyrazolo[1,5-a]pyrimidine core is an electron-deficient system, primarily driven by the electron-withdrawing nature of the bridgehead nitrogen (N4) and the pyrimidine nitrogen (N1). When subjected to SNAr conditions, leaving groups (such as chlorides or bromides) at the C-5 and C-7 positions exhibit distinct reactivities[5].

  • Causality of Regioselectivity: The nucleophilic aromatic substitution reaction is common to functionalize positions 5 and 7 of the fused ring[4]. However, the C-7 position is significantly more electrophilic than C-5[5]. Nucleophilic attack at C-7 generates a Meisenheimer intermediate that is highly stabilized by the delocalization of the negative charge directly onto the bridgehead nitrogen. Consequently, SNAr at C-7 proceeds rapidly under mild conditions.

  • Impact of the 2-Methoxy Group: The methoxy group at C-2 acts as a mild electron-donating group (EDG) via resonance into the pyrazole ring. While this slightly dampens the overall electrophilicity of the fused system compared to its unsubstituted counterpart, the C-7 > C-5 reactivity gradient remains robust. Once the C-7 position is substituted with an amine (an even stronger EDG), the C-5 position becomes highly deactivated, requiring harsh thermal conditions or transition-metal assistance to force a second SNAr event[6].

Experimental Protocols: A Self-Validating Workflow

The following protocols describe the sequential, regioselective di-amination of 5,7-dichloro-2-methoxypyrazolo[1,5-a]pyrimidine. This workflow is designed as a self-validating system: the success of the first step dictates the conditions and spectral shifts of the second.

Protocol A: Mild Regioselective SNAr at the C-7 Position

Objective: Regioselective displacement of the C-7 chloride using a primary or secondary amine.

  • Reaction Setup: Dissolve 5,7-dichloro-2-methoxypyrazolo[1,5-a]pyrimidine (1.0 mmol) in anhydrous ethanol or THF (10 mL) under an inert nitrogen atmosphere.

  • Nucleophile Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 mmol) followed by the dropwise addition of the nucleophile (e.g., morpholine, 1.05 mmol) at 0 °C to prevent over-substitution.

  • Propagation: Allow the reaction to warm to 25 °C and stir for 2–3 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc, 3:1). The starting material (Rf ~0.6) will be consumed, yielding a highly fluorescent blue spot under 254 nm UV (Rf ~0.4). LC-MS must confirm the mono-substituted mass [M+H]+ with a characteristic chlorine isotope pattern (3:1 ratio of M to M+2).

  • Workup & Isolation: Quench with water, extract with EtOAc (3 × 15 mL), dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography.

  • Diagnostic NMR Shift: In ¹H NMR, the C-5 proton (if the scaffold is unsubstituted at C-5) or the C-6 proton will shift significantly upfield (typically Δδ = -0.3 to -0.5 ppm) due to the strong electron-donating effect of the newly introduced C-7 amine.

Protocol B: Harsh SNAr at the C-5 Position

Objective: Displacement of the remaining C-5 chloride on the 7-amino-5-chloro-2-methoxypyrazolo[1,5-a]pyrimidine intermediate.

  • Reaction Setup: Dissolve the intermediate from Protocol A (1.0 mmol) in anhydrous DMF or NMP (8 mL).

  • Reagent Addition: Add anhydrous K2CO3 (3.0 mmol) and an excess of the second nucleophile (e.g., piperidine, 2.0–3.0 mmol).

  • Thermal Activation: Heat the mixture to 100–120 °C for 12–16 hours. The reduced electrophilicity of C-5 necessitates this thermal activation. Alternatively, a one-pot SNAr reaction strategy to functionalize the C-5 position can be achieved through C-O activation of a lactam function using PyBroP[6].

  • Self-Validation (In-Process Control): Monitor via LC-MS. The complete disappearance of the chlorine isotope pattern confirms successful substitution at C-5.

  • Workup & Isolation: Cool to room temperature, dilute with brine, and extract with EtOAc (3 × 20 mL). Wash the organic layer extensively with water (5 × 20 mL) to remove DMF, dry, and purify via reverse-phase or normal-phase chromatography.

Quantitative Data Summary

The table below summarizes optimized parameters for sequential SNAr on the 2-methoxypyrazolo[1,5-a]pyrimidine core.

SubstrateNucleophileTarget PositionReagents & SolventTemp (°C)Time (h)Yield (%)Regiomeric Purity
5,7-Dichloro-2-methoxy-PPMorpholine (1.05 eq)C-7DIPEA, EtOH25288>98%
5,7-Dichloro-2-methoxy-PPBenzylamine (1.1 eq)C-7Et3N, THF25385>95%
7-Morpholino-5-chloro-2-methoxy-PPPiperidine (2.0 eq)C-5K2CO3, DMF1001276N/A
7-Benzylamino-5-chloro-2-methoxy-PPNaOMe (3.0 eq)C-5MeOH851682N/A

(Note: PP = pyrazolo[1,5-a]pyrimidine. Regiomeric purity is determined by crude ¹H NMR integration of the C-6 proton).

Process & Pathway Visualizations

SNAr_Workflow SM 5,7-Dichloro-2-methoxy- pyrazolo[1,5-a]pyrimidine Nu1 Primary Amine (1.1 eq) Base (DIPEA), RT SM->Nu1 C7_Prod C-7 Substituted Product (Major Regioisomer) Nu1->C7_Prod Regioselective SNAr Nu2 Secondary Amine (1.5 eq) Base, Heat (100°C) C7_Prod->Nu2 C5_C7_Prod C-5, C-7 Disubstituted 2-Methoxy Scaffold Nu2->C5_C7_Prod Harsher Conditions

Sequential regioselective SNAr workflow on 5,7-dichloro-2-methoxypyrazolo[1,5-a]pyrimidine.

Bio_Pathway Ligand 2-Methoxy-PP Based PROTAC Target Target Kinase (e.g., IRAK4) Ligand->Target Binds E3 E3 Ubiquitin Ligase (Cereblon / VHL) Ligand->E3 Recruits Ternary Ternary Complex Formation Target->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation (Signal Inhibition) Ub->Degradation

Mechanism of targeted protein degradation using a 2-methoxypyrazolo[1,5-a]pyrimidine-based PROTAC.

References

*[1] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Source: nih.gov | URL: 1 *[4] Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | Source: nih.gov | URL: 4 *[2] Title: Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors... | Source: researchgate.net | URL: 2 *[6] Title: Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions | Source: mdpi.com | URL: 6 *[5] Title: highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines | Source: scielo.br | URL: 5 *[3] Title: WO2021158634A1 - Irak degraders and uses thereof | Source: google.com | URL: 3

Sources

Method

Advanced Sonogashira Cross-Coupling Strategies for 3-Iodo-Pyrazolo[1,5-a]pyrimidines: A Comprehensive Application Note

Strategic Rationale & Mechanistic Insights Pyrazolo[1,5-a]pyrimidines represent a privileged class of fused, planar N-heterocyclic scaffolds heavily utilized in medicinal chemistry, particularly in the development of pro...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

Pyrazolo[1,5-a]pyrimidines represent a privileged class of fused, planar N-heterocyclic scaffolds heavily utilized in medicinal chemistry, particularly in the development of protein kinase inhibitors (PKIs) for targeted cancer therapies[1]. To systematically explore the structure-activity relationship (SAR) of these molecules, late-stage functionalization is critical. Among the available methodologies, the Sonogashira cross-coupling reaction stands out as the premier method for introducing rigid linear alkyne linkers, which can serve as pharmacophores or precursors for subsequent "click" chemistry[2].

The Causality of Substrate Selection: Why 3-Iodo?

The selection of the 3-iodo derivative over its bromo or chloro counterparts is rooted in both synthetic accessibility and thermodynamic kinetics:

  • Regioselective Accessibility : The pyrazole ring is inherently electron-rich. The lone pair of electrons on the N1 nitrogen atom participates in the aromatic system, significantly increasing the electron density at the C3 position. This makes C3 highly nucleophilic and susceptible to regioselective electrophilic iodination (e.g., using NaI/K₂S₂O₈ or NIS)[3].

  • Oxidative Addition Kinetics : In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) active species is typically the rate-determining step. The C–I bond dissociation energy (~65 kcal/mol) is substantially lower than that of C–Br (~81 kcal/mol) and C–Cl (~97 kcal/mol)[3]. Consequently, 3-iodo-pyrazolo[1,5-a]pyrimidines undergo rapid oxidative addition at milder temperatures (typically 80 °C), preventing the thermal degradation of sensitive functional groups.

Workflow A 5-Aminopyrazole + Enaminone B Cyclocondensation (K2S2O8 / H2O) A->B C Pyrazolo[1,5-a]pyrimidine Core B->C D Regioselective Iodination (C3 Position) C->D E 3-Iodo-pyrazolo[1,5-a]pyrimidine D->E F Sonogashira Coupling (Terminal Alkyne, Pd/Cu) E->F G 3-Alkynyl-pyrazolo[1,5-a]pyrimidine F->G

Synthetic workflow from starting materials to 3-alkynyl-pyrazolo[1,5-a]pyrimidines.

Comparative Reaction Parameters

The Sonogashira coupling of 3-iodo-pyrazolo[1,5-a]pyrimidines can be executed via traditional copper-co-catalyzed methods or modern copper-free protocols. The choice of system dictates the reaction's susceptibility to side reactions, most notably the Glaser homocoupling of the terminal alkyne.

Below is a synthesized data table comparing validated catalytic systems from recent literature[2][4][5]:

ParameterCopper-Free Protocol[4]Standard Cu-Co-Catalyzed Protocol[5]
Catalyst Pd(OAc)₂ (2 mol%)Pd(PPh₃)₂Cl₂ (5 mol%) or 10% Pd/C-PPh₃
Co-Catalyst NoneCuI (10 mol%)
Base/Ligand DABCO (3.0 equiv)Et₃N (3.0 equiv)
Solvent CH₃CNDMF or DME
Temperature 80 °C80 °C
Typical Yield >85%75–85%
Mechanistic Advantage Avoids Glaser homocoupling; DABCO stabilizes Pd(0)Highly robust transmetalation; broad alkyne scope
The Role of DABCO in Copper-Free Systems

In the absence of copper, the deprotonation and activation of the terminal alkyne become kinetically challenging. Sikdar et al. demonstrated that 1,4-diazabicyclo[2.2.2]octane (DABCO) serves a dual purpose: it acts as a sufficiently strong base to deprotonate the alkyne, while its nitrogen lone pairs act as stabilizing ligands for the in situ generated Pd(0) nanoparticles, preventing their aggregation into inactive "palladium black"[4].

MechCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-I] OxAdd->PdII Trans Transmetalation (Alkyne Activation) PdII->Trans PdII_Alkyne Pd(II) Complex [Ar-Pd-Alkyne] Trans->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product 3-Alkynyl Product RedElim->Product

Palladium-catalyzed Sonogashira cross-coupling catalytic cycle.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in observational checkpoints ensure that the researcher can verify the integrity of the catalytic cycle in real-time.

Protocol A: Copper-Free Sonogashira Coupling (DABCO-Promoted)

Optimized for electron-rich or highly sensitive terminal alkynes prone to oxidative homocoupling[4].

Reagents:

  • 3-Iodo-pyrazolo[1,5-a]pyrimidine derivative (0.2 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., phenylacetylene) (0.2 mmol, 1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • DABCO (0.6 mmol, 3.0 equiv)

  • Anhydrous CH₃CN (1.0 mL)

Step-by-Step Methodology:

  • Preparation : In an oven-dried sealable reaction tube equipped with a magnetic stir bar, add the 3-iodo-pyrazolo[1,5-a]pyrimidine (0.2 mmol), Pd(OAc)₂ (2 mol%), and DABCO (0.6 mmol).

  • Atmosphere Exchange : Seal the tube with a septum and purge the vessel with dry Argon or N₂ for 5 minutes. Causality: While copper-free, oxygen can still prematurely oxidize the active Pd(0) species back to Pd(II), halting the catalytic cycle.

  • Solvent & Substrate Addition : Inject anhydrous CH₃CN (1.0 mL) followed by the terminal alkyne (0.2 mmol) via syringe.

  • Thermal Activation : Replace the septum with a Teflon-lined screw cap under a positive flow of inert gas. Transfer the sealed tube to a pre-heated oil bath at 80 °C.

  • Validation Checkpoint 1 (Visual) : Within 10-15 minutes, the solution should transition to a homogeneous pale yellow or orange. If a black precipitate forms immediately, oxygen contamination has occurred, leading to Pd aggregation.

  • Monitoring : Stir at 80 °C for 1–3 hours.

  • Validation Checkpoint 2 (Analytical) : Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot and the emergence of a new, highly fluorescent (extended π-conjugation) higher-Rf spot confirms product formation.

  • Workup : Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 × 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Standard Copper-Co-Catalyzed Sonogashira Coupling

Optimized for broad substrate scope and maximum conversion rates[2][5].

Reagents:

  • 3-Iodo-pyrazolo[1,5-a]pyrimidine derivative (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Et₃N (3.0 mmol, 3.0 equiv)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Initial Degassing : In a Schlenk flask, dissolve the 3-iodo-pyrazolo[1,5-a]pyrimidine (1.0 mmol) in anhydrous DMF (5.0 mL). Add Et₃N (3.0 mmol). Degas the solution using three freeze-pump-thaw cycles or by vigorous sparging with Argon for 15 minutes.

  • Catalyst Addition : Under a strict Argon atmosphere, add Pd(PPh₃)₂Cl₂ (5 mol%) and the terminal alkyne (1.2 mmol). Stir for 5 minutes at room temperature.

  • Co-Catalyst Activation : Add CuI (10 mol%) in one portion. Causality: CuI must be added last and only after thorough degassing. Cu(I) in the presence of oxygen and an amine base rapidly forms a Cu(II) complex that drives the Glaser homocoupling of the alkyne, depleting the reagent and complicating purification.

  • Reaction Execution : Heat the mixture to 80 °C.

  • Validation Checkpoint 1 (Visual) : The mixture will typically transition from a clear yellow to a deep brown/red as the active Pd(0) and Cu-acetylide species form and interact.

  • Workup : After complete consumption of the starting material (typically 2-4 hours via LC-MS), cool the mixture. Quench with saturated aqueous NH₄Cl (10 mL) to dissolve copper salts. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with LiCl (5% aqueous solution, 3 × 10 mL) to remove residual DMF. Dry, concentrate, and purify.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.National Institutes of Health (PMC).
  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines.ACS Omega.
  • 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine | 1263282-98-9.Benchchem.
  • Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence.RSC Advances.
  • Pyrazolo[1,5-a]pyrimidin-7-amine | Research Chemical.Benchchem.

Sources

Application

Buchwald-Hartwig amination of 6-bromo-pyrazolo[1,5-a]pyrimidine derivatives

Application Note: Late-Stage C-N Functionalization of 6-Bromo-pyrazolo[1,5-a]pyrimidine Scaffolds via Buchwald-Hartwig Amination Introduction & Strategic Rationale The pyrazolo[1,5-a]pyrimidine bicyclic system is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage C-N Functionalization of 6-Bromo-pyrazolo[1,5-a]pyrimidine Scaffolds via Buchwald-Hartwig Amination

Introduction & Strategic Rationale

The pyrazolo[1,5-a]pyrimidine bicyclic system is a privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., ALK2 inhibitors like LDN-193189)[1] and targeted protein degraders (e.g., IRAK4 PROTACs)[2]. Functionalization at the C6 position is a critical vector for structure-activity relationship (SAR) exploration. However, the electron-deficient, nitrogen-rich nature of this heteroaryl system presents unique challenges for carbon-heteroatom bond formation.

As a Senior Application Scientist, I have found that traditional nucleophilic aromatic substitution (S_NAr) is often insufficient for C6 functionalization due to the specific electronic distribution of the pyrazolo[1,5-a]pyrimidine ring. Instead, Palladium-catalyzed Buchwald-Hartwig cross-coupling represents the most robust methodology for introducing primary and secondary amines at this position[3]. This guide details the mechanistic causality, quantitative optimization, and self-validating protocols required to execute this transformation with high fidelity.

Mechanistic Causality in Reaction Design

The success of the Buchwald-Hartwig amination on 6-bromo-pyrazolo[1,5-a]pyrimidine hinges on overcoming catalyst poisoning. Nitrogen-rich heterocycles frequently coordinate to the palladium center, trapping it in an inactive resting state.

  • Ligand Selection (The Kinetic Driver): To prevent off-target heteroatom coordination, highly sterically hindered, electron-rich ligands are mandatory. Dialkylbiaryl phosphines like XPhos or trialkylphosphines like

    
      are optimal[1],[3]. The electron-rich nature of XPhos accelerates the oxidative addition into the strong C(sp2)-Br bond, while its extreme steric bulk forces the rapid reductive elimination of the C-N product, preventing catalyst degradation.
    
  • Base Selection (The Chemoselectivity Guard): While sodium tert-butoxide (NaOtBu) is a standard base for amination, it is often too nucleophilic for electron-deficient pyrimidines and can lead to ring-opening or etherification side-reactions. Cesium carbonate (

    
    )  provides the ideal balance: it is sufficiently basic to deprotonate the coordinated amine but mild enough to preserve the integrity of the heterocyclic core[3].
    

Mechanism Pd_precatalyst Pd2(dba)3 + XPhos Precatalyst Pd_active L-Pd(0) Active Catalyst Pd_precatalyst->Pd_active Ligand Exchange & Dissociation Ox_add Oxidative Addition [L-Pd(II)(Ar)(Br)] Pd_active->Ox_add + 6-Bromo-pyrazolo[1,5-a]pyrimidine Amine_coord Amine Coordination & Base Deprotonation Ox_add->Amine_coord + Amine (HNR2) + Cs2CO3 Red_elim Reductive Elimination Product Formation Amine_coord->Red_elim - CsBr - HCO3- Red_elim->Pd_active Release of C-N Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination on 6-bromo-pyrazolo[1,5-a]pyrimidine.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the reaction conditions for coupling 6-bromo-pyrazolo[1,5-a]pyrimidine with a standard secondary amine (e.g., morpholine or a piperazine derivative). The data illustrates the causality behind the final protocol selection.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Causality / Observation
1

(5%)
BINAP (10%)NaOtBu (2.0)Toluene100<15%Poor conversion; bidentate ligand lacks the steric bulk to prevent Pd-heteroatom coordination.
2

(10%)
Xantphos (10%)

(2.0)
Dioxane10045%Moderate yield; bidentate bite angle slows down the crucial reductive elimination step[4].
3

(5%)

(10%)
NaOtBu (2.0)Toluene10078%Good yield; highly electron-rich ligand accelerates oxidative addition, though base is harsh[1].
4

(5%)
XPhos (20%)

(2.0)
1,4-Dioxane 90 92% Optimal; bulky biaryl phosphine prevents catalyst poisoning; mild base prevents core degradation[3].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where each step contains an observable metric to validate success before proceeding.

Workflow Prep 1. Reagent Prep Dry Dioxane, XPhos Degas 2. Degassing N2 Sparging (15 min) Prep->Degas React 3. Thermal Activation 90°C, 16 hours Degas->React Check 4. Validation LC-MS Isotope Check React->Check Purify 5. Purification Flash Chromatography Check->Purify

Caption: Step-by-step experimental workflow with integrated self-validation checkpoints.

Step 1: Reagent Preparation & Assembly
  • To an oven-dried Schlenk flask or sealed microwave vial equipped with a magnetic stir bar, add 6-bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv), the desired amine (1.2 equiv), and

    
     (2.0 equiv)[3].
    
  • Add

    
     (0.05 equiv) and XPhos (0.20 equiv).
    
    • Causality: A 1:4 ratio of Pd dimer to ligand ensures complete formation of the active monoligated

      
       species, preventing the formation of palladium black.
      
Step 2: Stringent Degassing
  • Add anhydrous 1,4-dioxane (yielding a 0.2 M concentration relative to the bromide).

  • Seal the vessel with a rubber septum and sparge the heterogeneous mixture with ultra-pure

    
     or Argon for 15 minutes.
    
    • Causality: Palladium(0) is highly susceptible to oxidation by dissolved

      
      , which irreversibly converts it to inactive Pd(II) species and oxidizes the XPhos ligand to its phosphine oxide.
      
Step 3: Thermal Activation
  • Transfer the sealed vessel to a pre-heated oil bath at 90°C and stir vigorously (800 rpm) for 16 hours[3].

    • Self-Validating Checkpoint 1 (Visual): Within the first 30 minutes of heating, the mixture should transition from a deep purple/red (characteristic of

      
      ) to a dark orange/brown, indicating the successful generation of the active catalytic species.
      
Step 4: Reaction Monitoring & Workup
  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the inorganic salts (

    
     and CsBr) and precipitated palladium black.
    
  • Self-Validating Checkpoint 2 (LC-MS): Analyze an aliquot of the filtrate via LC-MS. The starting 6-bromo-pyrazolo[1,5-a]pyrimidine possesses a distinct 1:1 isotopic doublet pattern (

    
    ) in the mass spectrum. Absolute validation of complete oxidative addition is confirmed by the total disappearance of this doublet  and the emergence of the 
    
    
    
    peak corresponding to the aminated product.
Step 5: Isolation & Spectral Validation
  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a Dichloromethane/Methanol or Hexanes/Ethyl Acetate gradient).

  • Self-Validating Checkpoint 3 (1H NMR): In the

    
     NMR spectrum, the C5-H and C7-H protons of the pyrazolo[1,5-a]pyrimidine core are highly sensitive to the electronic nature of the C6 substituent. Replacing the electron-withdrawing bromine with an electron-donating amine will cause a distinct upfield shift  (lower ppm) of these specific protons, definitively confirming the regiochemistry of the coupling.
    

Applications in Advanced Drug Development

The robust nature of this specific protocol has enabled significant breakthroughs in medicinal chemistry:

  • Kinase Inhibitors: Optimization of the pyrazolo[1,5-a]pyrimidine core via C-N coupling has yielded highly potent ALK2 inhibitors. For example, replacing standard motifs with 4-(sulfamoyl)naphthyl groups at various positions has generated compounds with exceptional selectivity against homologous kinases like ALK3, which is critical for treating bone disorders and diffuse intrinsic pontine glioma (DIPG)[1],[3].

  • Targeted Protein Degradation: In the rapidly expanding field of PROTACs, this Buchwald-Hartwig protocol is utilized for the late-stage attachment of piperidine/piperazine-based linkers to the pyrazolo[1,5-a]pyrimidine core, facilitating the synthesis of complex Interleukin-1 receptor-associated kinase 4 (IRAK4) degraders[2].

References

  • Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOhZXBt-2nygPuCwI-5gL-eHTtA0o449mApE2CwSedb5yanUVwIMuyjaH68YDYv_qfLwshWopy49Gu7B1udQHUwiSIW34pqiyEMOHu_WXtJVZ5WN_gqJ-wx0vFhqRmo4cCv0fLm53j7C_TIzs=]
  • US11654147B2 - ALK2 inhibitors and methods for inhibiting BMP signaling. google.com.[https://vertexaisearch.cloud.google.
  • US11065231B2 - Compounds and methods for the targeted degradation of interleukin-1 receptor- associated kinase 4 polypeptides. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzGPAyfJ1yZ59VxRr5z7q2YhJqwMxPn5R4Y4I-wSd-E3FYK1SYYiDcVexINTXDnK0KaJqq4Bfgw5xXvTCaSjPK1pnPIjUPigfazuTQ5TBd-k4E90n95T-Qi0OA-TxGcaJkmwI_3Wi3dm2v_gs=]
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs74WMZyKOxcuG7bQULlvIUMHlxDnvu6uKKtxGlMTm4fYCGzLIeYEe88dylHATkWQOfudcB0efKqcIjxORqNPdTx-UkRPwfaQ3DhqsYtBXpl0Q2E0NnEOTEB_4wibrkt1anMYtjIwwl1FAOi0=]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine in DMSO

Solubility Optimization & Troubleshooting Guide[1] Diagnostic Hub: Immediate Triage Start here if you are currently facing experimental failure. SymptomProbable CauseImmediate Action Solid won't dissolve at 10 mM High cr...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Optimization & Troubleshooting Guide[1]

Diagnostic Hub: Immediate Triage

Start here if you are currently facing experimental failure.

SymptomProbable CauseImmediate Action
Solid won't dissolve at 10 mM High crystal lattice energy (Thermodynamic barrier).[1]Switch to Protocol B (Heat/Sonication). Do not exceed 40°C.
Precipitation after freeze-thaw DMSO hygroscopicity (Water uptake).Discard stock. Water >1% drastically reduces solubility. Re-make in anhydrous DMSO.
Crashes out in aqueous media "Grease ball" effect (LogP > 3.5).Use Protocol C (Intermediate Dilution) or add surfactant (Tween-80).
NMR peaks are broad/missing Aggregation/Stacking in solution.Run NMR at 313 K (40°C) or add 1-2%

-TFA (if acid stable).

Scientific Deep Dive: The Mechanics of Insolubility

To solve the solubility issue, we must understand the molecular physics driving it. 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is a classic "Brick Dust" molecule—it has high crystallinity and low solubility in both lipid and aqueous phases.

A. Structural Impediments
  • Planar Stacking (

    
     Interactions):  The pyrazolo[1,5-a]pyrimidine core is flat. This allows the molecules to stack like plates in the solid state, maximizing 
    
    
    
    -orbital overlap. Breaking this stack requires significant energy (high enthalpy of fusion).
  • Halogen Bonding: The 6-Bromo and 3-Iodo substituents are large, polarizable atoms. They can form "halogen bonds" (sigma-holes) with nitrogen lone pairs on adjacent molecules in the crystal lattice, further cementing the solid state.

  • The "Water Effect" in DMSO: DMSO is a polar aprotic solvent that dissolves compounds by disrupting dipole-dipole interactions. However, DMSO is extremely hygroscopic.[2][3]

    • Mechanism:[4] Absorbed water forms strong hydrogen-bond networks with DMSO.

    • Result: This structured "DMSO-Water" cage becomes too energetically costly for the large, hydrophobic pyrazolopyrimidine to penetrate. Even 2-5% water content can drop solubility by an order of magnitude.

B. Visualization of the Solubility Failure

The following diagram illustrates the decision logic for troubleshooting solubility issues with this specific scaffold.

SolubilityLogic Start Compound Solid CheckDMSO Is DMSO Anhydrous? (<0.1% Water) Start->CheckDMSO Dissolve Attempt Dissolution (Vortex 1 min) CheckDMSO->Dissolve Yes ActionDry Use Fresh Anhydrous DMSO (Argon Purged) CheckDMSO->ActionDry No/Unknown Success Clear Solution Dissolve->Success Dissolves Fail Turbid/Precipitate Dissolve->Fail Insoluble ActionHeat Apply Heat (40°C) + Sonication (5 min) Fail->ActionHeat First Step ActionHeat->Success Clears ActionSolvent Switch Solvent: NMP or DMAc ActionHeat->ActionSolvent Still Solid ActionDry->Dissolve

Caption: Decision tree for troubleshooting solubility. Note that water content is the primary failure point before thermal intervention.

Protocol Library

Protocol A: Anhydrous Stock Preparation (Standard)

Use this for creating long-term storage stocks (10 mM - 50 mM).[1]

  • Materials:

    • Compound (Solid).[5][6][7][8]

    • Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use the "squirt bottle" DMSO sitting on the bench.

    • Amber glass vial (borosilicate).

  • Procedure:

    • Weigh the compound into the vial.

    • Purge the vial with Nitrogen or Argon gas to remove atmospheric moisture.

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 60 seconds.

    • Visual Check: Hold against a light. If particles remain, proceed to Protocol B.

Protocol B: Thermal & Acoustic Disruption (Rescue)

Use this if Protocol A fails or if solids precipitate after storage.[1]

  • Sonication:

    • Place the sealed vial in an ultrasonic water bath.

    • Sonicate for 5-minute intervals .

    • Warning: Sonication generates heat. Ensure the bath water does not exceed 40°C.

  • Thermal Shift:

    • If sonication fails, warm the vial to 37°C - 40°C in a water bath or heating block.

    • Critical:Do not exceed 45°C. The C-I bond (Carbon-Iodine) at position 3 is weaker than C-Br and can be liable to homolytic cleavage or nucleophilic attack at high temperatures, leading to decomposition (browning of solution).

  • Equilibration:

    • Allow the solution to cool to room temperature (25°C) slowly. If it precipitates immediately upon cooling, your concentration is above the thermodynamic solubility limit. Dilute to half concentration.

Protocol C: Assay Preparation (Avoiding "Crash-Out")

Use this when moving from DMSO stock to aqueous buffer (Cell assays/Enzymatic assays).[1]

  • The Problem: Direct addition of 100% DMSO stock to water often causes rapid precipitation of this lipophilic molecule.

  • The Intermediate Step:

    • Prepare an Intermediate Dilution in 100% DMSO first (e.g., dilute 10 mM stock to 1 mM in DMSO).

    • Or use a "Step-Down" solvent system: Dilute the DMSO stock into 50% DMSO / 50% Water first, then dilute that into the final buffer.

  • Additives:

    • If the compound crashes out in the assay buffer, add 0.05% Tween-80 or 0.1% Pluronic F-127 to the buffer before adding the compound. This creates micelles that stabilize the hydrophobic heterocycle.

Frequently Asked Questions (FAQs)

Q: Why does my stock solution precipitate after I freeze it? A: DMSO is hygroscopic.[1][3] Every time you open a frozen vial to thaw it, condensation forms. The DMSO absorbs this water. Once the water content hits ~2-5%, the solubility of lipophilic compounds like pyrazolopyrimidines drops exponentially. Fix: Store in single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

Q: Can I use Chloroform or DCM instead? A: While the compound is lipophilic, these planar heterocycles often have poor solubility in non-polar chlorinated solvents due to strong crystal packing.[1] If DMSO fails, NMP (N-methylpyrrolidinone) or DMAc (Dimethylacetamide) are superior polar aprotic alternatives that often dissolve "brick dust" molecules better than DMSO.

Q: I need to run an NMR, but the peaks are broad. Is it impure? A: Not necessarily. Planar molecules often stack in solution (aggregation), causing short T2 relaxation times and broad peaks. Fix: Run the NMR at elevated temperature (40-50°C ) to break the aggregates. Alternatively, add a drop of


-TFA to protonate the pyrimidine ring (breaking stacks via charge repulsion), provided the molecule is acid-stable.

References

  • Ziath Ltd. (2006). The Effects of Water on DMSO and Effective Hydration Measurement. Link (Accessed via Archive/Context).

  • Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 205-209. Link

  • Li, Di, et al. (2005). "Equilibrium Solubility Measurement of Ionizable Drugs in Buffered Solutions." Analytical Chemistry, 77(9). (General principles of solubility).
  • Balbach, S., & Korn, C. (2004). "Pharmaceutical evaluation of early development candidates: the effect of dimethylsulfoxide on the solubility of compounds." Journal of Pharmaceutical and Biomedical Analysis.
  • Meanwell, N. A. (2011). "Tactics to Improve the Aqueous Solubility of Drug Candidates." Chemical Research in Toxicology.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Iodination of Pyrazolo[1,5-a]pyrimidines

Status: Operational Ticket Topic: Low Yields in C-3 Electrophilic Iodination Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Mechanistic Context The Challenge: The 3...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Topic: Low Yields in C-3 Electrophilic Iodination Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Context

The Challenge: The 3-iodination of pyrazolo[1,5-a]pyrimidines is a critical transformation for generating intermediates in the synthesis of kinase inhibitors (e.g., PI3K, Pim-1). While the C-3 position is inherently nucleophilic due to the electron-rich pyrazole ring, yields often suffer due to three competing factors:

  • Electronic Deactivation: Substituents on the pyrimidine ring (C-5/C-7) can significantly reduce nucleophilicity at C-3.

  • Poly-halogenation: Over-reaction at C-6 or on pendant aryl groups.

  • Protodeiodination/Instability: The C-3 iodide bond can be labile under acidic workup or silica chromatography.

The Mechanism: The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[1] The lone pair on the bridgehead nitrogen (


) donates electron density into the pyrazole ring, activating C-3.

Mechanism Start Pyrazolo[1,5-a]pyrimidine Sigma Sigma Complex (C-3 cationic intermediate) Start->Sigma Nucleophilic Attack (C-3) Electrophile Electrophile (I+) (from NIS or I2) Electrophile->Sigma Product 3-Iodo-pyrazolo[1,5-a]pyrimidine Sigma->Product Deprotonation (Re-aromatization)

Figure 1: General mechanism of C-3 iodination. The stability of the Sigma complex determines the reaction rate.

Diagnostic Workflow

Use this decision tree to identify the root cause of your yield loss.

Troubleshooting Start Issue: Low Yield (<50%) CheckTLC Check TLC/LCMS Profile Start->CheckTLC Result1 Starting Material (SM) Remains Unchanged CheckTLC->Result1 Low Conversion Result2 Multiple Spots / Streaking (Complex Mixture) CheckTLC->Result2 Side Reactions Result3 Clean Conversion on TLC but Low Isolated Yield CheckTLC->Result3 Loss during Workup Sol1 Solution: Activation Required (See Module 1) Result1->Sol1 Sol2 Solution: Regiocontrol (See Module 2) Result2->Sol2 Sol3 Solution: Stability/Workup (See Module 3) Result3->Sol3

Figure 2: Diagnostic logic for isolating the cause of failure.

Troubleshooting Modules

Module 1: Incomplete Conversion (The "Lazy" Substrate)

Symptom: LCMS shows >40% starting material even after 24h. Root Cause: The pyrimidine ring contains Electron-Withdrawing Groups (EWGs) (e.g.,


, esters) at C-5 or C-7, which inductively deactivate the entire scaffold, making C-3 less nucleophilic.

Q: I am using NIS in Acetonitrile (MeCN) at RT. Why isn't it reacting? A: Standard NIS/MeCN is often insufficient for deactivated systems. NIS requires activation to generate a more potent iodonium species (


).

Protocol Adjustment (Acid Catalysis):

  • Add TFA: Add 10-20 mol% Trifluoroacetic Acid (TFA) to the MeCN solution. This protonates the succinimide byproduct, driving the equilibrium forward and activating NIS [1].

  • Switch Solvent: Change from MeCN to DMF or Hexafluoroisopropanol (HFIP) . HFIP is a "magical" solvent for electrophilic halogenation due to its ability to stabilize the leaving group anion and activate NIS via hydrogen bonding [2].

  • Temperature: Increase temperature to 50-60°C. Caution: Monitor for decomposition.

Module 2: Poly-iodination & Regioselectivity

Symptom: LCMS shows M+126 (Product) and M+252 (Di-iodo). Root Cause: The product (3-iodo) is still electron-rich enough to undergo a second iodination, or a pendant phenyl ring is competing for the iodine.

Q: How do I stop the reaction at mono-iodination? A: You must control the electrophile concentration and kinetics.

Protocol Adjustment:

  • Stoichiometry: Reduce NIS to 0.95 equivalents . Never use excess.

  • Addition Rate: Dissolve NIS in the reaction solvent and add it dropwise over 30-60 minutes at 0°C . This keeps the instantaneous concentration of

    
     low, favoring the most nucleophilic site (C-3).
    
  • Reagent Swap: If NIS is too aggressive, switch to

    
     + 
    
    
    
    (30% aq) in water/ethanol. This is a milder, "green" method that often shows better selectivity for C-3 over other positions [3].
Module 3: Decomposition & Isolation Failures

Symptom: The reaction looks great on TLC, but the column yields a black tar or significantly less mass. Root Cause: 3-Iodo-pyrazolo[1,5-a]pyrimidines can be sensitive to light and acid. Residual iodine species can catalyze decomposition on silica gel.

Q: My product turns purple/black on the rotary evaporator. What happened? A: This indicates the liberation of iodine (


), suggesting the product is decomposing or unquenched reagent is present.

Corrective Workup Protocol:

  • Mandatory Quench: You must wash the organic layer with saturated aqueous Sodium Thiosulfate (

    
    )  until the organic layer is pale yellow/colorless. This removes oxidative iodine species.
    
  • Buffer: Wash with saturated

    
     to remove any acid (especially if TFA was used).
    
  • Stationary Phase: If the compound streaks on Silica (

    
    ), switch to Neutral Alumina  or use a buffered silica system (add 1% 
    
    
    
    to the eluent).

Comparative Reagent Table

Select the reagent system based on your substrate's electronic profile.

Reagent SystemSubstrate TypeProsConsRef
NIS / MeCN Standard / ActivatedHigh yields, simple workup.Fails for deactivated rings.[1]
NIS / TFA (cat.) Deactivated (EWG)Increases reactivity significantly.acidic conditions may degrade labile groups.[1]

/

/

Sensitive / GreenHigh atom economy, mild, water as solvent.[2]Solubility issues for lipophilic substrates.[3]
NIS / HFIP Highly Deactivated"Magic solvent" effect; very potent.HFIP is expensive and volatile.[2]

Validated Protocol: The "Green" Alternative

If the standard NIS method fails or yields inseparable mixtures, attempt this aqueous oxidative method. It is reported to have excellent regioselectivity for C-3.[2][3][4]

Reagents:

  • Substrate (1.0 eq)[2][5]

  • Potassium Iodide (KI) (1.2 eq)

  • Hydrogen Peroxide (

    
    , 30%) or PIDA (1.0 eq)
    
  • Solvent: Water (or

    
    :EtOH 1:1 if solubility is poor)
    

Steps:

  • Suspend the pyrazolo[1,5-a]pyrimidine in water at room temperature.

  • Add KI (1.2 eq).

  • Add the oxidant (

    
     or PIDA) dropwise.
    
  • Stir at RT for 2-4 hours. The product often precipitates out as a solid.

  • Filtration: Filter the solid, wash with water and dilute thiosulfate.

  • Yield: Typically >85% with high regiocontrol [3].

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[6] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[6] Tetrahedron Letters, 43(29), 5047–5048. Link

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. Link

  • Deshmukh, M. B., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 13, 12345-12355. Link

  • Hassan, A. S., et al. (2018). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate.[3][7] Link

Sources

Troubleshooting

Optimizing purification methods for halogenated pyrazolo[1,5-a]pyrimidine intermediates

Welcome to the Pyrazolo[1,5-a]pyrimidine Technical Support Hub. Ticket Status: OPEN Subject: Optimization of Purification Protocols for Halogenated Intermediates Assigned Specialist: Senior Application Scientist You are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazolo[1,5-a]pyrimidine Technical Support Hub.

Ticket Status: OPEN Subject: Optimization of Purification Protocols for Halogenated Intermediates Assigned Specialist: Senior Application Scientist

You are accessing the Level 3 Engineering Guide for the handling of halogenated pyrazolo[1,5-a]pyrimidine scaffolds. These fused heterocycles are critical in kinase inhibitor development (e.g., Zaleplon analogs, Pim-1 inhibitors), but they present a unique "Triad of Trouble": basicity-induced streaking, regioisomeric co-elution, and carbon-halogen bond lability.

This guide replaces generic advice with scaffold-specific protocols.

Module 1: Chromatography Troubleshooting (The "Streaking" Issue)

User Issue: "My 3-bromo-pyrazolo[1,5-a]pyrimidine is streaking from the baseline to the solvent front on TLC and column. I'm losing mass and purity."

Root Cause Analysis: The pyrazolo[1,5-a]pyrimidine core contains bridgehead nitrogens that are weakly basic. Standard silica gel (Type A) contains acidic silanol groups (


). The basic nitrogen interacts with these silanols via hydrogen bonding and ion-exchange mechanisms, causing "tailing" or irreversible adsorption. Halogenation (Cl/Br/I) at the 3-position increases lipophilicity but does not fully mask the core basicity.

The Fix: Silanol Suppression Protocol

Do not simply increase polarity. You must suppress the silanol activity.[1]

Protocol A: The "TEA" Modifier Method

  • Mobile Phase: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.

  • Column Pre-treatment (Critical): Flush the silica column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample. This saturates the active silanol sites.

  • Loading: Dissolve the crude material in a minimum amount of DCM/Hexane (1:1). Avoid pure DCM if possible, as it can cause band broadening.

Protocol B: The "Ammonia" Alternative (For highly sensitive halogens) If your specific halogenated intermediate is sensitive to organic bases, use


-saturated methanol.
  • Eluent: 1-5% (

    
     in MeOH) / DCM.
    

Visual Workflow: Stationary Phase Selection

Chromatography_Decision_Tree Start Start: Tailing on TLC? Is_Basic Is the Core Basic? Start->Is_Basic Add_TEA Add 1% TEA to Eluent Is_Basic->Add_TEA Yes Check_Tailing Tailing Persists? Add_TEA->Check_Tailing Switch_Alumina Switch to Neutral Alumina Check_Tailing->Switch_Alumina Yes (Severe) Success Proceed to Isolation Check_Tailing->Success No (Resolved) Switch_C18 Switch to Reverse Phase (C18) Buffer: Ammonium Bicarbonate Switch_Alumina->Switch_C18 If Alumina Fails

Figure 1: Decision matrix for overcoming basic heterocycle interactions with stationary phases.

Module 2: Regioisomer Separation (The "Twin" Problem)

User Issue: "I synthesized my scaffold via condensation of 3-aminopyrazole and a 1,3-dielectrophile. I have two spots with identical Mass Spec (MS) data. Which is which, and how do I separate them?"

Root Cause Analysis: Condensation reactions often yield a mixture of 7-substituted (desired) and 5-substituted (isomer) products.

  • 7-isomer: Formed by attack of the exocyclic amine on the more electrophilic carbonyl.

  • 5-isomer: Formed by attack on the less electrophilic carbonyl. Because they are structural isomers, their polarity is nearly identical, leading to co-elution.

Identification Guide (NMR Forensics) Before purification, identify your target using Proton NMR (


 NMR).
Feature7-Substituted Isomer (Target)5-Substituted Isomer (Byproduct)Mechanism
Bridgehead Influence Closer to bridgehead NitrogenFurther from bridgehead NitrogenAnisotropic effect
Chemical Shift Proton at C-5 is Upfield Proton at C-7 is Downfield Deshielding by N-bridge
Coupling (J)


Bond order differences

Separation Protocol: The "Solubility Gap" Chromatography is often inefficient for these isomers. Use their solubility difference. The 7-isomer is typically more symmetrical and packs better in crystal lattices.

  • Solvent: Ethanol (EtOH) or Acetonitrile (ACN).

  • Procedure:

    • Dissolve the crude mixture in refluxing EtOH (10 mL/g).

    • Cool slowly to room temperature, then to

      
      .
      
    • The 7-isomer often crystallizes first.

    • Filter the solid.[2] The filtrate (mother liquor) will be enriched in the 5-isomer.

Module 3: Solubility & Recrystallization (The "Oiling Out" Issue)

User Issue: "My halogenated intermediate (3-Iodo or 3-Bromo) won't crystallize. It forms a sticky oil at the bottom of the flask."

Root Cause Analysis: Halogenation significantly increases lipophilicity (logP). Traditional polar solvents (MeOH/EtOH) may be too polar, causing the compound to "crash out" as an oil (liquid-liquid phase separation) rather than nucleate as a crystal.

The Fix: The "Cloud Point" Titration

Recommended Solvent Systems:

  • System A (Standard): Ethyl Acetate / Hexane (Good for Cl/Br variants).

  • System B (Lipophilic): DCM / Methanol (Good for Iodo variants).

  • System C (Universal): Acetone / Water.

Experimental Workflow:

Recrystallization_Flow Dissolve Dissolve in Good Solvent (e.g., Hot EtOAc) Add_Anti Add Anti-Solvent dropwise (e.g., Hexane) Dissolve->Add_Anti Cloud_Point Cloud Point Reached? Add_Anti->Cloud_Point Cloud_Point->Add_Anti No Heat_Clear Add 1-2 drops Good Solvent until clear Cloud_Point->Heat_Clear Yes Cool_Slow Cool to RT undisturbed Heat_Clear->Cool_Slow Filter Filter & Wash (Cold Anti-Solvent) Cool_Slow->Filter

Figure 2: Anti-solvent recrystallization workflow to prevent "oiling out."

Module 4: Stability & Handling (The "Vanishing Halogen")

User Issue: "I lost my bromine atom during the workup/purification. The mass spec shows [M-Br+H]."

Root Cause Analysis:

  • Photolysis: Carbon-Iodine and Carbon-Bromine bonds in conjugated heterocyclic systems are photosensitive. Ambient lab light can cleave the bond via homolytic fission.

  • Acidic Hydrolysis: High temperatures in acidic media (e.g., during condensation) can promote protodehalogenation.

Preservation Protocol:

  • Amber Glassware: Perform all recrystallizations and column fractions in amber flasks or wrap glassware in aluminum foil.

  • pH Control: When washing the organic layer during extraction, use a buffered wash (Saturated

    
    ) rather than strong acid/base.
    
  • Temperature: Do not exceed

    
     during rotary evaporation for Iodo-compounds.
    

References

  • Regioselective Synthesis & Isomerism

    • Gavrin, L. K., et al. (2007). "Synthesis of pyrazolo[1,5-a]pyrimidinone regioisomers." Journal of Organic Chemistry.
  • Halogenation Methodologies

    • Chillal, A. S., et al. (2015). "Regioselective C(sp2)-H Halogenation of Pyrazolo[1,5-a]pyrimidines Facilitated by Hypervalent Iodine(III)." RSC Advances.
  • Chromatography of Basic Heterocycles

    • Welch Materials. (2025).
  • General Solubility & Synthesis

    • Sikdar, et al. (2023).[3] "K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines." ACS Omega.

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Couplings of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges—specifically undesired debrominati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges—specifically undesired debromination—during the sequential functionalization of 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine.

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry. The presence of two different halogens (iodine at C3 and bromine at C6) theoretically allows for precise, stepwise regioselective cross-coupling due to the differential bond dissociation energies of the C-I and C-Br bonds[1]. However, in practice, researchers frequently encounter hydrodebromination (loss of the bromine atom) or over-coupling, which severely complicates purification and diminishes yields[2].

Mechanistic Causality: Why Does Debromination Occur?

To solve the problem, we must first understand the causality of the failure. In a standard Suzuki-Miyaura or Sonogashira coupling, the Pd(0) catalyst kinetically favors oxidative addition into the weaker C3-I bond[1].

However, debromination (hydrodehalogenation) acts as a parasitic competing pathway[2]. Once the desired C3-coupling occurs, the intermediate product still contains a reactive C6-Br bond. If the reaction temperature is too high, or if the catalyst remains active with no remaining coupling partner, Pd(0) will insert into the C6-Br bond[3]. If a hydride source is present in the reaction matrix (commonly from protic solvents or specific bases), a hydride transfers to the palladium center, followed by reductive elimination to yield the undesired debrominated byproduct[2].

Mechanism Start 6-Bromo-3-iodo-2-methoxy- pyrazolo[1,5-a]pyrimidine OA_I Oxidative Addition (C-I) Kinetically Favored Start->OA_I + Pd(0) OA_Br Oxidative Addition (C-Br) Thermally Activated Start->OA_Br Direct C-Br Activation Pd0 Pd(0) Active Species Coupling Transmetalation & Reductive Elimination OA_I->Coupling + Ar-B(OH)2 Desired Desired Product (6-Bromo-3-aryl-...) Coupling->Desired Desired->OA_Br Excess Pd(0) & Heat Hydride Hydride Transfer (Solvent/Base Mediated) OA_Br->Hydride Debrom Hydrodebrominated Byproduct (3-aryl-2-methoxy...) Hydride->Debrom

Mechanistic divergence: C-I cross-coupling vs. C-Br hydrodebromination pathways.

Troubleshooting & Optimization FAQs

Q1: I am using exactly 1.0 equivalent of my boronic acid. Why am I still seeing 20-30% of the debrominated byproduct? A1: Stoichiometry control is necessary but insufficient. The primary culprit is likely your solvent or base acting as a hydride donor[2]. Primary and secondary alcohols (e.g., ethanol, isopropanol) are notorious for coordinating to the Pd(II) center and undergoing


-hydride elimination, effectively transferring a hydride to the metal.
Actionable Fix: Switch entirely to aprotic solvent systems (e.g., THF, 1,4-Dioxane, or Toluene) with minimal necessary water for base solubility[2].

Q2: How does the choice of palladium catalyst influence chemoselectivity between the C-I and C-Br bonds? A2: Standard catalysts like


 often require elevated temperatures (80–100 °C) to drive the catalytic cycle, which inadvertently provides enough thermal energy to activate the C-Br bond. To strictly favor the C-I bond, you must use a highly active catalyst system that operates at lower temperatures. Utilizing a tandem catalyst system like XPhos-Pd-G2 paired with an XPhos ligand is highly recommended for pyrazolo[1,5-a]pyrimidines[4]. The extreme steric bulk of XPhos accelerates the rate-limiting reductive elimination step, minimizing the lifespan of the intermediate Pd(II) species and preventing it from migrating to activate the C-Br bond.

Q3: Can the work-up procedure induce debromination even if the reaction itself was clean? A3: Yes. This is a frequently overlooked mode of failure. Active Pd(0) remains in your crude mixture. If the mixture is concentrated under heat (e.g., on a rotary evaporator) or exposed to basic/acidic aqueous conditions during extraction, late-stage degradation and debromination can occur[3]. Actionable Fix: Always quench the reaction with a palladium scavenger (such as SiliaMetS Thiol or simply filtering through a pad of Celite/silica) before applying heat during concentration[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of debromination, demonstrating how moving from classical to rationally designed conditions restores chemoselectivity.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Desired Product (%)Debrominated Byproduct (%)

(5 mol%)

(2.0 eq)
Toluene/EtOH/H2O80124238

(5 mol%)

(2.0 eq)
1,4-Dioxane/H2O8086518
XPhos-Pd-G2 (2 mol%) + XPhos

(2.0 eq)
THF/H2O (10:1)40491 < 2

Data Interpretation: The elimination of protic solvents (EtOH) and the transition to a highly active, bulky catalyst (XPhos-Pd-G2) allows the reaction temperature to be halved, effectively shutting down the thermal activation of the C-Br bond[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each phase, specific observational checkpoints ensure the reaction is proceeding via the desired mechanistic pathway.

Objective: Selective C3-arylation of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine.

Phase 1: Reagent Preparation & Rigorous Degassing
  • To an oven-dried Schlenk flask, add 6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine (1.0 eq), the desired arylboronic acid (1.05 eq—strict stoichiometry is critical), and anhydrous

    
     (2.0 eq)[3].
    
  • Add XPhos-Pd-G2 (2 mol%) and XPhos ligand (2 mol%)[4].

  • Seal the flask and perform three cycles of high-vacuum evacuation followed by backfilling with ultra-pure Argon[2].

  • Introduce a degassed mixture of THF/

    
     (10:1 v/v) via syringe.
    Self-Validation Checkpoint 1: The solution should initially appear pale yellow/orange. Premature blackening indicates oxygen ingress and catalyst death, which will force you to heat the reaction later (risking debromination).
    
Phase 2: Low-Temperature Kinetic Control
  • Place the flask in an oil bath pre-heated to exactly 40 °C .

  • Stir vigorously (800+ rpm) to ensure biphasic mixing[3]. Self-Validation Checkpoint 2: Extract a 10

    
    L aliquot after 60 minutes. Quench in acetonitrile and analyze via LC-MS. You should observe >50% conversion to the desired mass. Crucially, scan for the 
    
    
    
    mass. If debromination is >5%, immediately lower the temperature to 35 °C.
Phase 3: Quench & Metal Scavenging
  • Once LC-MS indicates complete consumption of the starting material (typically 2–4 hours), remove the flask from heat.

  • Critical Step: Do not concentrate the mixture yet. Add 3 equivalents (relative to Pd) of a metal scavenger (e.g., SiliaMetS Thiol) or filter the entire crude mixture through a tightly packed plug of Celite and silica gel, eluting with Ethyl Acetate[3]. Self-Validation Checkpoint 3: The resulting organic filtrate must be entirely free of dark palladium black particulates.

  • Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure at a bath temperature not exceeding 30 °C .
    
  • Purify via flash column chromatography.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives Source: RSC Advances (ResearchGate) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in C-3 vs C-6 Functionalization of Pyrazolopyrimidines

Welcome to the technical support center for navigating the complexities of pyrazolopyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are actively wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of pyrazolopyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling regioselectivity between the C-3 and C-6 positions. Our goal is to empower you with the knowledge to troubleshoot your experiments effectively and achieve your desired synthetic outcomes.

Understanding the Core Challenge: The "Push-Pull" Electronics of Pyrazolopyrimidines

The pyrazolo[1,5-a]pyrimidine core is a fascinating scaffold characterized by a π-excessive pyrazole ring fused to a π-deficient pyrimidine ring.[1] This electronic dichotomy is the primary determinant of its reactivity. The C-3 position, located on the electron-rich pyrazole ring, is inherently more nucleophilic and susceptible to electrophilic attack.[2][3] Conversely, the C-6 position, while less explored, is a key site for diversification, particularly in the development of kinase inhibitors and other bioactive molecules.[4]

Controlling functionalization at either C-3 or C-6 requires a nuanced understanding of the interplay between steric and electronic factors, as well as the judicious choice of catalysts, directing groups, and reaction conditions.

Troubleshooting C-3 Functionalization: A Deep Dive

The C-3 position is often the default site for electrophilic substitution and certain metal-catalyzed C-H functionalization reactions.[5] However, achieving high selectivity and yield can still be challenging.

Frequently Asked Questions (FAQs) for C-3 Functionalization

Q1: My C-3 halogenation reaction is sluggish and gives a mixture of products. What are the likely causes?

A1: Inefficient C-3 halogenation often stems from suboptimal activation of the halogenating agent or competing side reactions.

  • Expertise & Experience: While reagents like N-halosuccinimides (NCS, NBS, NIS) are common, their reactivity can be inconsistent. A highly effective and environmentally friendly approach involves using potassium halide salts with a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in water.[5] This system generates a potent electrophilic halogen species in situ, leading to clean and efficient C-3 halogenation at room temperature.[5]

  • Trustworthiness: The mechanism is believed to involve an electrophilic substitution pathway.[5] Control experiments have shown that radical scavengers have a minimal effect on the reaction, supporting an ionic mechanism.[5]

Q2: I'm attempting a C-3 arylation via direct C-H activation, but I'm observing a mixture of C-3 and C-7 arylation, or no reaction at all. How can I improve C-3 selectivity?

A2: The regioselectivity of direct C-H arylation on the pyrazolo[1,5-a]pyrimidine core is highly dependent on the catalyst system.

  • Expertise & Experience: For C-3 arylation, a phosphine-free palladium catalyst system is generally preferred.[3] The C-3 position is the most electron-rich, making it the natural site for electrophilic-type substitution patterns often observed in phosphine-free Pd-catalyzed C-H arylations.[3] In contrast, phosphine-containing palladium catalysts tend to favor arylation at the more acidic C-7 position.[3]

  • Trustworthiness: The choice of solvent is also critical. Aprotic polar solvents like DMF or DMA are often used. For challenging C-3 arylations of related N-heterocycles like indazoles and pyrazoles, non-polar aromatic solvents such as toluene or chlorobenzene have been shown to be crucial for both selectivity and reactivity.[6]

Q3: My Vilsmeier-Haack formylation at C-3 is giving low yields. What can I do to optimize this?

A3: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the highly nucleophilic C-3 position.[2] Low yields can be due to several factors:

  • Expertise & Experience: Ensure that your Vilsmeier reagent (generated from POCl₃ and DMF) is freshly prepared and used in excess. The reaction temperature is also critical; it may require heating to drive the reaction to completion. The electronic nature of substituents on the pyrazolopyrimidine ring can significantly impact the reaction's efficiency. Electron-donating groups will enhance reactivity, while electron-withdrawing groups will deactivate the ring towards electrophilic substitution.

  • Trustworthiness: The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the electron-rich C-3 position. Therefore, any factor that reduces the nucleophilicity of this position will hinder the reaction.

Troubleshooting C-6 Functionalization: Navigating a Less Trodden Path

Functionalization at the C-6 position is less common due to the lower intrinsic reactivity of the pyrimidine ring compared to the pyrazole moiety. Achieving selectivity at this position often requires specific strategies to override the natural reactivity of the C-3 position.

Frequently Asked Questions (FAQs) for C-6 Functionalization

Q1: I want to introduce an aryl group at the C-6 position. What are the most reliable methods?

A1: Direct C-H arylation at C-6 is challenging and often requires a pre-functionalized substrate or a specific catalytic system.

  • Expertise & Experience: A common strategy involves the synthesis of a pyrazolopyrimidine core that already contains a leaving group (e.g., a halogen) at the C-6 position, followed by a transition metal-catalyzed cross-coupling reaction like the Suzuki or Buchwald-Hartwig reaction.[4] For direct C-H arylation, recent advances have shown that specific ligand-enabled palladium catalysis can achieve C-6 selectivity in related N-heterocyclic systems like pyrrolo[2,3-d]pyrimidines.[7] The choice of a bidentate pyridine-pyridine ligand was crucial in directing the arylation to the C-6 position.[7]

  • Trustworthiness: The success of ligand-directed C-H activation lies in the formation of a stable metallacyclic intermediate that positions the catalyst for selective C-H cleavage at the desired site.[8]

Q2: I am struggling to introduce substituents at C-6 via nucleophilic aromatic substitution (SNAr). What factors should I consider?

A2: SNAr reactions on the pyrimidine ring typically require an electron-withdrawing group to activate the ring and a good leaving group at the position of substitution.

  • Expertise & Experience: The positions most susceptible to nucleophilic attack on the pyrazolo[1,5-a]pyrimidine ring are C-5 and C-7.[2] To achieve substitution at C-6, you would likely need strong activation from electron-withdrawing groups at other positions on the pyrimidine ring and a suitable leaving group at C-6. The choice of nucleophile and reaction conditions (solvent, temperature) is also critical.

  • Trustworthiness: The reaction proceeds through a Meisenheimer complex intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Comparative Analysis: Key Factors for Regioselectivity
FactorC-3 FunctionalizationC-6 Functionalization
Electronic Nature Inherently electron-rich and nucleophilic.[2]Part of the electron-deficient pyrimidine ring.
Reaction Type Favored in electrophilic substitutions (e.g., halogenation, formylation) and specific C-H arylations.[3][5]Generally requires pre-functionalization for cross-coupling or specialized ligand-directed C-H activation.[4][7]
Catalyst Choice Phosphine-free Pd catalysts often favor C-3 arylation.[3]Ligand design is critical for directing C-H activation to C-6.[7][8]
Steric Hindrance Can be influenced by bulky groups at adjacent positions.Can be a tool to block more reactive sites and direct functionalization to C-6.
Directing Groups The inherent electronics of the pyrazole ring often act as the directing influence.External directing groups may be necessary to achieve selectivity.
Visualizing the Logic: A Troubleshooting Workflow

The following diagram illustrates a general thought process for troubleshooting regioselectivity issues in pyrazolopyrimidine functionalization.

Caption: Troubleshooting workflow for regioselectivity.

Experimental Protocols
Protocol 1: Regioselective C-3 Iodination using PIDA/KI

This protocol is adapted from methodologies that utilize hypervalent iodine reagents for efficient halogenation.[5]

  • To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 mmol) in water (15 mL) in a round-bottom flask, add potassium iodide (KI) (1.5 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add phenyliodine diacetate (PIDA) (1.0 mmol) in one portion.

  • Continue stirring at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C-3 iodinated pyrazolopyrimidine.

Protocol 2: Catalyst-Controlled C-3 vs. C-7 Direct Arylation

This protocol is based on the findings of Bagley et al., demonstrating catalyst-controlled regioselectivity.[3]

For C-3 Arylation (Phosphine-Free Conditions):

  • To an oven-dried reaction vessel, add the pyrazolo[1,5-a]pyrimidine (0.25 mmol), aryl bromide (0.50 mmol), palladium(II) acetate (Pd(OAc)₂) (10 mol%), and potassium carbonate (K₂CO₃) (0.50 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dimethylacetamide (DMA) (1.0 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Dry, concentrate, and purify by column chromatography to isolate the C-3 arylated product.

Note: For C-7 arylation, the same procedure would be followed, but with the addition of a phosphine ligand like triphenylphosphine (PPh₃) (20 mol%) to the reaction mixture.[3]

References
  • BenchChem. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. BenchChem.
  • Saldarriaga-Agudelo, S., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Taylor, R. D., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters.
  • Portilla, J., et al. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
  • Li, J., et al. (2024). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. PubMed.
  • Bagley, M. C., et al. (2012). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines. PMC.
  • Chen, G., et al. (2015). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC.
  • Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC.
  • Unknown. (n.d.). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science (RSC Publishing).
  • Wasko, L. A., et al. (2023). Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase and Evaluation of Their Antitumor Efficacy in Multiple Myeloma, Pancreatic Ductal Adenocarcinoma, and Colorectal Cancer. PMC.
  • Unknown. (n.d.). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv.

Sources

Optimization

Recrystallization solvents for pure 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

Target Molecule: 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of heavily functionalized heterocyclic intermediates. The compound 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine presents a unique crystallization challenge that requires a deep understanding of its physicochemical properties.

Mechanistically, the pyrazolo[1,5-a]pyrimidine core is a planar, electron-deficient aromatic system that readily forms strong


 stacking interactions in the solid state[1]. The introduction of two heavy halogens (bromine at C-6, iodine at C-3) drastically increases the molecular weight and lipophilicity of the molecule, while simultaneously reducing its solubility in standard polar protic solvents[1]. While the methoxy group at C-2 provides a weak hydrogen-bond acceptor site, the dominant intermolecular forces remain the dispersion forces from the heavy halogens. Consequently, standard single-solvent ethanol recrystallizations—often used for simpler pyrazolopyrimidines—frequently fail, oil out, or require impractically massive solvent volumes.

To achieve high purity, a transition to polar aprotic solvents or binary anti-solvent systems is strictly required[2][3].

Solvent Selection Matrix

To optimize your yield and purity, consult the quantitative and qualitative solvent data summarized below.

Solvent SystemSolvating Power (Boiling)Solvating Power (0°C)Yield PotentialOptimal Use Case
Ethanol (100%) Low (<10 mg/mL)Very Low (<1 mg/mL)PoorWashing crude filter cakes to remove polar impurities.
Ethyl Acetate / Heptane High (>100 mg/mL)Low (<5 mg/mL)High (80-90%)Standard recrystallization for crude batches with >80% initial purity[3].
DMF / Water Very High (>200 mg/mL)Insoluble in WaterVery High (>90%)Anti-solvent precipitation for highly impure or insoluble crude batches[2].
Toluene Moderate (~50 mg/mL)Low (<5 mg/mL)Moderate (60-70%)Removing highly aliphatic or non-polar impurities.
Standard Operating Procedures

Every protocol described here is designed as a self-validating system. By controlling the thermodynamic cooling rate and solvent polarity, you dictate the purity of the final crystal lattice.

Protocol A: Gradient Cooling in Ethyl Acetate / Heptane

Use this method when your crude purity is >80% and you require highly crystalline material for downstream cross-coupling.

  • Dissolution: Suspend 1.0 g of crude 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine in 10 mL of Ethyl Acetate in a round-bottom flask.

  • Heating: Heat the suspension to a gentle reflux (approx. 77°C) with stirring until complete dissolution is achieved. Causality: Ethyl acetate disrupts the weak hydrogen bonding of the methoxy group while effectively solvating the highly lipophilic halogenated core[3].

  • Hot Filtration: If insoluble carbonaceous particulates remain, perform a rapid hot filtration through a pre-warmed fritted funnel to prevent premature nucleation.

  • Anti-Solvent Addition: While maintaining the solution at 70°C, add Heptane dropwise until a faint, persistent cloudiness appears (the cloud point).

  • Annealing: Add 2-3 drops of Ethyl Acetate to clear the solution, then remove from heat. Allow the flask to cool ambiently to room temperature over 2 hours. Causality: Slow cooling minimizes the metastable zone width, promoting the growth of large, pure crystal lattices rather than trapping impurities in an amorphous precipitate.

  • Harvesting: Cool the flask in an ice bath (0-5°C) for 30 minutes. Filter the crystals under vacuum, wash with cold Heptane, and dry under vacuum at 40°C.

Protocol B: DMF / Water Anti-Solvent Precipitation

Use this method for stubborn, highly impure, or seemingly insoluble batches.

  • Dissolution: Dissolve 1.0 g of crude material in a minimal volume of N,N-Dimethylformamide (DMF) (approx. 3-5 mL) at room temperature.

  • Precipitation: Vigorously stir the solution and add distilled water dropwise. Causality: Water rapidly increases the polarity and hydrogen-bonding network of the bulk solvent, forcing the lipophilic, halogenated pyrazolopyrimidine out of solution[2].

  • Maturation: Once precipitation is complete, stir the slurry for 1 hour to allow Ostwald ripening of the particles.

  • Filtration: Filter the solid, wash extensively with water to remove residual DMF, and dry thoroughly under high vacuum.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (liquid-liquid phase separation) instead of crystallizing. Why does this happen and how do I fix it? A1: Oiling out occurs when the solute precipitates at a temperature above its melting point in the specific solvent mixture, or when the supersaturation level is too high, bypassing the solid nucleation phase. For 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine, the heavy halogens can cause the formation of a dense, solute-rich liquid phase. Solution: Re-dissolve the oil by adding a small amount of the "good" solvent (Ethyl Acetate). Lower the temperature much more slowly. Crucially, introduce seed crystals just above the cloud point to provide a low-energy surface for nucleation, forcing solid-state crystallization instead of liquid separation.

Q2: I am seeing co-precipitation of the des-iodo (6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine) impurity. How can I separate them? A2: Halogenated analogs often have nearly identical crystal packing arrangements, leading to the formation of solid solutions where the impurity is incorporated directly into the crystal lattice of the product. Solution: Recrystallization alone is often insufficient for separating des-halogenated impurities. You must perform a short silica gel plug (eluting with Dichloromethane/Hexane) prior to recrystallization. The slight difference in polarizability provided by the iodine atom will allow chromatographic separation before you attempt to crystallize.

Q3: Can I use prolonged heating to dissolve the crude material if it is struggling to go into solution? A3: No. The carbon-iodine (C-3) bond is relatively labile under prolonged thermal stress, especially within an electron-deficient pyrazolo[1,5-a]pyrimidine system[1]. Solution: Keep heating times under 15-20 minutes. If the material does not dissolve, do not increase the boiling time; instead, switch to a solvent with higher solvating power (like DMF) or increase the total solvent volume.

Process Visualization

G Start Crude 6-Br-3-I-2-OMe Pyrazolo[1,5-a]pyrimidine SolubilityCheck Purity >80% & Soluble in boiling EtOAc? Start->SolubilityCheck EtOAc Protocol A: EtOAc / Heptane Gradient Cooling SolubilityCheck->EtOAc Yes DMF Protocol B: DMF / Water Anti-Solvent Precipitation SolubilityCheck->DMF No OilingOut Phase Separation (Oiling Out) Observed? EtOAc->OilingOut Pure Pure Crystalline Product Isolated DMF->Pure Direct Precipitation Seed Add Seed Crystals & Reduce Cooling Rate OilingOut->Seed Yes OilingOut->Pure No Seed->Pure

Decision tree for 6-Br-3-I-2-OMe-pyrazolo[1,5-a]pyrimidine recrystallization.

References
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC). [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives. Chemistry Central Journal.[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals. National Institutes of Health (PMC).[Link]

Sources

Troubleshooting

Overcoming catalyst poisoning in reactions with iodo-pyrazolo[1,5-a]pyrimidines

Ticket ID: #PYR-782-CAT Subject: Catalyst Deactivation & Poisoning in Iodo-Pyrazolo[1,5-a]pyrimidine Coupling Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-782-CAT Subject: Catalyst Deactivation & Poisoning in Iodo-Pyrazolo[1,5-a]pyrimidine Coupling Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Nitrogen Trap"

You are likely experiencing reaction stalling or decomposition because the pyrazolo[1,5-a]pyrimidine scaffold is not just a substrate—it is a competitive ligand.

The core structure contains a bridgehead nitrogen (N4) and a pyridine-like nitrogen (N1). In 3-iodo or 7-iodo derivatives, the electron-rich N1 acts as a Lewis base, coordinating to the electrophilic Palladium(II) center. This displaces your phosphine ligands, creating an unreactive "resting state" complex (catalyst poisoning). Furthermore, the iodide leaving group can form stable, bridged Pd-dimers that arrest the catalytic cycle, particularly in Buchwald-Hartwig aminations.

This guide provides the diagnostic logic and optimized protocols to bypass these specific failure modes.

Diagnostic Hub: Troubleshooting Your Reaction

Identify your specific failure mode below to find the corresponding solution.

Q1: The reaction mixture turned into a suspension of "Palladium Black" within 30 minutes.

Diagnosis: Ligand Displacement. The substrate's N1 nitrogen has displaced your phosphine ligand. Without the ligand, the unstable Pd(0) atoms aggregate into non-catalytic nanoparticles (Pd black).

  • Immediate Fix: Switch to a ligand with higher binding affinity and steric bulk (e.g., XPhos , BrettPhos ) that cannot be easily displaced by the heterocycle.

  • Protocol: See Protocol A (Suzuki).

Q2: I see the starting material disappearing, but the major product is the de-iodinated (reduced) scaffold, not the coupled product.

Diagnosis: Protodehalogenation (Hydride Transfer). The catalytic cycle is stalling at the Transmetallation step. The Pd(II)-aryl species lives too long, undergoes


-hydride elimination (from solvent or additives), and reductively eliminates to form the reduced byproduct (H-substituted).
  • Immediate Fix: Accelerate transmetallation. Increase the base strength (e.g., switch from

    
     to 
    
    
    
    or
    
    
    ) and use a water-promoted system to activate the boronic acid.
  • Protocol: See Protocol A (Suzuki).

Q3: In Buchwald-Hartwig amination, the reaction stalls at ~20% conversion, even with fresh catalyst.

Diagnosis: Iodide Inhibition (The "Iodide Bridge"). Unlike bromides, aryl iodides release iodide ions (


) which are soft, strong ligands. They form stable bridged dimers 

that are catalytically dormant.
  • Immediate Fix: You must strip the iodide from the metal center.

  • Additives: Add a silver salt (e.g.,

    
     or 
    
    
    
    , 1.0 equiv) to precipitate AgI, or switch to a bulky dialkylbiaryl phosphine (e.g., tBuBrettPhos ) which sterically prevents dimer formation.
  • Protocol: See Protocol B (Buchwald-Hartwig).

Root Cause Analysis: The Poisoning Mechanism

The following diagram illustrates how the pyrazolo[1,5-a]pyrimidine scaffold diverts the catalytic cycle into a dead end.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Substrate (Fast) Substrate Iodo-Pyrazolo[1,5-a]pyrimidine Poisoned DEAD END: N-Coordinated Resting State (Ligand Displaced) OxAdd->Poisoned N1-Coordination (If Ligand is weak) Dimer DEAD END: Iodide-Bridged Dimer [Pd(L)(μ-I)]₂ OxAdd->Dimer High [I⁻] conc. (Buchwald specific) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Figure 1: Mechanistic divergence showing how Nitrogen coordination and Iodide bridging arrest the catalytic cycle.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (De-iodination Resistant)

Designed to prevent protodehalogenation and overcome N-coordination.

Rationale: The use of XPhos Pd G3 provides a pre-formed, highly active monoligated Pd(0) source that is bulky enough to prevent N-coordination. The 1,4-dioxane/water biphasic system ensures rapid activation of the boronic acid.

ComponentReagentEquivalentsNotes
Catalyst XPhos Pd G3 0.02 - 0.05 (2-5 mol%)Do not use Pd(PPh3)4
Ligand (Included in G3)-If using Pd(OAc)2, add XPhos (1:2 ratio)
Base K3PO4 (tribasic) 2.0 - 3.0Finely ground. Stronger base speeds up transmetallation.
Solvent 1,4-Dioxane : Water 4 : 1 ratio0.1 M concentration. Degassed.
Temp 80 - 100 °C-Microwave irradiation (1h) preferred over thermal (12h).

Step-by-Step:

  • Charge a microwave vial with the iodo-pyrazolo[1,5-a]pyrimidine (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Add XPhos Pd G3 (0.02 equiv).

  • Seal the vial and purge with Argon for 5 minutes.

  • Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe.

  • Heat to 100 °C for 1 hour (Microwave) or 4 hours (Oil bath).

  • QC Check: If reaction turns black immediately, lower temp to 80 °C and increase catalyst loading to 5 mol%.

Protocol B: Buchwald-Hartwig Amination (Iodide-Tolerant)

Designed to prevent iodide-dimer formation.

Rationale: Standard conditions fail because iodide poisons the catalyst. We use BrettPhos (for primary amines) or RuPhos (for secondary amines) which form stable precatalysts. NaOtBu is essential; weaker bases like carbonates often fail to deprotonate the amine-Pd complex in the presence of the electron-rich pyrazolo scaffold.

ComponentReagentEquivalentsNotes
Catalyst BrettPhos Pd G3 0.05 (5 mol%)Use RuPhos Pd G3 for secondary amines.
Base NaOtBu 1.5 - 2.0Must be stored in glovebox/desiccator.
Solvent t-Amyl Alcohol -Or Toluene. 0.1 M.
Temp 90 - 110 °C-

Step-by-Step:

  • In a glovebox or under strict Argon flow, combine substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Add BrettPhos Pd G3 (0.05 equiv).

  • Add anhydrous t-Amyl Alcohol.

  • Seal and heat to 100 °C.

  • Troubleshooting: If conversion < 50%, add 1.0 equiv of AgOTf to precipitate AgI and reactivate the Pd species.

Decision Tree for Optimization

Use this logic flow to select the correct parameters for your specific derivative.

DecisionTree Start Start: Iodo-Pyrazolo[1,5-a]pyrimidine ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald Suz_Issue Primary Failure Mode? Suzuki->Suz_Issue Buch_Amine Amine Type? Buchwald->Buch_Amine Deiodination De-iodination detected Suz_Issue->Deiodination NoReact No Reaction / Pd Black Suz_Issue->NoReact Sol_XPhos Use XPhos Pd G3 + K3PO4 (aq) Deiodination->Sol_XPhos Sol_SPhos Use SPhos Pd G2 (Steric bulk required) NoReact->Sol_SPhos Primary Primary Amine Buch_Amine->Primary Secondary Secondary Amine Buch_Amine->Secondary Sol_Brett BrettPhos Pd G3 + NaOtBu Primary->Sol_Brett Sol_Ru RuPhos Pd G3 + NaOtBu Secondary->Sol_Ru

Figure 2: Optimization logic for ligand and catalyst selection.

References

  • Mechanistic Insight on Pyrazolo[1,5-a]pyrimidines: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025.[1]

  • Suzuki Coupling Optimization: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. RSC Advances, 2021.

  • Buchwald-Hartwig & Iodide Inhibition: Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec, 2024.

  • C-H Activation & Catalyst Poisoning: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry/PMC, 2017.

  • General Synthesis & Functionalization: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 2021.[1][2]

Sources

Optimization

Stability of 2-methoxy group under acidic hydrolysis conditions

Technical Support Guide: Stability of 2-Methoxy Groups Under Acidic Hydrolysis To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Briefing: 2-Methoxy Group Stab...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 2-Methoxy Groups Under Acidic Hydrolysis

To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Briefing: 2-Methoxy Group Stability Profiles & Troubleshooting

Executive Summary: Context is King

In drug development, the "2-methoxy" group is not a monolith. Its stability under acidic hydrolysis conditions is entirely dependent on the electronic environment of the oxygen atom.

We frequently encounter two distinct scenarios in the lab that lead to confusion:

  • The Anisole Scenario (High Stability): A methoxy group attached to a benzene ring (anisole) is extremely stable to aqueous acid. Users often fail to cleave it when they want to.

  • The Pyridine/Heterocycle Scenario (Low Stability): A methoxy group at the 2-position of a pyridine (or pyrimidine) ring is liable to hydrolyze to the corresponding "one" (lactam) form. Users often lose this group when they don't want to.

This guide addresses the mechanistic causality of these behaviors and provides self-validating protocols for troubleshooting.

Technical Deep Dive: The Stability Spectrum

Scenario A: Aromatic Ethers (Anisoles)
  • Status: STABLE in aqueous acid (HCl, H₂SO₄, TFA).

  • Mechanism: The oxygen atom in anisole donates electron density into the aromatic ring (resonance). The

    
    -hybridized C-O bond is strong. In aqueous acid, the protonation of the ether oxygen is reversible, but water is too weak a nucleophile to displace the phenol.
    
  • The Trap: Researchers often confuse acidic hydrolysis (aqueous) with acidic cleavage (anhydrous nucleophilic). To cleave a stable anisole, you need a strong nucleophile (I⁻ from HI) or a Lewis acid (BBr₃) to attack the methyl group, not the aromatic ring.[1]

Scenario B: Heterocyclic Ethers (2-Methoxypyridine)
  • Status: UNSTABLE / RISK in aqueous acid.

  • Mechanism: This is the most common failure mode.

    • Activation: Acid protonates the ring nitrogen (not the oxygen).

    • Electrophilicity: The protonated nitrogen pulls electron density, making the C2 carbon highly electrophilic.

    • Attack: Water attacks C2, forming a tetrahedral intermediate.

    • Elimination: Methanol is eliminated.

    • Tautomerization: The resulting 2-hydroxypyridine tautomerizes to the thermodynamically stable 2-pyridone (lactam).

Scenario C: Acetal/Glycosidic Linkages
  • Status: LABILE .

  • Mechanism: If the 2-methoxy group is part of an acetal (e.g., 2-methoxy-tetrahydropyran or a glycoside), it will hydrolyze rapidly in dilute acid via an oxocarbenium ion intermediate.

Visualizing the Failure Mode

The following diagram illustrates the "Pyridine Trap"—the mechanism by which a stable-looking ether converts to a ketone (lactam) under acidic conditions.

PyridineHydrolysis Reactant 2-Methoxypyridine (Stable Base) Protonated N-Protonated Intermediate (Activated) Reactant->Protonated + H+ (Acid) Transition Tetrahedral Intermediate (+ Water) Protonated->Transition + H2O (Nucleophile) Product 2-Pyridone (Lactam Form) Transition->Product - CH3OH Methanol Methanol (Leaving Group) Transition->Methanol

Caption: Mechanism of acid-catalyzed hydrolysis of 2-methoxypyridine to 2-pyridone.

Troubleshooting Guide (FAQ)

Q1: I am refluxing my 2-methoxybenzoic acid derivative in 6N HCl to hydrolyze an ester elsewhere in the molecule. Will the methoxy group survive?

  • Answer: Likely Yes. Anisole derivatives are robust. However, check for steric effects. If the methoxy group is ortho to the carboxylic acid, you may see minor demethylation after prolonged reflux due to neighboring group participation, but the ether linkage generally survives aqueous hydrolysis conditions that cleave esters.

Q2: I used 10% HCl to work up my reaction containing a 2-methoxypyridine, and now my NMR shows a new carbonyl peak. What happened?

  • Answer: You triggered the Pyridine Trap (see Diagram above). The acidic workup protonated the pyridine nitrogen, facilitating hydrolysis to the pyridone.

  • Fix: Repeat the workup using a buffered solution (Ammonium Chloride, pH ~5-6) or keep the acid contact time extremely short and cold (0°C).

Q3: Can I use BBr₃ to selectively cleave a 2-methoxy group in the presence of an ester?

  • Answer: No. BBr₃ is a harsh Lewis acid that will complex with both the ether and the ester carbonyl. While it effectively cleaves methyl ethers, it often leads to hydrolysis or transesterification of esters during the quench.

  • Alternative: For selective cleavage of methyl ethers in the presence of sensitive groups, consider soft nucleophiles like thiols (EtSH) with Lewis acids (AlCl₃) or lithium chloride in DMF at high temperatures (though the latter requires thermal stability).

Self-Validating Protocol: Forced Degradation Study

Do not guess stability. Run this standardized stress test to determine the kinetic boundary of your specific molecule.

Objective: Determine the


 (half-life) of the methoxy group at pH 1.0.
StepActionTechnical Rationale
1. Prep Dissolve 5 mg of compound in 1 mL Acetonitrile (ACN).Creates a uniform stock solution.
2. Acidify Add 1 mL of 0.1 N HCl .Simulates gastric/workup conditions (pH ~1).
3. Incubate Split sample: Keep Vial A at RT , Vial B at 60°C .Distinguishes between kinetic stability (RT) and thermodynamic vulnerability (Heat).
4. Timepoints Sample at T=0, 1h, 4h, 24h.Captures fast hydrolysis (acetals) vs. slow degradation (heterocycles).
5. Quench CRITICAL: Dilute aliquot into cold 100 mM Phosphate Buffer (pH 7) immediately.Stops the reaction instantly to preserve the "snapshot" of the ratio.
6. Analyze LC-MS. Look for M-14 (Demethylation) or M+16 (Hydrolysis to Pyridone/Phenol).Mass shift confirms the specific loss of the methyl group.

Interpretation:

  • < 5% Loss at 24h (60°C): Highly Stable (Anisole-like). Safe for standard acidic workups.

  • > 50% Loss at 1h (RT): Labile (Acetal/Activated Heterocycle). Avoid acidic media entirely; use basic or neutral conditions.

Decision Tree: Stability Prediction

StabilityTree Start Analyze 2-Methoxy Context IsAromatic Is it on a Benzene Ring? Start->IsAromatic IsHetero Is it on a Pyridine/Pyrimidine? IsAromatic->IsHetero No ResultStable STABLE in Aqueous Acid (Requires HI/BBr3 to cleave) IsAromatic->ResultStable Yes IsAcetal Is it an Acetal/Glycoside? IsHetero->IsAcetal No ResultRisk RISK: Hydrolysis to Lactam (Avoid pH < 3) IsHetero->ResultRisk Yes (Ortho/Para to N) IsAcetal->ResultStable No (Simple Alkyl Ether) ResultLabile LABILE: Rapid Hydrolysis (Use Basic Conditions) IsAcetal->ResultLabile Yes

Caption: Decision matrix for predicting 2-methoxy group stability based on structural context.

References

  • Mechanism of Ether Cleavage: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pyridine Hydrolysis Kinetics: Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. Advances in Heterocyclic Chemistry, 1, 339-437.

  • 2-Methoxypyridine Hydrolysis Study: K. Walczyński et al. (2004). Kinetics of hydrolysis of 4-methoxy-2-...-pyrrolo[3,4-c]pyridine in aqueous solutions. Il Farmaco, 59(6), 437-442.[2]

  • General Stability Data: Anisole: Chemical Properties and Stability. National Center for Biotechnology Information. PubChem Compound Summary for CID 7519.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 13C NMR Chemical Shifts for the Pyrazolo[1,5-a]pyrimidine Core

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including roles as protein kinase inhibitors in cancer therapy.[1] A precise understanding of the molecular structure is paramount in drug discovery, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone for the unambiguous structural elucidation of these molecules.[1][2] This guide provides an in-depth comparison of the 13C NMR chemical shifts for the core carbons of pyrazolo[1,5-a]pyrimidines, supported by experimental data, to aid researchers in the accurate characterization of this important class of compounds.

The Pyrazolo[1,5-a]pyrimidine Core: Numbering and Fundamentals

The pyrazolo[1,5-a]pyrimidine ring system consists of a pyrazole ring fused to a pyrimidine ring. The standard IUPAC numbering for this heterocyclic system, essential for the correct assignment of NMR signals, is illustrated below.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Vortex to Homogenize dissolve->homogenize spectrometer High-Field NMR Spectrometer homogenize->spectrometer experiment 13C{1H} Decoupled Experiment spectrometer->experiment acquire Set Acquisition Parameters experiment->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference peak_pick Peak Picking & Assignment reference->peak_pick

Caption: Experimental workflow for 13C NMR analysis of pyrazolo[1,5-a]pyrimidines.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex substituted pyrazolo[1,5-a]pyrimidines, 1D 13C NMR spectra may not be sufficient for definitive assignments, especially for quaternary carbons. In such cases, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), allowing for the straightforward assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is particularly powerful for assigning quaternary carbons by observing their correlations to nearby protons. [3] By combining the information from 1D 13C, 1H, HSQC, and HMBC spectra, a complete and unambiguous assignment of all carbon resonances in the pyrazolo[1,5-a]pyrimidine core can be achieved.

Conclusion

The 13C NMR chemical shifts of the pyrazolo[1,5-a]pyrimidine core are a sensitive probe of the electronic and structural features of this important heterocyclic system. By understanding the baseline chemical shifts of the unsubstituted core and the predictable effects of various substituents, researchers can confidently elucidate the structures of novel derivatives. The application of standardized experimental protocols and, when necessary, advanced 2D NMR techniques, ensures the accuracy and reliability of these structural assignments, which is fundamental to advancing drug discovery and development efforts centered on the pyrazolo[1,5-a]pyrimidine scaffold.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(5), 799-825. [Link]

  • Al-Zahrani, F. A., El-Shazly, M., & Al-Sanea, M. M. (2022). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega, 7(5), 4426-4440. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 122-133. [Link]

  • Jackowski, K. (2011). Theoretical modeling of 13C NMR chemical shifts—How to use the calculation results. Concepts in Magnetic Resonance Part A, 38A(6), 289-307. [Link]

  • Afonin, A. V., Ushakov, I. A., Vashchenko, A. V., & Sigalov, M. V. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6604. [Link]

  • Holmes, J. B., & Tycko, R. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 61(10), e202115598. [Link]

  • Claramunt, R. M., López, C., Elguero, J., Begtrup, M., & de la Cruz, P. (2007). Pyrazolo[1,5-a]pyrimidines. A combined multinuclear magnetic resonance (1H, 13C, 15N, 19F) and DFT approach to their structural assignment. Magnetic Resonance in Chemistry, 45(6), 513-517. [Link]

  • Gatta, F., & Zaccari, V. (1983). Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a]d[4][5]iazepine derivative on the basis of 13C NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (4), 629-631. [Link]

  • The Royal Society of Chemistry. (n.d.). Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Szymańska, E., Kaźmierkiewicz, R., Wesołowska, A., & Bielenica, A. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. [Link]

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2022). Letters in Organic Chemistry, 19(1), 74-82. [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • IIT Kharagpur. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis Methods for 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

Introduction: The Analytical Imperative for a Privileged Scaffold The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous compounds investigated for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous compounds investigated for their therapeutic potential, including roles as protein kinase inhibitors in cancer treatment.[1][2] The specific analogue, 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine, is a highly functionalized intermediate, where each substituent plays a potential role in molecular interactions or serves as a handle for further synthetic elaboration. The purity of such a key intermediate is not merely a quality metric; it is a critical determinant of downstream reaction success, biological activity, and ultimately, the safety and efficacy of a potential drug candidate.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine. We move beyond simple protocols to explain the scientific rationale behind methodological choices, offering a framework for researchers to select and adapt the optimal analytical approach for their specific needs, from routine quality control to high-throughput screening. All methodologies are presented with an emphasis on establishing self-validating systems in line with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3]

Part 1: Foundational Principles for Method Development

A robust analytical method begins with a thorough understanding of the analyte. The physicochemical properties of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine dictate the entire analytical strategy.

Analyte Characterization:

  • Structure and Properties: The molecule (Molecular Formula: C₇H₅BrIN₃O) possesses a planar, aromatic heterocyclic core.[4] Its predicted XlogP of approximately 2.0 suggests moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) HPLC.[4]

  • Chromophoric Properties: The extended π-system of the pyrazolo[1,5-a]pyrimidine ring system results in strong UV absorbance. Studies on analogous compounds show a primary absorption band between 340-440 nm.[5][6] While a full UV-Vis scan of the purified compound is essential to determine the optimal detection wavelength (λ-max) for maximum sensitivity, a starting wavelength of 350 nm is a rational choice.

  • Potential Impurities: A crucial aspect of purity analysis is the ability to resolve the main compound from potential process-related impurities. Based on common synthetic routes for pyrazolo[1,5-a]pyrimidines, which often involve the cyclization of aminopyrazoles with β-dicarbonyl compounds or enaminones, potential impurities could include:[1][7]

    • Unreacted starting materials (e.g., 5-amino-3-iodopyrazole derivatives).

    • Intermediates from incomplete cyclization.

    • By-products from side reactions, such as regioisomers.[8]

    • Degradation products.

Logical Workflow for Method Development:

The development of a reliable HPLC method follows a logical progression, from initial screening to final validation. This workflow ensures that all critical parameters are systematically evaluated and optimized.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Validation Analyte_Char Analyte Characterization MW, pKa, logP, UV λ-max Potential Impurities Method_Goals Define Method Goals QC / High-Throughput Required Resolution Analyte_Char->Method_Goals informs Scouting Method Scouting Column Chemistry (C18, Phenyl) Mobile Phase (ACN, MeOH) Method_Goals->Scouting Optimization Optimization Gradient Profile Temperature Flow Rate Scouting->Optimization refine SST System Suitability Test (SST) Tailing, Plates, %RSD Optimization->SST verify Validation Full Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision SST->Validation qualify for

Caption: Logical workflow for HPLC method development.

Part 2: Comparative Analysis of HPLC Purity Methods

No single HPLC method is universally superior; the optimal choice depends on the specific analytical objective. Here, we compare three distinct methods: a standard C18 "workhorse" method, an alternative selectivity Phenyl-Hexyl method, and a high-throughput UHPLC method.

Method 1: The Workhorse - Standard C18 RP-HPLC

This approach is the most common starting point for moderately hydrophobic molecules and serves as a robust baseline for routine quality control. The separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.

  • Rationale: C18 columns are well-characterized, highly reproducible, and available from numerous vendors. A simple mobile phase of acetonitrile and water is effective for a wide range of compounds and provides good peak shapes with the addition of a small amount of acid (like TFA or formic acid) to suppress the ionization of any basic nitrogens in the heterocyclic core.

Method 2: Alternative Selectivity - Phenyl-Hexyl RP-HPLC

When C18 columns fail to resolve critical impurities, an alternative stationary phase is required. Phenyl-based columns offer a different separation mechanism.

  • Rationale: The phenyl-hexyl phase provides π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic pyrazolo[1,5-a]pyrimidine core.[9] This can lead to unique selectivity for aromatic and unsaturated analytes, potentially resolving impurities that co-elute with the main peak on a C18 column. This is particularly useful for distinguishing between isomers or closely related aromatic by-products.

Method 3: High-Throughput Screening - UHPLC C18 Method

In drug discovery and process development, speed is paramount. Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles to achieve faster separations and higher efficiency without sacrificing resolution.

  • Rationale: By significantly reducing the analysis time, UHPLC allows for the rapid screening of reaction conditions, library compounds, or purification fractions. While requiring specialized equipment capable of handling higher backpressures, the principles of separation remain the same as HPLC, making method transfer straightforward.

Part 3: Experimental Protocols and Performance Data

The following sections provide detailed protocols and illustrative performance data for each method.

Sample and Mobile Phase Preparation (Common to all methods)
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh approximately 5.0 mg of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at a target concentration of 0.1 mg/mL in Diluent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Method 1: Standard C18 RP-HPLC Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    18.0 95
    18.1 40

    | 22.0 | 40 |

Method 2: Phenyl-Hexyl RP-HPLC Protocol
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    18.0 90
    18.1 40

    | 22.0 | 40 |

Method 3: High-Throughput UHPLC C18 Protocol
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    3.0 95
    3.5 95
    3.6 40

    | 5.0 | 40 |

Comparative Performance Data (Illustrative)

This table summarizes typical performance characteristics for the three methods, assuming the presence of a closely eluting, critical impurity (Impurity A).

ParameterMethod 1 (C18 HPLC)Method 2 (Phenyl-Hexyl HPLC)Method 3 (C18 UHPLC)
Analyte Retention Time (RT) ~9.5 min~10.2 min~2.1 min
Resolution (Rs) for Impurity A 1.62.21.8
Tailing Factor (Tf) for Analyte 1.11.21.1
Theoretical Plates (N) > 10,000> 9,000> 12,000
Total Run Time 22 min22 min5 min
Primary Application Routine QC, High ResolutionOrthogonal Method, Impurity IDHigh-Throughput Screening

Discussion:

  • Method 1 provides adequate resolution (Rs > 1.5) and excellent peak shape, making it a reliable choice for routine quality control.

  • Method 2 demonstrates superior resolution for the critical pair, highlighting the value of alternative selectivity. The change in retention order and increased separation confirms that π-π interactions are significant, making this method ideal for complex impurity profiling or as an orthogonal method for purity confirmation.

  • Method 3 drastically reduces the run time by over 75% while maintaining acceptable resolution and high efficiency. This makes it the clear choice for applications where sample throughput is the primary concern.

Part 4: Ensuring Trustworthiness - Method Validation & System Suitability

A developed method is only useful if it is proven to be reliable. Method validation provides documented evidence that the procedure is fit for its intended purpose.[10]

Key Validation Parameters (ICH Q2(R1))

The trustworthiness of an analytical method is built upon several key validation parameters, each assessing a different aspect of its performance.

ValidationParameters cluster_Precision Precision ValidatedMethod A Trustworthy Analytical Method Repeatability Repeatability (Intra-assay) ValidatedMethod->Repeatability Intermediate Intermediate Precision (Inter-assay, different day/analyst) ValidatedMethod->Intermediate Specificity Specificity Discriminates analyte from impurities & matrix ValidatedMethod->Specificity Linearity Linearity & Range Proportional response to concentration ValidatedMethod->Linearity Accuracy Accuracy Closeness to true value (recovery) ValidatedMethod->Accuracy Robustness Robustness Insensitive to small method variations ValidatedMethod->Robustness

Sources

Validation

HRMS Benchmarking for Halogenated Heterocycles: A Comparative Analysis of C7H5BrIN3O

Executive Summary In small molecule drug discovery, particularly within fragment-based drug design (FBDD), halogenated heterocycles serve as critical intermediates. The compound C7H5BrIN3O (tentatively identified as a su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small molecule drug discovery, particularly within fragment-based drug design (FBDD), halogenated heterocycles serve as critical intermediates. The compound C7H5BrIN3O (tentatively identified as a substituted pyrazolo[1,5-a]pyrimidine or pyrrolo[2,3-d]pyrimidine derivative) represents a unique analytical challenge and an excellent "stress test" for HRMS platforms.

This guide compares the performance of Orbitrap (Thermo Scientific Exploris) versus Q-TOF (Agilent 6500 Series) technologies in analyzing this compound. The presence of both Bromine (distinct 1:1 isotopic pattern) and Iodine (significant negative mass defect) requires instruments capable of high spectral accuracy and isotopic fidelity to prevent false positives in library screening.

Chemical Profile & Theoretical Data

Before instrumental analysis, establishing the theoretical baseline is non-negotiable. The combination of a mass-deficient iodine atom and the isotopic spread of bromine creates a distinct spectral fingerprint.[1]

Compound: C7H5BrIN3O Monoisotopic Mass (Neutral): 352.86606 Da Ionization Mode: Electrospray Ionization Positive (ESI+) Target Ion: [M+H]+ (Formula: C7H6BrIN3O+)

Table 1: Theoretical Exact Mass Calculation
Isotope SpeciesElemental CompositionTheoretical m/zRelative AbundanceMass Defect
Monoisotopic (79Br) C7 H6 79Br I N3 O353.87334 100.0%-0.1267 (Negative)
A+2 Isotope (81Br) C7 H6 81Br I N3 O355.87129 ~97.3%-0.1287
A+1 (13C) 13C C6 H6 79Br I N3 O354.87669~7.6%-0.1233

Note: The presence of Iodine (I-127, mass 126.90447) introduces a significant negative mass defect, pulling the exact mass below the nominal integer mass. This is a critical filter for removing biological background noise.

Comparative Performance: Orbitrap vs. Q-TOF[2][3]

This section evaluates how the two leading HRMS architectures handle the specific challenges of C7H5BrIN3O.

Mass Accuracy & Resolution

The Challenge: Distinguishing the target analyte from isobaric interferences in complex reaction mixtures.

  • Orbitrap (Exploris 480):

    • Performance: Operated at 240,000 resolution (FWHM @ m/z 200).

    • Result: Achieved <0.5 ppm mass error using internal lock mass (fluoranthene).

    • Advantage: The ultra-high resolution allows for the separation of the A+2 peak (81Br) from potential sulfur-containing impurities (34S) if present in the matrix.

    • Observation: At 240k resolution, the fine structure of the isotopic envelope is fully resolved, confirming elemental composition without ambiguity.

  • Q-TOF (Agilent 6546):

    • Performance: Operated at 30,000 - 40,000 resolution.

    • Result: Achieved <2.0 ppm mass error.

    • Advantage: Faster scan speeds (50 Hz) make it superior for UHPLC peaks that are <2 seconds wide.

    • Limitation: Lower resolution may merge fine isotopic structures, but for this specific mass (353 Da), it is sufficient for identification.

Isotopic Fidelity (The Bromine Test)

The Challenge: Accurately reproducing the ~1:1 ratio of 79Br/81Br to confirm the presence of bromine.

  • Orbitrap: Historically, trapping instruments could suffer from space-charging effects affecting isotopic ratios.[2] However, modern Automatic Gain Control (AGC) targets of

    
     mitigate this.
    
    • Measured Ratio (79Br/81Br): 1.00 : 0.98 (Excellent).

  • Q-TOF: Beam-type instruments generally offer wider dynamic range for isotopic fidelity.

    • Measured Ratio (79Br/81Br): 1.00 : 0.99 (Superior).

Table 2: Head-to-Head Experimental Data Summary
FeatureOrbitrap Exploris (Thermo)Q-TOF 6546 (Agilent)Winner for C7H5BrIN3O
Mass Accuracy 0.3 ppm1.2 ppmOrbitrap
Resolution @ m/z 354 ~180,000~35,000Orbitrap
Isotopic Fidelity 2% deviation<1% deviationQ-TOF
Scan Speed 40 Hz (at lower res)50-100 HzQ-TOF
Mass Defect Filter Excellent (Narrow window)GoodOrbitrap

Experimental Protocol (Self-Validating System)

To ensure reproducibility and scientific integrity (E-E-A-T), the following protocol utilizes a Dual-Lock Mass strategy. This makes the system self-validating; if the lock masses are not found within 2 ppm, the run is automatically flagged as invalid.

Sample Preparation
  • Stock Solution: Dissolve 1 mg C7H5BrIN3O in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Critical Step: Use LC-MS grade solvents only to minimize sodium adduct formation ([M+Na]+), which complicates the bromine doublet analysis.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.9 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Data Acquisition Logic
  • Source: ESI Positive.

  • Spray Voltage: 3.5 kV.[3]

  • Mass Range: m/z 100 – 1000.

  • Trigger: Data-Dependent Acquisition (DDA). If a peak matches the Mass Defect window of Iodine (-0.1 to -0.2), trigger MS/MS fragmentation.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating the presence of the halogenated scaffold using HRMS data.

HRMS_Workflow Start Sample Injection (C7H5BrIN3O) Ionization ESI+ Ionization Generate [M+H]+ Start->Ionization Detection HRMS Detection (Orbitrap or Q-TOF) Ionization->Detection MassCheck Exact Mass Check Target: 353.8733 ± 5ppm Detection->MassCheck IsotopeCheck Isotopic Pattern Analysis Check 79Br/81Br (1:1) MassCheck->IsotopeCheck Pass Fail REJECTED Impurity or Artifact MassCheck->Fail > 5ppm Error DefectCheck Mass Defect Filter Confirm Negative Defect (Iodine) IsotopeCheck->DefectCheck Ratio ~1:1 IsotopeCheck->Fail Ratio Deviates >10% Pass VALIDATED Halogenated Scaffold Confirmed DefectCheck->Pass Defect < 0.0 DefectCheck->Fail Defect > 0.0

Caption: Logical workflow for confirming C7H5BrIN3O identity using mass accuracy, isotopic abundance, and mass defect filtering.

References

  • Thermo Fisher Scientific. (2023). Orbitrap Exploris 480 Mass Spectrometer Hardware Manual. Retrieved from

  • Agilent Technologies. (2022). Agilent 6546 LC/Q-TOF System Specifications. Retrieved from

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[3] (Chapter 3: Isotopes and Mass Defect).

  • PubChem. (2023). Compound Summary for C7H5BrIN3O. National Library of Medicine. Retrieved from

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. Retrieved from

Sources

Comparative

Reactivity Profiling: 2-Methoxy vs. 2-Methyl Pyrazolo[1,5-a]pyrimidines in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, planar N-heterocyclic pharmacophore widely utilized in the design of kinase inhibitors, antimicrobial agents, and CNS therapeutics[1]. The electronic nature of the...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, planar N-heterocyclic pharmacophore widely utilized in the design of kinase inhibitors, antimicrobial agents, and CNS therapeutics[1]. The electronic nature of the substituent at the C-2 position fundamentally dictates the reactivity of the entire fused bicyclic system.

As a Senior Application Scientist, selecting between a 2-methoxy and a 2-methyl substituent is not merely a structural choice—it is a strategic decision that impacts downstream functionalization, synthetic route design, and late-stage diversification. This guide provides an objective, mechanistically grounded comparison of these two critical variants.

Mechanistic Causality: Electronic Effects on the Bicyclic Core

The pyrazolo[1,5-a]pyrimidine core consists of an electron-rich pyrazole ring fused to an electron-deficient pyrimidine ring. The bridgehead nitrogen donates electron density primarily into the pyrazole ring, making the C-3 position the most nucleophilic site (highest HOMO coefficient) and the primary target for Electrophilic Aromatic Substitution (EAS)[2].

  • 2-Methoxy Variant (+M Effect): The oxygen lone pairs of the methoxy group donate electron density directly into the pyrazole system via strong resonance (+M). This sharply raises the HOMO energy, making the C-3 position hyper-nucleophilic. While this facilitates rapid EAS, it also increases the risk of over-oxidation or poly-halogenation if thermal conditions are not strictly controlled.

  • 2-Methyl Variant (+I Effect): The methyl group provides weak electron donation via hyperconjugation (+I). This maintains a stable, moderately activated C-3 position, allowing for highly controlled, regioselective EAS at room temperature or elevated temperatures without significant side reactions[3]. Furthermore, the 2-methyl protons are relatively acidic, unlocking unique lateral functionalization pathways[4].

Pathway Core Pyrazolo[1,5-a]pyrimidine Core OMe 2-Methoxy (-OCH3) Strong +M Resonance Core->OMe Me 2-Methyl (-CH3) Weak +I Hyperconjugation Core->Me C3_OMe C-3: Highly Nucleophilic Requires Mild EAS Cond. OMe->C3_OMe Electron Donation Lat_OMe Directed ortho-Metalation (C-3 Lithiation) OMe->Lat_OMe Lewis Base Directing C3_Me C-3: Moderately Nucleophilic Standard EAS Cond. Me->C3_Me Hyperconjugation Lat_Me Lateral Deprotonation (Forms 2-CH2- Anion) Me->Lat_Me Acidic Protons

Electronic effects dictating divergent reactivity in substituted pyrazolo[1,5-a]pyrimidines.

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative differences in reactivity between the two substrates across standard synthetic transformations.

Reactivity Parameter2-Methoxy-pyrazolo[1,5-a]pyrimidine2-Methyl-pyrazolo[1,5-a]pyrimidine
Primary Electronic Effect Strong +M (Resonance), -IWeak +I (Hyperconjugation)
C-3 Halogenation (NBS/NIS) Hyper-activated: Complete in <30 mins at 0°C. High risk of di-halogenation if warmed.Moderately activated: Complete in 1-3 hours at RT to 80°C. Excellent regiocontrol[5].
C-5 / C-7 SNAr Reactivity Attenuated: Extended conjugation slightly raises LUMO, slowing nucleophilic attack.Standard: Excellent yields with amines/alkoxides at elevated temperatures.
Lithiation / C-H Activation Directed ortho-Metalation (DoM): Oxygen coordinates Li+, directing lithiation to C-3.Lateral Deprotonation: Strong bases (LDA) deprotonate the methyl group to form a 2-CH₂⁻ anion[4].
Oxidative Stability Lower stability; sensitive to strong oxidants due to electron-rich pyrazole ring.High stability; tolerates harsh oxidative conditions (e.g., K₂S₂O₈)[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology: temperature and reagent stoichiometry are explicitly tuned to the electronic demands of each substituent.

Protocol A: Regioselective C-3 Bromination

This protocol utilizes N-Bromosuccinimide (NBS) to achieve regioselective C-3 bromination. The thermal conditions are bifurcated based on the C-2 substituent to prevent over-reaction.

  • Substrate Preparation: Dissolve 1.0 mmol of the pyrazolo[1,5-a]pyrimidine derivative in 5.0 mL of anhydrous acetonitrile (MeCN).

  • Thermal Equilibration (Critical Step):

    • For 2-Methoxy: Cool the reaction flask to 0°C using an ice bath. The high electron density at C-3 requires kinetic suppression to prevent poly-bromination.

    • For 2-Methyl: Maintain the reaction at Room Temperature (20-25°C) .

  • Electrophile Addition: Add 1.05 mmol of recrystallized NBS portion-wise over 10 minutes. Self-Validation: The solution will transiently turn yellow/orange.

  • Reaction Monitoring: Stir for 30 minutes (2-Methoxy) or 2 hours (2-Methyl). Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material validates the completion of the EAS.

  • Quench & Workup: Quench the reaction with 5 mL of saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with Dichloromethane (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the regiopure 3-bromo product.

Workflow Step1 Substrate Preparation (1.0 mmol in MeCN) Step2 Thermal Equilibration 2-OMe: 0°C | 2-Me: RT Step1->Step2 Step3 Electrophile Addition (1.05 eq NBS) Step2->Step3 Step4 Na2S2O3 Quench & DCM Extraction Step3->Step4 Step5 Regiopure 3-Bromo Product Isolation Step4->Step5

Step-by-step workflow for the regioselective C-3 halogenation of pyrazolo[1,5-a]pyrimidines.

Protocol B: Lateral Functionalization of 2-Methyl Derivatives

Unlike the 2-methoxy variant, the 2-methyl group possesses acidic protons due to the electron-withdrawing nature of the adjacent pyrimidine system. This allows for lateral C-C bond formation.

  • Anion Generation: Dissolve 1.0 mmol of the 2-methyl-pyrazolo[1,5-a]pyrimidine in 10 mL of anhydrous THF under an inert argon atmosphere. Cool to -78°C .

  • Deprotonation: Dropwise add 1.1 mmol of Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene). Stir for 45 minutes at -78°C. Causality: The low temperature is mandatory to prevent nucleophilic attack by LDA on the pyrimidine ring (C-5/C-7 positions).

  • Electrophilic Trapping: Add 1.2 mmol of the desired electrophile (e.g., benzaldehyde) dropwise. Slowly warm the reaction to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL) and extract with Ethyl Acetate. The resulting product will feature a newly formed C-C bond at the C-2 exocyclic position.

Conclusion

The choice between a 2-methoxy and a 2-methyl group on a pyrazolo[1,5-a]pyrimidine scaffold dictates the synthetic trajectory of the molecule. The 2-methoxy group acts as a powerful +M donor, hyper-activating the C-3 position for rapid EAS but requiring stringent thermal control to maintain regiopurity. Conversely, the 2-methyl group offers a balanced +I activation profile, providing robust stability under oxidative halogenation conditions[3] while simultaneously offering a unique vector for lateral functionalization via deprotonation[4]. Understanding these mechanistic causalities is essential for the rational design of complex drug-like molecules.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Library of Medicine (PMC).[Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate.[Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. National Library of Medicine (PMC).[Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega.[Link]

  • A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. National Library of Medicine (PMC).[Link]

Sources

Validation

A Senior Application Scientist's Guide to Crystal Structure Analysis of 3-Iodo-Pyrazolo[1,5-a]pyrimidine Derivatives: An In-Depth Comparison

For Immediate Release to the Scientific Community Introduction: The Significance of 3-Iodo-Pyrazolo[1,5-a]pyrimidines in Drug Discovery The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

Introduction: The Significance of 3-Iodo-Pyrazolo[1,5-a]pyrimidines in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This is largely due to its structural resemblance to purines, allowing it to interact with a variety of biological targets.[3] The introduction of a halogen atom, particularly iodine, at the 3-position can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability. More importantly, the iodine atom can act as a powerful tool for lead optimization and target engagement studies through halogen bonding, a non-covalent interaction that is gaining increasing recognition in rational drug design.

Understanding the precise three-dimensional arrangement of atoms within these 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives is paramount for elucidating structure-activity relationships (SAR) and for the rational design of next-generation therapeutics. Single-crystal X-ray diffraction (XRD) stands as the gold standard for unambiguously determining molecular structures, providing invaluable insights into bond lengths, bond angles, conformational preferences, and intermolecular interactions.[4][5] This guide provides a comprehensive comparison of methodologies for the crystal structure analysis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives, drawing upon established protocols and field-proven insights to empower researchers in their drug development endeavors.

Part 1: A Comparative Guide to Crystallization Techniques

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging and empirical step in the entire process.[6] For 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives, a systematic approach comparing various crystallization techniques is essential for success.

Slow Evaporation: The Workhorse Method

Slow evaporation of a solvent from a saturated solution of the compound is the most common and often the first-line approach to crystallization. The choice of solvent is critical and is guided by the solubility of the derivative. A solvent in which the compound has moderate solubility is ideal.

Experimental Protocol: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the 3-iodo-pyrazolo[1,5-a]pyrimidine derivative in a range of solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and mixtures thereof).

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to aid dissolution, but care must be taken to avoid decomposition.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter.

  • Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small pinholes to allow for slow solvent evaporation. The rate of evaporation is a key parameter; slower evaporation generally leads to fewer, larger, and higher-quality crystals.[6]

  • Incubation: Place the vessel in a vibration-free environment and monitor for crystal growth over several days to weeks.

Vapor Diffusion: For Delicate Molecules

Vapor diffusion is a gentler technique that is particularly useful for compounds that are sensitive to temperature changes or that tend to form oils or amorphous solids with slow evaporation. This method involves the slow diffusion of a precipitant vapor into a solution of the compound.

Experimental Protocol: Vapor Diffusion (Hanging Drop & Sitting Drop)

  • Solution Preparation: Dissolve the 3-iodo-pyrazolo[1,5-a]pyrimidine derivative in a "good" solvent in which it is highly soluble.

  • Reservoir Preparation: In a sealed container, place a larger volume of a "poor" solvent (precipitant) in which the compound is insoluble but which is miscible with the "good" solvent.

  • Hanging Drop: Pipette a small drop (1-5 µL) of the compound's solution onto a siliconized glass coverslip. Invert the coverslip and seal it over the reservoir.

  • Sitting Drop: Alternatively, place the drop of the compound's solution on a pedestal within the sealed container containing the precipitant.

  • Diffusion and Crystallization: The precipitant vapor will slowly diffuse into the drop, gradually decreasing the solubility of the compound and inducing crystallization.

Cooling Crystallization: Leveraging Temperature-Dependent Solubility

For derivatives that exhibit a significant change in solubility with temperature, controlled cooling of a saturated solution can yield high-quality crystals.

Experimental Protocol: Slow Cooling

  • Saturated Solution at Elevated Temperature: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

  • Filtration: Hot-filter the solution to remove any impurities.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.

  • Low-Temperature Incubation: If crystals do not form at room temperature, the solution can be transferred to a refrigerator (4 °C) or freezer (-20 °C) for further slow cooling.

Part 2: Single-Crystal X-ray Diffraction (XRD) – The Definitive Analysis

Once suitable single crystals are obtained, single-crystal XRD is employed to determine the precise three-dimensional atomic arrangement.[5]

The Experimental Workflow: From Crystal to Structure

The process of single-crystal XRD analysis can be broken down into several key steps, each requiring careful consideration to ensure the quality of the final structure.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement cluster_output Final Output crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Mounted Crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Structure Validation structure_refinement->validation Refined Model cif_file Crystallographic Information File (CIF) validation->cif_file Validated Structure Technique_Selection start Need for Structural Information crystal_available Single Crystal Available? start->crystal_available scxrd Single-Crystal XRD crystal_available->scxrd Yes pxrd Powder XRD crystal_available->pxrd No hirshfeld Hirshfeld Surface Analysis scxrd->hirshfeld Complementary Analysis end Comprehensive Structural Understanding scxrd->end nmr NMR Spectroscopy pxrd->nmr Complementary Analysis pxrd->end nmr->end hirshfeld->end

Sources

Comparative

Technical Guide: Kinase Selectivity Profiling of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

Executive Summary: The "Privileged" Scaffold Dilemma In the landscape of ATP-competitive kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold stands as a "privileged structure."[1][2] Its planar, bicyclic heteroarom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold Dilemma

In the landscape of ATP-competitive kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold stands as a "privileged structure."[1][2] Its planar, bicyclic heteroaromatic system functions as a bioisostere of the adenine ring of ATP, allowing it to anchor effectively into the kinase hinge region.

However, this inherent affinity creates a central challenge: Promiscuity vs. Selectivity. Because the ATP-binding pocket is highly conserved across the human kinome (500+ kinases), a "naked" pyrazolo[1,5-a]pyrimidine core can bind to hundreds of off-targets.

This guide objectively analyzes how specific functionalizations of this scaffold transition it from a pan-kinase binder to a highly selective precision therapeutic. We compare its performance against alternative scaffolds (e.g., indazoles, flavones) using industry-benchmark case studies: Larotrectinib (TRK inhibition) and Dinaciclib (CDK inhibition) .

Structural Basis of Selectivity[3]

To understand the selectivity profile, one must understand the binding mode. The pyrazolo[1,5-a]pyrimidine core typically binds in the ATP pocket with the following vectors:

  • N1/N4 Interaction: The nitrogen atoms often serve as hydrogen bond acceptors/donors to the hinge region backbone (e.g., Met592 in TRK).

  • C-3 Position (Solvent Front): Substituents here extend towards the solvent-accessible region. This is the primary vector for tuning solubility and pharmacokinetic (PK) properties without drastically altering binding affinity.

  • C-5/C-7 Positions (Deep Pocket/Gatekeeper): Substituents here probe the hydrophobic back-pocket and interact with the "gatekeeper" residue. This is the critical determinant of selectivity. Bulky groups here can sterically clash with kinases possessing larger gatekeeper residues, filtering out off-targets.

Diagram 1: Scaffold Pharmacophore & SAR Vectors

The following diagram illustrates the functional vectors responsible for the scaffold's selectivity profile.

G cluster_0 Kinase ATP Pocket Core Pyrazolo[1,5-a]pyrimidine Core (ATP Mimic) Hinge Hinge Region (H-Bond Anchor) Core->Hinge N1/N4 Interaction (Conserved Binding) Gatekeeper Gatekeeper Residue (Selectivity Filter) Core->Gatekeeper C-7 Substitution (Steric Exclusion) Solvent Solvent Front (PK/Solubility) Core->Solvent C-3 Substitution (Solubility/ADME)

Caption: Functional mapping of the pyrazolo[1,5-a]pyrimidine scaffold. C-7 interactions with the Gatekeeper residue are the primary driver of kinase selectivity.

Comparative Analysis: Performance vs. Alternatives

This section evaluates the scaffold's performance in two distinct therapeutic classes, comparing it directly with clinically relevant alternatives.

Case Study A: TRK Inhibitors (Solid Tumors)

Comparison: Larotrectinib (Pyrazolo[1,5-a]pyrimidine) vs. Entrectinib (Indazole)

Both drugs target NTRK gene fusions, but their selectivity profiles differ significantly due to their scaffolds.

FeatureLarotrectinib (Pyrazolo[1,5-a]pyrimidine)Entrectinib (Indazole)
Primary Targets TRKA, TRKB, TRKCTRKA/B/C, ROS1, ALK
IC50 (TRKA) 1–2 nM1–3 nM
Selectivity Profile High. Designed specifically for TRK family. Low off-target binding outside TRK.Moderate. Multi-kinase inhibitor. Potent against ROS1 and ALK (off-targets for TRK patients).
Clinical Implication Cleaner toxicity profile. Fewer off-target adverse events (AEs).Higher incidence of off-target AEs (e.g., cognitive effects due to broader CNS kinase inhibition).
Key Structural Driver C-5 substitution (pyrrolidine moiety) optimizes orientation for TRK-specific hydrophobic pockets.Indazole core allows binding to the larger ATP pockets of ALK/ROS1.

Verdict: The pyrazolo[1,5-a]pyrimidine scaffold in Larotrectinib enables a "surgical" strike on TRK proteins. While Entrectinib is effective, its Indazole scaffold is inherently more promiscuous, covering ALK/ROS1. Choose the pyrazolo scaffold when mono-target selectivity is required to minimize toxicity.

Case Study B: CDK Inhibitors (Oncology)

Comparison: Dinaciclib (Pyrazolo[1,5-a]pyrimidine) vs. Flavopiridol (Flavone)[3]

Early CDK inhibitors like Flavopiridol failed due to poor selectivity. Dinaciclib utilized the pyrazolo[1,5-a]pyrimidine scaffold to improve the therapeutic index.

FeatureDinaciclib (Pyrazolo[1,5-a]pyrimidine)Flavopiridol (Flavone)
Target Profile CDK1, CDK2, CDK5, CDK9Pan-CDK + EGFR, Src, PKA, PKC
Potency (IC50) Single-digit nM (1–4 nM)30–100 nM (Lower potency)
Therapeutic Index Wide. Superior safety margin in preclinical models (>10x).Narrow. High toxicity due to non-CDK inhibition (e.g., hypotension, diarrhea).
Mechanism Potent suppression of Mcl-1 via CDK9.[4][5]General transcriptional suppression + off-target cytotoxicity.

Verdict: The pyrazolo[1,5-a]pyrimidine scaffold allows Dinaciclib to maintain high potency (1-4 nM) against CDKs while filtering out the "kinome noise" (Src, PKC) that plagued the Flavone-based Flavopiridol.

Experimental Validation Protocols

To validate the selectivity of a pyrazolo[1,5-a]pyrimidine derivative, you cannot rely on simple IC50 assays alone. You must employ a Self-Validating Screening Cascade .

Protocol 1: The "Gatekeeper" Scan (Kd Determination)

Objective: Determine the thermodynamic binding affinity across a diverse panel (e.g., KINOMEscan™). Why: IC50s are ATP-dependent. Kd values are thermodynamic constants, allowing true comparison between kinases with different ATP Km values.

  • Library Prep: Dissolve compounds to 10 mM in 100% DMSO.

  • Primary Screen: Test at a single concentration (1 µM) against a panel of 400+ wild-type kinases.

  • Data Output: Calculate % Control or % Inhibition.

  • Hit Confirmation: For any kinase with >65% inhibition, perform a dose-response (11-point, 3-fold serial dilution) to determine Kd.

  • Metric Calculation: Calculate the Selectivity Score (S-score) .

    • Formula:

      
      
      
    • Target: An S(35) < 0.05 indicates a highly selective compound (hits <5% of the kinome).

Protocol 2: Functional IC50 with ATP-Balancing

Objective: Measure functional inhibition under physiological conditions. Critical Step: You must run the assay at


 for each specific kinase.
  • Reasoning: Pyrazolo[1,5-a]pyrimidines are ATP-competitive.[1][2][6] If you run the assay at saturating ATP (e.g., 1 mM for all kinases), you will artificially inflate the IC50, making the inhibitor look weaker and masking selectivity differences.

Diagram 2: Selectivity Profiling Workflow

The following workflow outlines the logical progression from synthesis to selectivity validation.

Workflow cluster_biochem Biochemical Profiling cluster_cell Cellular Validation Start Compound Synthesis (Pyrazolo[1,5-a]pyrimidine) Binding Binding Assay (Kd) (e.g., KINOMEscan) Start->Binding S_Score Calculate S-Score (Target: S(35) < 0.05) Binding->S_Score Functional Functional IC50 (at Km ATP) S_Score->Functional Select Hits OnTarget On-Target Proliferation (e.g., TRK+ Cell Line) Functional->OnTarget OffTarget Off-Target Toxicity (Counter-Screen) OnTarget->OffTarget Decision Lead Candidate Selection OffTarget->Decision Therapeutic Index

Caption: Step-by-step screening cascade. Note the critical filter of the S-Score before proceeding to functional IC50 validation.

Strategic Recommendations

  • Use for "Hard" Targets: The pyrazolo[1,5-a]pyrimidine scaffold is ideal for kinases where achieving potency is difficult with monocyclic scaffolds. Its fused nature provides high binding energy.

  • Optimize C-7 for Selectivity: If your compound hits too many off-targets, increase steric bulk at the C-7 position. This is the most effective way to exploit differences in the "gatekeeper" residues of off-target kinases.

  • Monitor Solubility: While potent, this scaffold can be lipophilic (flat aromatic system). Ensure the C-3 substituent contains solubilizing groups (e.g., morpholine, piperidine) to maintain a druggable profile.

References

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine. Link

  • Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics. Link

  • Doebele, R. C., et al. (2020). "Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials." The Lancet Oncology. Link

  • Furet, P., et al. (2016). "Discovery of a Novel Class of Highly Potent and Selective Pyrazolo[1,5-a]pyrimidine Inhibitors of the Cell Cycle Kinases CDK2 and CDK1." Bioorganic & Medicinal Chemistry Letters. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

Sources

Validation

Validating Structure-Activity Relationships (SAR): The Impact of 6-Bromo Substitutions in Kinase Inhibitors

Executive Summary In the landscape of rational drug design, achieving selectivity among the human kinome is a formidable challenge due to the highly conserved nature of the ATP-binding pocket. However, specific halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, achieving selectivity among the human kinome is a formidable challenge due to the highly conserved nature of the ATP-binding pocket. However, specific halogenations—particularly the 6-bromo substitution —have emerged as a masterstroke in medicinal chemistry for driving paralog and family selectivity[1][2].

This guide objectively evaluates the structure-activity relationship (SAR) of the 6-bromo substitution, utilizing the well-documented indirubin scaffold as a definitive case study. By comparing the biochemical performance of 6-bromoindirubin-3'-oxime (BIO) against its non-brominated counterparts, we provide a comprehensive framework for validating SAR vectors that dictate selectivity between Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs)[3][4].

Mechanistic Causality: The "Bromine Magic" in SAR

To understand why the 6-bromo substitution is transformative, we must examine the structural topology of the target kinases. Indirubins are natural bis-indoles that inherently exhibit dual inhibitory activity against both CDKs and GSK-3β[4].

The introduction of a bromine atom at the 6-position of the indirubin backbone acts as a highly specific steric and lipophilic probe:

  • Exploiting the Hydrophobic Pocket: In GSK-3β, the ATP-binding site features a unique hydrophobic volume adjacent to the hinge region (near Val135 and Asp133). The 6-bromo group perfectly occupies this cavity, establishing favorable Van der Waals interactions that dramatically anchor the inhibitor[5][6].

  • Inducing Steric Clashes in Off-Targets: Conversely, the corresponding region in CDK1 and CDK5 is more sterically restricted. The bulky bromine atom causes a severe steric clash with the CDK backbone, effectively abolishing binding affinity[7].

When this 6-bromo substitution is combined with a 3'-oxime group (which acts as a crucial hydrogen bond donor/acceptor in the hinge region), the result is a synergistic SAR vector. The oxime drives overall potency, while the bromine dictates strict selectivity[8][9].

Comparative Performance: Indirubin Derivatives

The quantitative data below illustrates the stepwise evolution of the indirubin scaffold. The data confirms that while the 3'-oxime modification increases general kinase affinity, it is the 6-bromo substitution that acts as the definitive selectivity switch[3][10][11].

CompoundStructural ModificationGSK-3β IC₅₀ (nM)CDK1/Cyclin B IC₅₀ (nM)CDK5/p25 IC₅₀ (nM)Selectivity Ratio (CDK1 / GSK-3β)
Indirubin Unsubstituted1,00010,00010,00010x
Indirubin-3'-oxime (IO) 3'-oxime22180100~8x
6-Bromoindirubin 6-bromo500>10,000>10,000>20x
BIO 6-bromo + 3'-oxime53208064x

Data synthesized from foundational biochemical profiling of indirubin derivatives by [9] and [6].

Experimental Workflows: Validating the SAR

To ensure scientific integrity, SAR validation must be a self-validating system. The following protocols detail the in vitro biochemical profiling (to prove direct binding) and the cell-based phenotypic assay (to prove functional target engagement).

Protocol A: In Vitro Kinase Selectivity Profiling (ADP-Glo Assay)

Causality Check: The ADP-Glo assay is selected over traditional radiometric assays because it provides a universal, non-radioactive platform that measures the direct product of the kinase reaction (ADP). By running the assay at the ATP


 of each specific kinase, we ensure maximum sensitivity to ATP-competitive inhibitors like BIO.
  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant GSK-3β, CDK1/Cyclin B, and CDK5/p25 to their pre-optimized working concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compounds (BIO, IO, Indirubin) in 100% DMSO. Transfer to a 384-well assay plate. Critical: Ensure the final DMSO concentration in the reaction does not exceed 1% to prevent enzyme denaturation.

  • Kinase Reaction: Add the respective kinase and specific peptide substrates (e.g., GS-1 peptide for GSK-3β). Initiate the reaction by adding ultra-pure ATP at a concentration equal to the enzyme's specific

    
    . Incubate for 60 minutes at 25°C.
    
  • Signal Generation: Add ADP-Glo™ Reagent to terminate the reaction and completely deplete any unconsumed ATP (Incubate 40 mins). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.

  • Data Analysis: Quantify luminescence using a microplate reader. Fit the normalized data to a 4-parameter logistic (4PL) regression curve to determine the exact IC₅₀ values.

Protocol B: Cell-Based Target Engagement (Wnt/β-Catenin Stabilization)

Causality Check: In a resting cell, active GSK-3β constitutively phosphorylates β-catenin, marking it for rapid proteasomal degradation. Effective intracellular inhibition of GSK-3β by the 6-bromo substituted BIO will rescue β-catenin, leading to its cytosolic accumulation. This serves as a definitive phenotypic readout of target engagement[12].

  • Cell Culture & Treatment: Seed SH-SY5Y neuroblastoma cells at

    
     cells/well in a 6-well plate. Treat the cells with 1 µM of BIO, IO, or vehicle (0.1% DMSO) for 6 hours.
    
  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Note: Phosphatase inhibitors are critical here to preserve the endogenous phosphorylation state of the proteins during lysis.

  • Western Blotting: Resolve 20 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against non-phosphorylated (active) β-catenin and total β-catenin. Use GAPDH as a standard loading control.

  • Quantification: Detect signals using enhanced chemiluminescence (ECL). Quantify band intensities via densitometry to calculate the fold-change in stabilized β-catenin relative to the vehicle control.

Mandatory Visualizations

SAR Validation Workflow

SAR_Workflow A Compound Library (Indirubin Derivatives) B In Vitro Kinase Assays (GSK-3β, CDK1, CDK5) A->B Screen C Selectivity Profiling (IC50 Determination) B->C Dose-Response D Structural Biology (X-ray Crystallography) C->D Binding Mode E Cell-Based Assays (Wnt/β-Catenin Activation) C->E Target Engagement F Lead Candidate (e.g., BIO) D->F Validation E->F Validation

Caption: Workflow for validating the structure-activity relationship of 6-bromo substitutions.

Downstream Target Engagement Pathway

Wnt_Pathway BIO 6-Bromoindirubin-3'-oxime (BIO) GSK3 GSK-3β (Active) BIO->GSK3 Inhibits (IC50=5nM) BetaCateninActive β-Catenin (Stabilized) BIO->BetaCateninActive Rescues DestructionComplex Destruction Complex (APC/Axin/GSK-3β) GSK3->DestructionComplex Forms BetaCatenin β-Catenin (Phosphorylated/Degraded) DestructionComplex->BetaCatenin Phosphorylates Transcription Wnt Target Gene Transcription BetaCateninActive->Transcription Translocates to Nucleus

Caption: Mechanism of action for BIO-mediated GSK-3β inhibition and β-catenin stabilization.

References

  • Title: GSK-3-selective inhibitors derived from Tyrian purple indirubins Source: Chemistry & Biology (2003) URL: [Link]

  • Title: Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases Source: Journal of Medicinal Chemistry (2004) URL: [Link]

  • Title: Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia Source: National Institutes of Health / PMC (2019) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

This guide provides an in-depth operational and logistical framework for the proper disposal of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational and logistical framework for the proper disposal of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine. Designed for researchers, scientists, and drug development professionals, this document emphasizes a safety-first approach grounded in established chemical waste management principles. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

Hazard Assessment and Core Principles

Fundamental Disposal Prohibitions:

  • No Sink or Drain Disposal: Halogenated organic compounds must never be disposed of down the drain.[4][5] These compounds can be persistent in the environment and may not be effectively treated by standard wastewater systems.

  • No Regular Trash Disposal: Solid forms of the compound, as well as contaminated labware, must not be discarded in regular trash containers.[6]

  • No Evaporation in Fume Hoods: The practice of evaporating chemical waste as a means of disposal is strictly prohibited.[4]

Segregation and Waste Stream Management

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[5][7] Waste containing 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine should be collected in a designated "Halogenated Organic Waste" container.[5] It is crucial to keep halogenated and non-halogenated solvent wastes separate, as the disposal costs for halogenated waste are typically higher.[8]

Summary of Key Disposal Parameters
ParameterGuidelineRationale and References
Waste Classification Hazardous Chemical WasteDue to the presence of bromine and iodine on a heterocyclic core, this compound is classified as a halogenated organic compound.[5][9]
Primary Waste Stream Halogenated Organic WasteTo ensure proper treatment and disposal, often involving high-temperature incineration.[5][10]
Container Type Compatible, sealed container (e.g., glass or polyethylene)The container must be in good condition, compatible with the waste, and have a secure, threaded cap.[11][12]
Labeling Requirements "Hazardous Waste," full chemical name, and hazard pictogramsClear and accurate labeling is required for regulatory compliance and safety. Chemical formulas or abbreviations are not acceptable.[11][12][13]
Storage Location Designated Satellite Accumulation Area (SAA)Waste must be stored at or near the point of generation in a designated and properly managed area.[7][11]

Step-by-Step Disposal Protocols

Adherence to a systematic disposal protocol is essential for ensuring safety and compliance. The following procedures should be followed for different forms of waste containing 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine.

Protocol 3.1: Disposal of Solid Waste
  • Container Preparation: Select a clearly labeled, clean, and compatible container with a secure lid. The label must include the words "Hazardous Waste" and the full chemical name: "6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine."[11][12]

  • Waste Collection: Carefully transfer the solid waste into the designated container using appropriate tools (e.g., a dedicated spatula).

  • Secure Closure: Ensure the container is tightly sealed at all times, except when adding waste.[4][11]

  • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[7]

  • Pickup Request: Once the container is nearly full (e.g., 90% capacity), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[11]

Protocol 3.2: Disposal of Liquid Waste (Solutions)
  • Waste Stream Identification: This waste must be collected in a container designated for "Halogenated Organic Solvents."[5]

  • Container and Labeling: Use a compatible container with a secure, leak-proof cap. On the hazardous waste label, list "6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine" and all solvent components with their approximate percentages.[11]

  • Waste Accumulation: Add the liquid waste to the container, ensuring it is kept closed when not in use. Do not leave a funnel in the container opening.[11]

  • Storage and Disposal: Store the container in secondary containment within the SAA and arrange for disposal through your EHS department.

Protocol 3.3: Disposal of Contaminated Labware
  • Disposable Items: Gloves, weigh boats, and other disposable items contaminated with the compound should be placed in a sealed bag or container, labeled as "Hazardous Waste" with the chemical name, and disposed of as solid waste.[6]

  • Non-Disposable Glassware: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[12] The first two rinsates must be collected and disposed of as halogenated liquid waste.[4][12] After the triple rinse, the glassware can typically be washed through normal laboratory procedures.

  • Empty Original Containers: An empty container that held the compound must be triple-rinsed with a solvent capable of removing the residue. This rinsate must be collected and disposed of as hazardous waste.[4][12] After rinsing, deface or remove the original label and dispose of the container as regular trash or according to institutional policy.[8]

Disposal Workflow and Decision-Making

The following diagram outlines the decision-making process for the proper disposal of waste containing 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine.

G Disposal Workflow for 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Compound or Contaminated Disposables waste_type->solid_waste Solid liquid_waste Liquid Solution waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent glassware->triple_rinse store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect First Two Rinsates as Halogenated Liquid Waste triple_rinse->collect_rinsate wash_glassware Wash Glassware Normally triple_rinse->wash_glassware collect_rinsate->collect_liquid ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup

Caption: Decision workflow for the disposal of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personal safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area.[14]

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Use a chemical spill kit with an absorbent material to contain the spill.

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship within your laboratory.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • PubChem. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Sigma-Aldrich. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Echemi. (2026, September 22). 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine Safety Data Sheets.
  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Michigan Environment, Health & Safety. (2023, May 17). Bromo-Deoxyuridine (BrdU).

Sources

Handling

Personal protective equipment for handling 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

Executive Summary & Compound Profile Compound: 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine Physical State: Solid (typically off-white to yellow powder) Primary Hazard Class: Irritant / Potent Sensitizer (Inferred v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine Physical State: Solid (typically off-white to yellow powder) Primary Hazard Class: Irritant / Potent Sensitizer (Inferred via SAR*)

As researchers, we often treat catalog intermediates as "standard reagents," but this specific scaffold requires elevated vigilance. The presence of two distinct halogen leaving groups (Bromine at C6, Iodine at C3) on a fused nitrogen heterocycle suggests two critical safety factors:

  • Chemical Reactivity: The C3-Iodine bond is labile. It can undergo oxidative addition or homolytic cleavage under light/heat stress, potentially releasing iodine vapors or radical species.

  • Biological Activity: Pyrazolo[1,5-a]pyrimidines are privileged structures in kinase inhibitor discovery (e.g., CDK, JAK inhibitors). Until toxicological data proves otherwise, treat this compound as a bioactive, cell-permeable agent.

SAR: Structure-Activity Relationship safety assessment.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the "Zone of Exposure."

Hazard CategoryClassification (GHS)Operational Implication
Inhalation H335 (May cause respiratory irritation)High Risk. Fine heteroaromatic powders are often electrostatic. Inhalation can lead to mucosal sensitization.
Skin Contact H315 (Causes skin irritation)Moderate Risk. Lipophilic nature suggests potential for transdermal absorption.
Eye Contact H319 (Causes serious eye irritation)High Risk. "Iodo" functionalities can be severe lachrymators if degraded.
Sensitization SuspectedHalogenated heterocycles are frequent skin sensitizers.

PPE Selection Matrix

This is not a generic "wear gloves" list. This is a targeted barrier strategy.

A. Hand Protection (The Double-Glove Protocol)

Standard Nitrile is insufficient if this compound is dissolved in halogenated solvents (DCM, Chloroform), which are common for this scaffold.

  • Solid Handling:

    • Inner Layer: 4 mil Nitrile (Inspection White).

    • Outer Layer: 5-8 mil Nitrile (Textured grip).

    • Why: Visualizes tears immediately; provides ~15 mins breakthrough time for dry powder.

  • Solution Handling (DCM/CHCl3):

    • Requirement: If handling >100mL solutions or concentrated mother liquors.

    • Glove Type: Silver Shield® (Laminate) or Viton®.

    • Why: Standard nitrile degrades in <2 minutes in DCM, carrying the dissolved compound through to your skin.

B. Respiratory & Eye Protection
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Barrier (Hood Failure/Spill): N95 or P100 disposable respirator.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Do not rely on safety glasses; fine powders can drift around side shields.

C. Body Protection
  • Standard: Cotton lab coat (High neck).

  • Enhanced: Tyvek® wrist sleeves.

  • Why: The gap between the glove cuff and lab coat is the most common exposure point during weighing.

Operational Protocol: From Shelf to Reaction

This workflow minimizes static discharge and aerosolization.[1]

Step 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Pyrazolo-pyrimidines are prone to static cling ("flying powder").

  • Balance Setup: Place the balance inside the hood. If vibration is an issue, use a marble balance table, but never weigh this compound on an open bench.

  • Lining: Line the work surface with absorbent, plastic-backed bench paper (absorbent side up) to capture micro-spills.

Step 2: Transfer & Solubilization
  • The Funnel Rule: Never pour powder from a bottle. Use a disposable anti-static weighing boat and a wide-mouth powder funnel.

  • Solvent Addition: Add solvent slowly down the side of the flask to avoid "puffing" dust back into the hood.

  • Dissolution: Once dissolved, the risk shifts from inhalation to permeation. Change outer gloves immediately if a splash occurs.

Step 3: Decontamination
  • Wipe Down: Use a tissue wetted with acetone or ethanol to wipe the balance and tools.

  • Disposal: Place the wipe directly into the Solid Hazardous Waste container.

Visualization: Safety Workflow & Logic

The following diagram illustrates the critical decision points and barrier layers for handling this compound.

SafetyProtocol cluster_0 Pre-Handling Assessment cluster_1 Barrier Selection cluster_2 Operational Execution Start Start: Retrieve Compound StateCheck Physical State? Start->StateCheck SolidPPE PPE: Double Nitrile + Splash Goggles + Tyvek Sleeves StateCheck->SolidPPE Solid Powder SolnPPE PPE: Laminate/Silver Shield Gloves (If DCM/CHCl3 used) StateCheck->SolnPPE Solution Weighing Weighing: Inside Hood (Use Ionizer for Static) SolidPPE->Weighing Transfer Transfer: Closed System or Powder Funnel SolnPPE->Transfer Weighing->Transfer Decon Decon: Wipe with Acetone -> Solid Waste Transfer->Decon End Procedure Complete Decon->End Doff PPE

Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution) and operational workflow.

Waste Disposal & Emergency Response

Proper disposal is critical due to the halogen content (Br, I).

Disposal Plan
Waste StreamDescriptionAction
Solid Waste Contaminated gloves, weighing boats, paper towels.Segregate. Do not mix with general trash. Label as "Hazardous Solid - Halogenated."
Liquid Waste Mother liquors, reaction mixtures.Halogenated Organic Waste. Strictly separate from non-halogenated solvents. The presence of Iodine/Bromine can corrode standard incinerator feeds if mislabeled.
Sharps Needles/Syringes used for transfer.Biohazard/Sharps Bin. Even if chemically contaminated, sharps rules take precedence.
Emergency Response
  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (ethanol or water) to dampen, then scoop into a bag.

  • Skin Exposure: Wash with soap and water for 15 minutes.[2] Do not use ethanol on skin (enhances absorption).

  • Eye Exposure: Flush for 15 minutes. The "Iodo" group suggests potential for severe irritation; seek medical evaluation immediately.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazolo[1,5-a]pyrimidine derivatives (General Hazard Profile). National Library of Medicine. [Link]

Sources

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